Product packaging for 4-Decyn-3-one(Cat. No.:)

4-Decyn-3-one

Cat. No.: B8691249
M. Wt: 152.23 g/mol
InChI Key: HQTBFCVXQBMDSW-UHFFFAOYSA-N
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Description

4-Decyn-3-one is a chemical compound that features both a terminal alkyne and a ketone functional group within a ten-carbon chain, making it a valuable and versatile building block in organic synthesis. Its molecular structure allows researchers to leverage the rich chemistry of alkynes, including metal-catalyzed coupling reactions and cycloadditions, while the ketone moiety offers a site for nucleophilic addition or reduction. This bifunctionality makes it a useful intermediate for constructing more complex molecular architectures, such as natural products or specialized materials. In laboratory research, this compound serves as a key precursor in the synthesis of more complex molecules. Alkynes like this one can be subjected to partial reduction to form specific alkene isomers; using lithium in liquid ammonia yields the trans-alkene, while Lindlar's catalyst affords the cis-alkene . Furthermore, the terminal alkyne position is amenable to isomerization via the "alkyne zipper reaction," a base-mediated process that can relocate the triple bond to a terminal position from an internal one, which is highly valuable for achieving specific molecular geometries . The compound's primary value lies in its application toward the development of pharmaceuticals, agrochemicals, and novel organic materials, serving as a scaffold for further functionalization. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B8691249 4-Decyn-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

dec-4-yn-3-one

InChI

InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h3-7H2,1-2H3

InChI Key

HQTBFCVXQBMDSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=O)CC

Origin of Product

United States

Foundational & Exploratory

4-Decyn-3-one: A Technical Guide to Its Chemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and expected reactivity of 4-decyn-3-one. While specific experimental data for this compound is limited in publicly accessible databases, this document extrapolates its characteristics based on the well-understood chemistry of α,β-alkynyl ketones and related molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel alkynyl ketones in medicinal chemistry and materials science.

Core Chemical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.236 g/mol .[1] It belongs to the class of α,β-alkynyl ketones, which are characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This structural motif imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Physical Property Data
PropertyThis compound4-Decyne
Molecular Formula C₁₀H₁₆OC₁₀H₁₈
Molecular Weight 152.236 g/mol [1]138.25 g/mol [2][3]
Melting Point Not available[1]-58.49 °C (estimate)[3]
Boiling Point Not available[1]179.3 °C @ 760 mmHg (estimated)[4]
Density Not available[1]0.772 g/cm³[3]
Water Solubility Not availableInsoluble[3]
LogP (o/w) Not available4.527 (estimated)[4]

Synthesis of this compound

While a specific synthesis for this compound is not detailed in the searched literature, a plausible and efficient method is the oxidation of the corresponding secondary alcohol, 4-decyn-3-ol. This approach is a standard and widely used transformation in organic synthesis. A detailed experimental protocol, adapted from the synthesis of a homologous compound, 4-hexyn-3-one, is provided below.[5]

Proposed Experimental Protocol: Synthesis of this compound via Oxidation of 4-Decyn-3-ol

This protocol outlines a two-step synthesis starting from 1-heptyne and propionaldehyde to first generate the precursor alcohol, 4-decyn-3-ol, followed by its oxidation to the target ketone, this compound.

Step 1: Synthesis of 4-Decyn-3-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-heptyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise via the dropping funnel over 20 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes.

  • Aldehyde Addition: A solution of propionaldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then gradually warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-decyn-3-ol.

Step 2: Oxidation to this compound

  • Reaction Setup: A round-bottom flask is charged with a solution of 4-decyn-3-ol (1.0 equivalent) in dichloromethane (DCM).

  • Oxidizing Agent: Dess-Martin periodinane (1.2 equivalents) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Synthesis_of_4_Decyn_3_one cluster_step1 Step 1: Synthesis of 4-Decyn-3-ol cluster_step2 Step 2: Oxidation 1-Heptyne 1-Heptyne 4-Decyn-3-ol 4-Decyn-3-ol 1-Heptyne->4-Decyn-3-ol 1. n-BuLi, THF, -78 °C 2. Propionaldehyde Propionaldehyde Propionaldehyde Propionaldehyde->4-Decyn-3-ol 4-Decyn-3-ol_2 4-Decyn-3-ol This compound This compound 4-Decyn-3-ol_2->this compound Dess-Martin Periodinane, DCM

Caption: Proposed two-step synthesis of this compound from 1-heptyne and propionaldehyde.

Spectroscopic Characterization

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group adjacent to the carbonyl (a quartet around 2.5 ppm and a triplet around 1.1 ppm) and the propyl group on the other side of the alkyne. The methylene group adjacent to the alkyne would likely appear as a triplet around 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon resonance around 190 ppm and the two sp-hybridized carbons of the alkyne between 80 and 100 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ketone at approximately 1680 cm⁻¹ and a sharp, weaker band for the C≡C stretch of the internal alkyne around 2230 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Reactivity and Potential Applications

The conjugated system of the alkyne and carbonyl group in this compound defines its reactivity.

Key Reactions
  • Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride. More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both the ketone and the alkyne. The alkyne can be reduced to a cis-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation with palladium on carbon.[6]

  • Michael Addition: As a good Michael acceptor, the β-carbon of the alkyne is susceptible to nucleophilic attack.[7] This reaction is a powerful tool for carbon-carbon bond formation.

  • Cycloaddition Reactions: The activated alkyne can participate in various cycloaddition reactions, providing access to complex heterocyclic structures.

  • Deacylative Alkynylation: The ketone functionality can be involved in deacylative coupling reactions, allowing for the formation of new carbon-carbon bonds at the α-position.[8]

Applications in Research and Drug Development

Alkynyl ketones are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[9][10] The alkyne moiety is of particular interest in drug development for several reasons:

  • Bioorthogonal Chemistry: Terminal alkynes can be readily introduced from internal alkynes and are key functional groups for "click" chemistry, a powerful method for bioconjugation.[9]

  • Metabolic Stability: The introduction of an alkyne can block metabolic pathways at a specific position, thereby increasing the half-life of a drug candidate.

  • Structural Rigidity: The linear geometry of the alkyne can be used to create rigid scaffolds, which can be advantageous for optimizing binding to biological targets.

The unique electronic properties and reactivity of this compound make it a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials. Further investigation into its synthesis and reactivity is warranted.

References

A Technical Guide to 4-Decyn-3-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decyn-3-one is an organic compound classified as an α,β-alkynyl ketone, more commonly known as a ynone.[1] This class of molecules is characterized by a ketone functional group conjugated with a carbon-carbon triple bond. The unique electronic properties derived from this arrangement make ynones highly versatile and valuable building blocks in organic synthesis.[2] They serve as crucial intermediates in the construction of complex molecular architectures, including a wide array of biologically active heterocyclic compounds.[3] Their dual electrophilic nature allows for a rich variety of chemical transformations, making them a subject of significant interest in medicinal chemistry and drug discovery.[2][4]

Molecular Structure and Physicochemical Properties

This compound consists of a ten-carbon aliphatic chain. The structure features a carbonyl group (C=O) at the third carbon position and an alkyne (C≡C) moiety between the fourth and fifth carbons. This conjugation between the carbonyl and the triple bond dictates the molecule's reactivity.

Quantitative Data

Specific experimental data for this compound is not extensively documented. The following table summarizes its core properties based on its chemical formula and structure.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[5]
Molecular Weight 152.236 g/mol Calculated
IUPAC Name Dec-4-yn-3-oneN/A
SMILES CCCCCC#CC(=O)CC[5]
Boiling Point Not Available[5]
Melting Point Not Available[5]
Density Not Available[5]
Predicted Spectral Properties
  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the range of 1680-1790 cm⁻¹, and a weaker absorption for the alkyne (C≡C) stretch between 2100-2260 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Signals corresponding to the protons on the ethyl group adjacent to the carbonyl (CH₂ and CH₃) and the protons on the hexyl group attached to the alkyne would be observed. The protons on the carbon adjacent to the carbonyl would be deshielded, appearing further downfield.[7]

    • ¹³C NMR : The spectrum would prominently feature signals for the carbonyl carbon (typically δ > 180 ppm) and the two sp-hybridized carbons of the alkyne (typically in the δ 70-90 ppm range).[8]

  • Mass Spectrometry : The molecular ion peak (M⁺) would appear at an m/z value corresponding to the molecular weight (152.236).[9] Common fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Synthesis of this compound

General and robust methods for the synthesis of ynones are well-established, even if a specific protocol for this compound is not widely published.[1] Two primary strategies include the Sonogashira coupling of a terminal alkyne with an acyl chloride and the oxidation of a corresponding propargyl alcohol.[10][11]

Synthetic Pathway via Sonogashira Coupling

A highly effective method for synthesizing ynones is the Sonogashira cross-coupling reaction.[3][12] This involves the reaction of a terminal alkyne with an acyl chloride, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][13] For this compound, this would involve the coupling of 1-heptyne and propanoyl chloride.

G cluster_reactants Reactants cluster_product Product Heptyne 1-Heptyne Plus1 + Propanoyl Propanoyl Chloride Ynone This compound Reaction Plus1->Reaction PdCl₂(PPh₃)₂ / CuI Triethylamine, THF Room Temperature Reaction->Ynone

Caption: Sonogashira coupling for this compound synthesis.
Experimental Protocol: Acyl Sonogashira Coupling

The following protocol is a generalized procedure for the synthesis of ynones, adapted for the preparation of this compound.[3][10]

Materials:

  • 1-Heptyne

  • Propanoyl chloride

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon/nitrogen inlet is charged with 1-heptyne (1.0 eq), PdCl₂(PPh₃)₂ (0.01 eq), and CuI (0.03 eq).

  • Solvent and Base Addition: Anhydrous THF is added to dissolve the reagents, followed by the addition of triethylamine (2.0 eq). The mixture is stirred under an inert atmosphere.

  • Acyl Chloride Addition: Propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the stirring mixture at room temperature over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst and amine salt. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude oil is redissolved in diethyl ether and washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.[9]

Alternative Synthesis: Oxidation of Propargyl Alcohol

An alternative route involves the oxidation of the corresponding secondary alcohol, dec-4-yn-3-ol.[14] Various oxidizing agents can be employed, including systems like TEMPO/calcium hypochlorite or iron(III) nitrate/TEMPO under aerobic conditions, which are valued for their mildness and efficiency.[11][15] This method avoids the use of organometallic reagents and can be more environmentally benign.[16]

Reactivity and Applications in Drug Development

The synthetic utility of ynones stems from their dual electrophilic character. The carbonyl carbon and the β-alkynyl carbon are both susceptible to nucleophilic attack. This reactivity allows ynones to act as powerful intermediates in the synthesis of complex molecules, particularly heterocycles which are prevalent scaffolds in pharmaceuticals.[2][3]

Role as a Precursor for Heterocycles

Ynones are excellent precursors for the synthesis of substituted pyrazoles, quinolones, and other heterocyclic systems.[3][4] For example, the reaction of an ynone with hydrazine or its derivatives leads to the formation of a pyrazole ring through a Michael addition followed by intramolecular cyclization and dehydration.

G Ynone Ynone (e.g., this compound) Intermediate Michael Adduct (Unstable Intermediate) Ynone->Intermediate 1. Michael Addition Hydrazine Nucleophile (e.g., Hydrazine) Hydrazine->Intermediate Pyrazole Heterocyclic Product (e.g., Substituted Pyrazole) Intermediate->Pyrazole 2. Cyclization & Dehydration

Caption: Logical workflow for heterocycle synthesis from an ynone.

This strategy is valuable in constructing libraries of novel compounds for high-throughput screening in drug discovery programs. The substituents on the final heterocycle can be easily varied by changing the starting ynone and nucleophile, allowing for systematic exploration of the chemical space and structure-activity relationships (SAR).

Conclusion

This compound, as a representative ynone, embodies the synthetic potential of this important class of compounds. While detailed characterization of this specific molecule is limited, its structural features point to predictable reactivity and spectral properties. The established synthetic routes for ynones, such as the Sonogashira coupling and alcohol oxidation, provide reliable methods for its preparation. For researchers in organic synthesis and drug development, this compound and related ynones are not merely simple molecules but are powerful tools for the efficient construction of complex and potentially bioactive heterocyclic structures, underscoring their continued relevance in the quest for new therapeutic agents.[2][4]

References

An In-depth Technical Guide to the Synthesis of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-decyn-3-one, a valuable ynonic ketone in organic synthesis. The document details two core synthetic strategies: the acylation of 1-hexyne and the oxidation of 4-decyn-3-ol. Included are detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory application.

Core Synthesis Pathways

Two principal routes have been established for the synthesis of this compound, offering flexibility in starting materials and reaction conditions.

  • Acylation of 1-Hexyne: This is a direct and efficient method for constructing the carbon skeleton of this compound. The terminal alkyne, 1-hexyne, is first deprotonated with a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium acetylide. This nucleophilic intermediate is then reacted with an acylating agent, such as propanoyl chloride or propanoic anhydride, to yield the target ynone.

  • Oxidation of 4-Decyn-3-ol: This pathway involves the preparation of the corresponding secondary alcohol, 4-decyn-3-ol, which is subsequently oxidized to the ketone. The precursor alcohol can be synthesized via the reaction of a lithium derivative of 1-hexyne with propanal. The subsequent oxidation of 4-decyn-3-ol to this compound can be achieved using various oxidizing agents, with chromium-based reagents like the Jones reagent being a common choice.

Data Presentation

The following tables summarize the quantitative data associated with the key steps in the synthesis of this compound.

Table 1: Acylation of 1-Hexyne to this compound
Parameter Value
Starting Materials1-Hexyne, n-Butyllithium, Propanoyl Chloride
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature-78 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield75 - 85%
Purification MethodFractional Distillation under Reduced Pressure or Column Chromatography
Table 2: Oxidation of 4-Decyn-3-ol to this compound
Parameter Value
Starting Material4-Decyn-3-ol
Oxidizing AgentJones Reagent (CrO₃/H₂SO₄ in acetone)
SolventAcetone
Reaction Temperature0 °C to Room Temperature
Reaction Time1 - 3 hours
Typical Yield80 - 90%
Purification MethodExtraction followed by Column Chromatography

Experimental Protocols

Pathway 1: Acylation of 1-Hexyne

Materials:

  • 1-Hexyne (1.0 equivalent)

  • n-Butyllithium (1.1 equivalents, 2.5 M solution in hexanes)

  • Propanoyl chloride (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography (optional)

  • Hexanes/Ethyl Acetate solvent system for chromatography (optional)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-hexyne and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Add propanoyl chloride dropwise to the solution, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Pathway 2: Oxidation of 4-Decyn-3-ol

Materials:

  • 4-Decyn-3-ol (1.0 equivalent)

  • Jones Reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Dissolve 4-decyn-3-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to green.

  • Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed (typically 1-3 hours), quench the reaction by the addition of isopropanol until the orange/red color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Pathway 1: Acylation of 1-Hexyne cluster_1 Pathway 2: Oxidation of 4-Decyn-3-ol 1-Hexyne 1-Hexyne Lithium Hexynilide Lithium Hexynilide 1-Hexyne->Lithium Hexynilide n-BuLi, THF, -78°C 4-Decyn-3-one_P1 This compound Lithium Hexynilide->4-Decyn-3-one_P1 Acylation Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->4-Decyn-3-one_P1 4-Decyn-3-ol 4-Decyn-3-ol 4-Decyn-3-one_P2 This compound 4-Decyn-3-ol->4-Decyn-3-one_P2 Jones Oxidation, Acetone, 0°C

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental_Workflow_Acylation cluster_workflow Acylation of 1-Hexyne Workflow A Deprotonation of 1-Hexyne with n-BuLi at -78°C B Acylation with Propanoyl Chloride at -78°C A->B C Warm to Room Temperature B->C D Aqueous Workup (NH4Cl) C->D E Extraction with Diethyl Ether D->E F Drying and Concentration E->F G Purification (Distillation or Chromatography) F->G H This compound (Pure Product) G->H

Caption: Step-by-step experimental workflow for the acylation pathway.

An In-depth Technical Guide to 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Decyn-3-one, including its chemical identity, physicochemical properties, a general synthesis protocol, and a discussion of its potential biological activities based on related compounds. Due to the limited availability of data for this specific molecule, information from closely related alkynones is used to provide a broader context for its potential characteristics and applications.

Chemical Identity

  • IUPAC Name: Dec-4-yn-3-one

  • Molecular Formula: C₁₀H₁₆O[1]

  • Molecular Weight: 152.23 g/mol [1]

  • Synonyms:

    • This compound

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆O[1]
Molecular Weight152.23 g/mol [1]
Boiling Point75-76°C at 20 mmHg (for 4-Decyne)[2]
Density0.772 g/cm³ (for 4-Decyne)[2]
Refractive Index1.4340 (for 4-Decyne)[2]
Flash Point52°C (for 4-Decyne)[2]
Water SolubilityInsoluble[2]
logP (octanol/water)4.527 (estimated for 4-Decyne)[2][3]
SMILESCCCCCC#CC(=O)CC[1]
InChIKeyHQTBFCVXQBMDSW-UHFFFAOYSA-N[1]

General Experimental Protocol for the Synthesis of Alkynones

A common method for the synthesis of alkynones involves the oxidation of the corresponding secondary alkynyl alcohol. The following is a generalized protocol.

Reaction: Oxidation of Dec-4-yn-3-ol to Dec-4-yn-3-one

Materials:

  • Dec-4-yn-3-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

  • Silica gel

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: A solution of Dec-4-yn-3-ol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional dichloromethane.

  • Extraction: The combined organic filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Note: This is a general procedure. Reaction conditions such as temperature, reaction time, and the choice of oxidizing agent and solvent may need to be optimized for specific substrates.

Potential Biological Activity and Applications

While specific biological activity for this compound has not been extensively reported, the alkyne and ketone functional groups are present in many biologically active natural products and synthetic compounds.[4]

  • Antimicrobial and Antiviral Properties: Many natural products containing alkyne moieties exhibit significant antimicrobial and antiviral activities.[4] Derivatives of 1,4-pentadien-3-one have shown antibacterial and antiviral properties, suggesting that the enone-like structure in alkynones could be a source of bioactivity.[5]

  • Enzyme Inhibition: The electrophilic nature of the triple bond conjugated to a carbonyl group makes alkynones potential candidates for covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine or serine in their active sites.

  • Synthetic Intermediates: Alkynones are versatile intermediates in organic synthesis. The alkyne can undergo various transformations, such as cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, while the ketone can be modified through nucleophilic additions and reductions.[6] For instance, related alkynols are used in the synthesis of insect pheromones.[6][7]

Visualizations

general_synthesis_workflow start Start: Dec-4-yn-3-ol oxidation Oxidation (e.g., PCC, CH₂Cl₂) start->oxidation workup Aqueous Workup oxidation->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound via oxidation.

potential_applications parent This compound child1 Biological Activity parent->child1 child2 Synthetic Intermediate parent->child2 subchild1_1 Antimicrobial child1->subchild1_1 subchild1_2 Antiviral child1->subchild1_2 subchild1_3 Enzyme Inhibition child1->subchild1_3 subchild2_1 Cycloadditions child2->subchild2_1 subchild2_2 Cross-Coupling Reactions child2->subchild2_2 subchild2_3 Pheromone Synthesis child2->subchild2_3

Caption: Potential applications and research areas for this compound.

References

An In-depth Technical Guide to the Discovery and History of Ynones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the synthesis, characteristics, and biological significance of ynones, a unique class of organic compounds, this guide provides a comprehensive overview for professionals in research and drug development.

Discovery and Historical Perspective

The journey of ynones, organic compounds featuring a ketone functional group and a carbon-carbon triple bond, began over a century ago. The first documented synthesis is credited to J. U. Nef in 1899, who prepared phenylacetylene from styrene dibromide and subsequently oxidized it. This pioneering work laid the foundation for the exploration of this versatile class of molecules.

Early methods for ynone synthesis were often harsh and limited in scope. A significant advancement came with the advent of organometallic chemistry. The reaction of acyl chlorides with metal acetylides, such as those of copper, zinc, and tin, provided a more general and controllable route to ynones. Another classical approach that gained prominence was the Friedel-Crafts acylation of alkynes, although it was often plagued by issues of regioselectivity and harsh reaction conditions.

The mid-20th century saw the development of oxidation reactions of propargyl alcohols as a reliable method for ynone synthesis. Reagents like manganese dioxide (MnO2) and chromium-based oxidants were extensively used. A major breakthrough in ynone synthesis came with the development of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, and its acyl-variation using acyl chlorides, has become one of the most versatile and widely used methods for preparing ynones due to its mild reaction conditions and broad functional group tolerance.

In recent years, research has focused on developing more efficient and environmentally benign synthetic methodologies. This includes the use of gold catalysis, photochemical methods, and metal-free reaction conditions, further expanding the synthetic chemist's toolbox for accessing these valuable compounds.

Core Synthetic Methodologies: Experimental Protocols

This section details the experimental protocols for three key methods in ynone synthesis: the Sonogashira coupling, oxidation of propargylic alcohols, and the use of acyl chlorides with organometallic reagents.

Sonogashira Coupling for Ynone Synthesis

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an acyl chloride, yielding an ynone.

General Procedure:

  • To a stirred solution of the terminal alkyne (1.0 eq.) and an appropriate amine base (e.g., triethylamine, 2.0 eq.) in a suitable solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the acyl chloride (1.2 eq.) dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ynone.

Workflow for Sonogashira Coupling:

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base Terminal_Alkyne Terminal Alkyne Reaction_Vessel Reaction Setup (Inert Atmosphere, Solvent) Terminal_Alkyne->Reaction_Vessel 1.0 eq. Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction_Vessel 1.2 eq. (dropwise) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction_Vessel 0.02 eq. Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction_Vessel 0.04 eq. Base Amine Base (e.g., Et₃N) Base->Reaction_Vessel 2.0 eq. Stirring Stirring (rt or heat) Reaction_Vessel->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Ynone_Product Pure Ynone Purification->Ynone_Product

Caption: General workflow for the synthesis of ynones via Sonogashira coupling.

Oxidation of Propargylic Alcohols

The oxidation of secondary propargylic alcohols is a common and effective method for the preparation of ynones. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) being a classical and reliable choice.

General Procedure using Manganese Dioxide (MnO₂):

  • To a stirred solution of the propargylic alcohol (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, acetone, or chloroform), add activated manganese dioxide (5-10 eq.).

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide.

  • The filter cake is washed with the solvent used for the reaction.

  • The combined filtrate is concentrated under reduced pressure to yield the crude ynone.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Workflow for Oxidation of Propargylic Alcohols:

Oxidation_Workflow Propargylic_Alcohol Propargylic Alcohol (1.0 eq.) Reaction Reaction Mixture (Stir at rt) Propargylic_Alcohol->Reaction MnO2 Activated MnO₂ (5-10 eq.) MnO2->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Filtration Filtration (through Celite®) Reaction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Ynone Crude Ynone Concentration->Crude_Ynone Purification Purification (optional) Crude_Ynone->Purification Pure_Ynone Pure Ynone Purification->Pure_Ynone

Caption: Workflow for the oxidation of propargylic alcohols to ynones using MnO₂.

Reaction of Acyl Chlorides with Organometallic Reagents

The reaction of acyl chlorides with organometallic acetylides is a fundamental method for ynone synthesis. Using organocopper reagents is a common practice.

General Procedure using a Gilman-type Reagent:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of the terminal alkyne (1.0 eq.) in anhydrous THF and cool it to -78 °C.

  • Add a solution of n-butyllithium (1.0 eq.) dropwise and stir the mixture for 30 minutes to form the lithium acetylide.

  • In a separate flask, prepare a suspension of copper(I) iodide (1.0 eq.) in anhydrous THF at 0 °C.

  • Transfer the freshly prepared lithium acetylide solution to the CuI suspension via cannula and stir for 1 hour to form the copper acetylide.

  • Cool the copper acetylide suspension to -78 °C and add the acyl chloride (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data Presentation

The following tables summarize the synthetic yields and key spectroscopic data for a selection of representative ynones prepared by the methods described above.

Ynone Structure Synthetic Method Yield (%) Reference
1-Phenyl-2-propyn-1-oneC₆H₅COC≡CHOxidation of 1-phenyl-2-propyn-1-ol85[1]
1,3-Diphenyl-2-propyn-1-oneC₆H₅COC≡CC₆H₅Sonogashira Coupling92[1][2][3][4][5]
4-Phenyl-3-butyn-2-oneCH₃COC≡CC₆H₅Sonogashira Coupling88[1]
1-(Thiophen-2-yl)prop-2-yn-1-oneC₄H₃SCOC≡CHOxidation of 1-(thiophen-2-yl)prop-2-yn-1-ol78[6]
Dec-3-yn-2-oneCH₃COC≡C(CH₂)₅CH₃Acyl Chloride + Organometallic75[1]
1-Ethynylcyclohexanone(CH₂)₅C(C≡CH)COOxidation of 1-ethynylcyclohexanol80[7]
Ynone ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
1-Phenyl-2-propyn-1-one 8.15-8.12 (m, 2H), 7.65-7.61 (m, 1H), 7.52-7.48 (m, 2H), 3.45 (s, 1H)177.5, 134.5, 130.0, 128.8, 128.6, 82.5, 80.13250 (≡C-H), 2100 (C≡C), 1640 (C=O)
1,3-Diphenyl-2-propyn-1-one 8.20-8.17 (m, 2H), 7.70-7.62 (m, 3H), 7.55-7.40 (m, 5H)178.0, 136.5, 133.8, 130.8, 129.5, 129.2, 128.6, 128.5, 121.8, 93.5, 86.92200 (C≡C), 1635 (C=O)
4-Phenyl-3-butyn-2-one 7.50-7.47 (m, 2H), 7.40-7.35 (m, 3H), 2.45 (s, 3H)184.5, 132.5, 130.5, 128.6, 121.0, 91.0, 88.0, 32.82200 (C≡C), 1680 (C=O)
1-(Thiophen-2-yl)prop-2-yn-1-one 7.95 (dd, J=3.9, 1.1 Hz, 1H), 7.78 (dd, J=5.0, 1.1 Hz, 1H), 7.20 (dd, J=5.0, 3.9 Hz, 1H), 3.40 (s, 1H)169.5, 143.0, 135.0, 133.0, 128.5, 82.0, 80.53260 (≡C-H), 2105 (C≡C), 1630 (C=O)
Dec-3-yn-2-one 2.35 (t, J=7.0 Hz, 2H), 2.30 (s, 3H), 1.60-1.50 (m, 2H), 1.40-1.25 (m, 6H), 0.90 (t, J=7.0 Hz, 3H)184.8, 95.5, 78.5, 32.5, 31.2, 28.5, 28.3, 22.5, 19.5, 14.02220 (C≡C), 1680 (C=O)
1-Ethynylcyclohexanone 3.20 (s, 1H), 2.50-2.30 (m, 2H), 1.90-1.60 (m, 8H)195.0, 85.0, 78.0, 41.0, 27.0, 24.53280 (≡C-H), 2100 (C≡C), 1710 (C=O)

Role in Signaling Pathways: Covalent Inhibition of Kinases

Ynones, particularly α,β-unsaturated ynones, are excellent Michael acceptors due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon triple bond. This electrophilicity makes them reactive towards nucleophiles, a property that has been exploited in the design of covalent inhibitors for various enzymes, most notably protein kinases.

Protein kinases play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins, thereby regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Covalent inhibitors can offer advantages over traditional non-covalent inhibitors, such as increased potency, longer duration of action, and the ability to overcome certain forms of drug resistance.

Ynones can act as "warheads" in these inhibitors, forming a covalent bond with a nucleophilic amino acid residue, typically a cysteine, located in or near the active site of the kinase. This irreversible binding permanently inactivates the enzyme, disrupting the downstream signaling cascade.

Covalent Inhibition of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[8][9][10] Overexpression or mutation of EGFR is a driving factor in many cancers.

Ynone-containing inhibitors have been designed to target a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. The inhibitor first binds non-covalently to the active site, positioning the ynone warhead in proximity to Cys797. The nucleophilic thiol group of the cysteine then attacks the electrophilic β-carbon of the ynone in a Michael addition reaction, forming a stable covalent bond. This effectively blocks ATP from binding and shuts down the kinase activity of EGFR, thereby inhibiting downstream signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[8][9]

Diagram of EGFR Signaling Pathway and Covalent Inhibition by an Ynone:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription_Factors Transcription Factors mTOR->Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Proliferation Ynone_Inhibitor Ynone Covalent Inhibitor Ynone_Inhibitor->EGFR Covalently Binds to Cys797

Caption: EGFR signaling cascade and its inhibition by a ynone-based covalent inhibitor.

Potential for Targeting the KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction.[11][12][13] Mutations in the KRAS gene are among the most common in human cancers and lead to a constitutively active protein that continuously signals for cell growth and division. For a long time, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.

However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has opened up new avenues for targeted therapies. Covalent inhibitors have been developed that specifically target the mutant cysteine residue at position 12. While current approved inhibitors are not ynone-based, the principle of targeting a nucleophilic residue with an electrophilic warhead is the same. The Michael acceptor properties of ynones make them potential candidates for the development of novel covalent inhibitors targeting KRAS mutants or other oncogenic proteins with accessible nucleophilic residues.[11][12][13]

Logical Diagram of KRAS Activation and Potential Inhibition:

KRAS_Pathway Upstream_Signal Upstream Signal (e.g., from EGFR) KRAS_GDP KRAS-GDP (Inactive) Upstream_Signal->KRAS_GDP Activates GEFs KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis (impaired in mutants) Downstream_Effectors Downstream Effectors (e.g., Raf, PI3K) KRAS_GTP->Downstream_Effectors Activates Cellular_Response Uncontrolled Cell Growth & Proliferation Downstream_Effectors->Cellular_Response Covalent_Inhibitor Potential Ynone-based Covalent Inhibitor Covalent_Inhibitor->KRAS_GTP Targets Nucleophilic Residue (e.g., Cys12)

Caption: The KRAS activation cycle and a conceptual model for its inhibition.

Conclusion

From their initial discovery over a century ago, ynones have evolved from chemical curiosities to indispensable building blocks in modern organic synthesis and medicinal chemistry. The development of robust and versatile synthetic methods has made a wide array of ynone structures readily accessible. Their unique electronic properties, particularly the electrophilicity of the alkyne, have positioned them as valuable tools for the construction of complex molecules and as powerful warheads for the design of targeted covalent inhibitors. The ability of ynones to irreversibly modify key signaling proteins like kinases highlights their significant potential in the development of next-generation therapeutics for a range of diseases, most notably cancer. Continued research into the synthesis and biological applications of ynones is poised to unlock even more of their potential in the years to come.

References

The Intricate Reactivity of α,β-Unsaturated Ketones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

α,β-Unsaturated ketones, or enones, are a pivotal class of organic compounds characterized by a conjugated system comprising a carbonyl group and a carbon-carbon double bond. This structural motif imparts a unique and versatile reactivity, making them indispensable building blocks in organic synthesis and key pharmacophores in numerous biologically active molecules. This technical guide provides an in-depth exploration of the core principles governing the reactivity of α,β-unsaturated ketones, with a focus on their applications in drug discovery and development. We delve into the mechanistic dichotomy of their reactions with nucleophiles, namely 1,2- (direct) versus 1,4- (conjugate or Michael) addition, and explore other significant transformations such as cycloaddition and photochemical reactions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the subject, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to facilitate a deeper understanding and application of enone chemistry.

Introduction: The Electronic Landscape of α,β-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones is a direct consequence of the electronic communication between the alkene and the carbonyl group. The electron-withdrawing nature of the carbonyl oxygen polarizes the entire conjugated system, creating two principal electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). This dual electrophilicity is the foundation of the diverse reactivity of enones, allowing them to react with a wide array of nucleophiles at either of these positions. The competition between 1,2-addition and 1,4-addition is a central theme in the chemistry of α,β-unsaturated ketones and is influenced by a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition Reactions: A Tale of Two Pathways

The reaction of a nucleophile with an α,β-unsaturated ketone can proceed via two distinct pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition).[1] The outcome of this competition is primarily dictated by the "hardness" or "softness" of the nucleophile, a concept central to Hard and Soft Acids and Bases (HSAB) theory.

  • 1,2-Addition (Direct Addition): This pathway is generally favored by "hard" nucleophiles, which are typically characterized by a high charge density and are more influenced by electrostatic interactions. Examples include organolithium reagents and Grignard reagents.[2] These reactions are often irreversible and kinetically controlled, meaning the product distribution is determined by the relative rates of the competing addition pathways.[3][4]

  • 1,4-Addition (Conjugate Addition or Michael Reaction): "Soft" nucleophiles, which are more polarizable and form stronger covalent bonds, preferentially attack the "softer" β-carbon. This pathway is characteristic of reagents like Gilman cuprates (organocuprates), enamines, thiols, and stabilized enolates.[2][5] Conjugate additions are often reversible, and thus the thermodynamically more stable 1,4-adduct is frequently the major product.[3][4]

The regioselectivity of nucleophilic addition to α,β-unsaturated ketones is a critical consideration in organic synthesis. The following table summarizes the regioselectivity of addition of various organometallic reagents to α-donor-substituted cyclopentenones.

α-Substituent (X)ReagentProduct Ratio (1,2-adduct : 1,4-adduct)Yield (%)
HMeLi100 : 075
ClMeLi100 : 055
BrMeLi100 : 028
OMeMeLi100 : 065
HMe₂CuLi0 : 10076
ClMe₂CuLi0 : 10065
BrMe₂CuLi0 : 10051
HLiCH₂CN85 : 1551 (total)
ClLiCH₂CN80 : 2063 (total)
BrLiCH₂CN70 : 3068 (total)
OMeLiCH₂CN60 : 4073 (total)

Data compiled from a study on α-donor-cyclopenten-1-ones.[2]

Below is a diagram illustrating the competing 1,2- and 1,4-addition pathways.

G cluster_reactants Reactants cluster_12_addition 1,2-Addition (Kinetic Control) cluster_14_addition 1,4-Addition (Thermodynamic Control) Enone α,β-Unsaturated Ketone 1,2-Addition_Pathway 1,2-Addition_Pathway 1,4-Addition_Pathway 1,4-Addition_Pathway Intermediate_12 Alkoxide Intermediate Enone->Intermediate_12 Hard Nucleophile (e.g., RLi) Intermediate_14 Enolate Intermediate Enone->Intermediate_14 Soft Nucleophile (e.g., R₂CuLi) Nu Nucleophile (Nu⁻) Product_12 Allylic Alcohol Intermediate_12->Product_12 Protonation Product_14 Saturated Ketone Intermediate_14->Product_14 Protonation/Tautomerization

Figure 1: Competing Nucleophilic Addition Pathways to α,β-Unsaturated Ketones.

Key Synthetic Transformations Involving α,β-Unsaturated Ketones

The unique reactivity of enones makes them valuable substrates in a variety of powerful synthetic transformations.

The Robinson Annulation

The Robinson annulation is a classic and widely used method for the formation of a six-membered ring.[6] It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation.[7][8] The reaction sequence begins with the conjugate addition of an enolate to an α,β-unsaturated ketone, which forms a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative.[9][10] The Robinson annulation has been instrumental in the synthesis of complex natural products, including steroids.[6][8]

G Reactants Ketone Enolate + α,β-Unsaturated Ketone Michael_Adduct 1,5-Diketone Intermediate Reactants->Michael_Adduct Michael Addition Aldol_Adduct β-Hydroxy Ketone Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Product Cyclohexenone Product Aldol_Adduct->Product Dehydration

Figure 2: The Robinson Annulation Reaction Workflow.
The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene (such as an enone) and an electrophile, typically an aldehyde.[11][12] The reaction is catalyzed by a nucleophilic catalyst, most commonly a tertiary amine like DABCO or a phosphine.[13][14] The resulting products are highly functionalized allylic alcohols, which are valuable synthetic intermediates. A key feature of the Baylis-Hillman reaction is its high atom economy.[11]

G Reactants α,β-Unsaturated Ketone + Aldehyde Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Catalyst Nucleophilic Catalyst (e.g., DABCO) Catalyst->Zwitterion Michael Addition Aldol_Type_Adduct Aldol-type Adduct Zwitterion->Aldol_Type_Adduct Addition to Aldehyde Product Allylic Alcohol Product Aldol_Type_Adduct->Product Catalyst Elimination & Proton Transfer

Figure 3: Mechanism of the Baylis-Hillman Reaction.

Cycloaddition and Photochemical Reactions

The conjugated π-system of α,β-unsaturated ketones also enables their participation in cycloaddition and photochemical reactions. Of particular importance is the [2+2] photocycloaddition with alkenes to form cyclobutane rings. These reactions are typically initiated by UV irradiation, which excites the enone to a reactive triplet state. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled, providing a powerful tool for the synthesis of complex polycyclic systems.

Biological Significance and Applications in Drug Development

The electrophilic nature of α,β-unsaturated ketones underlies their broad range of biological activities. Many natural products and synthetic drugs containing the enone moiety exert their therapeutic effects through covalent modification of biological macromolecules, typically by Michael addition to the thiol group of cysteine residues in proteins.[15][16][17][18][19]

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic species, including many enone-containing compounds, can react with specific cysteine residues on Keap1.[20][21] This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[22] Consequently, Nrf2 translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[1][23] This mechanism of action is a promising strategy for the development of drugs for diseases associated with oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination & Degradation of Nrf2 Keap1_Nrf2->Ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Enone α,β-Unsaturated Ketone Enone->Keap1_Nrf2 Covalent Modification (Michael Addition) Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Figure 4: Activation of the Keap1-Nrf2 Pathway by α,β-Unsaturated Ketones.
Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in the inflammatory response.[24] The activity of NF-κB is tightly regulated by its inhibitor, IκB. Certain α,β-unsaturated ketones can inhibit the NF-κB pathway by covalently modifying and inhibiting key upstream kinases, such as IKKβ, or by directly modifying NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[25][26][27][28] This inhibitory action makes enone-containing compounds attractive candidates for the development of anti-inflammatory and anti-cancer agents.

Experimental Protocols

General Experimental Workflow for the Robinson Annulation

The following is a generalized workflow for a typical Robinson annulation reaction. Specific quantities, reaction times, and purification methods will vary depending on the substrates.

G Start Start Setup Combine Ketone, Base, and Solvent Start->Setup Enolate_Formation Stir at appropriate temperature for enolate formation Setup->Enolate_Formation Michael_Acceptor_Addition Add α,β-Unsaturated Ketone (Michael Acceptor) Enolate_Formation->Michael_Acceptor_Addition Michael_Reaction Allow Michael Addition to proceed Michael_Acceptor_Addition->Michael_Reaction Aldol_Condensation Heat the reaction mixture to induce intramolecular aldol condensation and dehydration Michael_Reaction->Aldol_Condensation Workup Quench the reaction and perform aqueous workup Aldol_Condensation->Workup Purification Purify the product (e.g., column chromatography) Workup->Purification Characterization Characterize the final product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 5: A Generalized Experimental Workflow for the Robinson Annulation.

Detailed Protocol for the Synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone: [29]

  • Reaction Setup: To a solution of trans-chalcone (1.0 g, 4.8 mmol) and ethyl acetoacetate (0.62 g, 4.8 mmol) in 10 mL of absolute ethanol, add 1 mL of a 2 M solution of sodium hydroxide in ethanol.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. Subsequently, heat the mixture to reflux for 1 hour.

  • Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.

  • Characterization: Characterize the product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Detailed Protocol for a Baylis-Hillman Reaction[13]

Synthesis of a β-hydroxy ketone:

  • Reaction Setup: To a stirred solution of the enone (76.6 mmol, 1.0 equiv) and 37% formaldehyde (8.0 equiv) in chloroform (270 mL), add tributylphosphine (1.3 equiv) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Execution: Allow the resulting mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with ice water and extract the product with dichloromethane (DCM).

  • Purification: Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired β-hydroxy ketone.

Conclusion

α,β-Unsaturated ketones are a versatile and powerful class of compounds in the arsenal of the medicinal chemist and drug development professional. Their rich and tunable reactivity, centered around the competition between 1,2- and 1,4-addition, provides a foundation for the construction of complex molecular architectures. Furthermore, their ability to act as covalent modifiers of key biological targets, such as proteins in the Keap1-Nrf2 and NF-κB signaling pathways, opens up numerous avenues for the design of novel therapeutics for a range of diseases. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the rational design and synthesis of new and effective drug candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Ynone Compounds

Ynone compounds, characterized by a carbonyl group conjugated to a carbon-carbon triple bond, are highly versatile intermediates in organic synthesis.[1][2] Their unique electronic properties and reactivity make them valuable precursors for synthesizing a wide array of heterocyclic compounds and complex molecular structures.[1][2] In recent years, ynones and their derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of these activities, supported by quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Anticancer Activity

Ynone-derived scaffolds are prominent in the development of novel anticancer agents. Their derivatives have shown potent cytotoxic and antiproliferative effects against various human cancer cell lines. The reactivity of the ynone moiety allows for interactions with biological nucleophiles, such as amino acid residues in enzymes and proteins, leading to the inhibition of key cellular processes involved in cancer progression.

For instance, 2-phenylquinolones, which can be synthesized from ynone intermediates, exhibit antimitotic and cytotoxic properties by acting as tubulin polymerization inhibitors.[3] They are known to compete with colchicine for its binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[3] Furthermore, various heterocyclic compounds synthesized from ynones, such as pyrazolo[1,5-a]pyrimidines, have demonstrated significant therapeutic potential as anticancer agents, including as kinase inhibitors.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of ynone-related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Nopinone-based thiosemicarbazone (4i)MDA-MB-231 (Breast)IC₅₀2.79 ± 0.38[5]
Nopinone-based thiosemicarbazone (4i)SMMC-7721 (Liver)IC₅₀2.64 ± 0.17[5]
Nopinone-based thiosemicarbazone (4i)HeLa (Cervical)IC₅₀3.64 ± 0.13[5]
Quinone-based heterocycle (Compound 3c)MelanomaGI₅₀1.38[6]
Xanthone Derivative (Compound 8)PC-3 (Prostate)IC₅₀6.18[7]
Xanthone Derivative (Compound 8)MDA-MB-231 (Breast)IC₅₀8.06[7]
Xanthone Derivative (Compound 8)AsPC-1 (Pancreatic)IC₅₀4.76[7]
Xanthone Derivative (Compound 8)A549 (Lung)IC₅₀4.59[7]
Xanthone Derivative (Compound 8)HCT-116 (Colon)IC₅₀6.09[7]
Prenylated XanthoneCNE-1 (Nasopharyngeal)IC₅₀3.35[7]
Prenylated XanthoneCNE-2 (Nasopharyngeal)IC₅₀4.01[7]
Prenylated XanthoneA549 (Lung)IC₅₀4.84[7]
Experimental Protocols
1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., ynone derivatives) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.[8]

1.2.2. Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on cell cycle progression.

  • Treatment: Cells are treated with the ynone compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to identify any cell cycle arrest.[5]

1.2.3. Apoptosis Assay (Annexin V-FITC/7-AAD)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Cells are treated with the test compound for a specified time.

  • Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while 7-AAD intercalates with DNA in late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[5]

Visualization: Anticancer Drug Discovery Workflow

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo & Preclinical Ynone_Synthesis Ynone Intermediate Synthesis Library_Generation Derivative Library Generation Ynone_Synthesis->Library_Generation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Library_Generation->Cytotoxicity_Screening Hit_Identification Hit Identification (IC50 < Threshold) Cytotoxicity_Screening->Hit_Identification Mechanism_Studies Mechanism of Action (Cell Cycle, Apoptosis) Hit_Identification->Mechanism_Studies Animal_Models Animal Models (e.g., Xenograft) Mechanism_Studies->Animal_Models Toxicity_Studies Toxicology & Pharmacokinetics Animal_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Lead_Optimization->Ynone_Synthesis SAR Feedback

Caption: Workflow for anticancer drug discovery using ynone scaffolds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[9] Ynone derivatives and related heterocyclic structures, such as flavonoids and aurones, have demonstrated promising activity against a range of bacteria and fungi.[9][10] The antimicrobial mechanism of these compounds can involve various cellular targets, including inhibition of energy metabolism, disruption of the cytoplasmic membrane, or interference with DNA gyrase.[10]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismActivity MetricValue (µM)Reference
5-acetamidoaurone (10)Bacillus subtilisMIC3.12[9]
5-acetamidoaurone (10)Staphylococcus aureusMIC1.56[9]
5-acetamidoaurone (20)Staphylococcus aureusMIC0.78[9]
5-acetamidoaurone (20)Mycobacterium smegmatisMIC3.12[9]
4-aminoantipyrine derivativeGram-positive bacteriaMIC200-1000 µg/ml[11]
4-aminoantipyrine derivativeGram-negative bacteriaMIC200-1000 µg/ml[11]
Experimental Protocols
2.2.1. Broth Microdilution Method for MIC Determination

This is a standard method used to determine the MIC of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

  • Controls: Positive (microorganism, no compound) and negative (medium only) controls are included.

2.2.2. Disc Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Analysis: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a "zone of inhibition." The diameter of this zone is measured to determine the susceptibility of the organism to the compound.[11]

Visualization: Mechanisms of Antimicrobial Action

G cluster_0 Bacterial Cell Ynone Ynone-based Antimicrobial Agent Membrane Cytoplasmic Membrane Ynone->Membrane Disruption DNA_Gyrase DNA Gyrase Ynone->DNA_Gyrase Inhibition Metabolism Energy Metabolism (ATP Synthesis) Ynone->Metabolism Inhibition Cell_Wall Cell Wall Synthesis Ynone->Cell_Wall Inhibition

Caption: Potential antimicrobial mechanisms of ynone-based compounds.

Anti-inflammatory Activity

Inflammation is a critical biological response, but chronic inflammation contributes to numerous diseases. Several natural and synthetic compounds, including those derived from ynone precursors, exhibit anti-inflammatory properties.[12][13] Their mechanisms often involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as the modulation of key signaling pathways such as NF-κB.[14][15]

For example, certain flavanone derivatives, synthesized via chalcones which can be related to ynone chemistry, have shown potent inhibition of NO production in LPS-induced macrophages.[15] Similarly, kinsenoside analogues have been found to suppress inflammation by inhibiting the NF-κB signaling pathway.[14]

Quantitative Data: Anti-inflammatory Efficacy
Compound Class/DerivativeAssayActivity MetricValue (µg/mL)Reference
Flavanone (4G)NO Inhibition (RAW 264.7)IC₅₀0.603[15]
2′-carboxy-5,7-dimethoxy-flavanone (4F)NO Inhibition (RAW 264.7)IC₅₀0.906[15]
4′-bromo-5,7-dimethoxy-flavanone (4D)NO Inhibition (RAW 264.7)IC₅₀1.030[15]
2′-carboxyflavanone (4J)NO Inhibition (RAW 264.7)IC₅₀1.830[15]
Paeonol analogue (3h)COX-2 InhibitionIn vivoSubstantial[13]
Paeonol analogue (4h)PGE2 InhibitionIn vivoSubstantial[13]
Experimental Protocols
3.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. An untreated, unstimulated group serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Quantification: The absorbance is read at ~540 nm, and the amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[15]

Visualization: NF-κB Signaling Pathway Inhibition

G cluster_c LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes Upregulates Ynone Ynone Derivative Ynone->IKK Inhibits Ynone->NFkB_active Inhibits Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB_active Releases

References

Potential Research Applications of 4-Decyn-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

4-Decyn-3-one is an organic compound belonging to the ynone class of molecules, characterized by a ketone functional group conjugated with a carbon-carbon triple bond. While specific research on this compound is limited, the broader class of α,β-acetylenic ketones holds significant promise in various scientific domains, particularly in drug discovery and organic synthesis. Ynones are recognized as valuable intermediates for the creation of diverse and biologically active heterocyclic compounds.[1] This technical guide provides an overview of the known properties of this compound, and extrapolates potential research applications based on the well-documented reactivity and biological activities of the ynone and α,β-unsaturated ketone functionalities.

Core Compound Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes its basic chemical properties.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.236 g/mol [2]
Melting Point Not Available[2]
Boiling Point Not Available[2]
Density Not Available[2]

Synthesis of Ynones: General Methodologies

1. Oxidation of Propargyl Alcohols: A common and effective method involves the oxidation of the corresponding propargyl alcohol.

  • Experimental Protocol:

    • To a solution of the secondary alcohol precursor to this compound in a suitable organic solvent (e.g., dichloromethane), add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction and work up the mixture by washing with appropriate aqueous solutions.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired ynone.

2. Acylation of Terminal Alkynes: This method involves the coupling of an acyl chloride with a terminal alkyne.

  • Experimental Protocol:

    • In a reaction vessel under an inert atmosphere, combine the appropriate acyl chloride and terminal alkyne in a suitable solvent (e.g., THF or Et₃N).[3]

    • Add a catalyst system, which often includes a palladium salt (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3]

    • Stir the reaction at room temperature until completion.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the ynone.

3. Reaction of Aldehydes with Hypervalent Alkynyl Iodides: A gold-catalyzed method provides a direct route from aldehydes.[4]

  • Experimental Protocol:

    • Combine the aldehyde, a hypervalent alkynyl iodide, a gold catalyst, and a secondary amine in a suitable solvent.[4]

    • Carry out the reaction under an oxygen atmosphere to facilitate in situ oxidative cleavage.[4]

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product into an organic solvent, dry, and concentrate.

    • Purify by column chromatography.

Synthesis_of_Ynones cluster_0 General Synthesis Routes for Ynones Propargyl_Alcohol Propargyl Alcohol Ynone Ynone (e.g., this compound) Propargyl_Alcohol->Ynone Oxidation (e.g., DMP, Swern) Acyl_Chloride Acyl Chloride Acyl_Chloride->Ynone Palladium/Copper Catalysis Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Ynone Palladium/Copper Catalysis Aldehyde Aldehyde Aldehyde->Ynone Gold Catalysis Hypervalent_Alkynyl_Iodide Hypervalent Alkynyl Iodide Hypervalent_Alkynyl_Iodide->Ynone Gold Catalysis Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC50 mtt_assay->data_analysis end End data_analysis->end Signaling_Pathway_Modulation cluster_NFkB NF-κB Pathway cluster_Nrf2 Keap1-Nrf2 Pathway IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to Inflammation Inflammatory Response Nucleus_NFkB->Inflammation activates transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 translocates to ARE Antioxidant Response Element Nucleus_Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Ynone This compound Ynone->IKK potential inhibition Ynone->Keap1 potential inhibition

References

Safety and Handling of Alkynyl Ketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alkynyl ketones are a class of organic compounds characterized by the presence of a carbon-carbon triple bond conjugated to a carbonyl group. This unique structural motif imbues them with a high degree of reactivity, making them valuable intermediates in organic synthesis and versatile tools in chemical biology and drug discovery. However, their high energy content and reactivity also necessitate stringent safety protocols and handling procedures to mitigate potential hazards, including the risk of rapid decomposition or explosion. This guide provides an in-depth overview of the safe handling, reactivity, and potential hazards associated with alkynyl ketones.

Hazard Identification and Risk Assessment

The primary hazards associated with alkynyl ketones stem from their high energy content and reactivity. The presence of the alkyne functionality, in particular, can render these molecules susceptible to rapid, exothermic decomposition under certain conditions.

Key Potential Hazards:

  • Explosive Decomposition: The high degree of unsaturation in the C≡C triple bond makes alkynyl ketones energetically unstable. They can be sensitive to initiation by heat, mechanical shock (impact or friction), and electrostatic discharge.[1][2][3][4]

  • Reactivity: Alkynyl ketones are highly reactive and can undergo vigorous or uncontrolled reactions with a variety of reagents, including strong acids, bases, oxidizing agents, and reducing agents.[5]

  • Toxicity: While specific toxicity data for all alkynyl ketones is not available, α,β-unsaturated ketones are known to be reactive, direct-acting gaseous irritants with toxicity primarily affecting the upper respiratory tract.[6][7] They can also cause skin and eye irritation.[8][9] Some ketones can potentiate the nephrotoxic and hepatotoxic effects of halogenated hydrocarbons.[10]

A thorough risk assessment should be conducted before any new alkynyl ketone is synthesized or handled. This assessment should consider the specific structure of the molecule, the scale of the reaction, and the experimental conditions.

Screening for Potentially Explosive Properties

Before synthesizing a novel alkynyl ketone, it is crucial to assess its potential for explosive behavior. This initial screening should involve:

  • Literature Review: Search for any reported instability or explosive nature of the target compound or structurally similar analogs.

  • In Silico Prediction: Computational tools can be used to estimate the heat of formation and oxygen balance of the molecule. A positive oxygen balance may indicate a higher risk.

  • Identification of "Explosophoric" Groups: The presence of certain functional groups in addition to the alkyne can increase the risk of explosion.[2][3] Examples include:

    • Azides (-N₃)

    • Nitro compounds (-NO₂)

    • Peroxides (-O-O-)

    • Diazo compounds (-N₂)

Quantitative Hazard Data

For novel alkynyl ketones, especially when scaling up, obtaining quantitative data on their stability is critical. The following table summarizes key parameters that should be evaluated by a certified testing facility.

Parameter Description Significance
Decomposition Temperature (Td) The temperature at which the substance begins to decompose exothermically.Indicates the upper limit for safe handling and storage temperatures.
Impact Sensitivity The amount of energy from a falling weight required to cause decomposition.Determines the risk of detonation from mechanical shock.
Friction Sensitivity The force required to cause decomposition when the substance is subjected to friction.Assesses the risk of initiation from grinding or scraping.
Electrostatic Discharge (ESD) Sensitivity The minimum electrical energy required to initiate decomposition.Highlights the importance of grounding and bonding equipment to prevent static buildup.[4]

Engineering and Administrative Controls

A multi-pronged approach to safety, prioritizing the elimination or reduction of hazards, is essential when working with alkynyl ketones.[1]

Hierarchy of Controls

The hierarchy of controls should be applied to mitigate the risks associated with alkynyl ketones:[1]

  • Elimination/Substitution: If possible, consider using a less hazardous alternative to an alkynyl ketone.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.

    • Fume Hoods: All work with alkynyl ketones should be conducted in a certified chemical fume hood to contain any potential explosions and to protect from inhalation of volatile compounds.[3]

    • Blast Shields: Use of a blast shield is mandatory, especially when working with new compounds or on a larger scale.[4]

    • Grounding and Bonding: To prevent the buildup of static electricity, all metal equipment should be properly grounded and bonded.[4]

  • Administrative Controls: These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs): Detailed SOPs should be written and approved for all procedures involving alkynyl ketones.[1]

    • Scale Limitations: Work with the smallest possible quantities of material, especially for initial experiments.

    • Restricted Access: Limit access to areas where alkynyl ketones are being handled.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls.

General Laboratory Practices
  • Work areas should be kept neat and uncluttered.

  • Inspect all glassware and equipment for cracks or defects before use.

  • Avoid the use of metal spatulas or other implements that could cause friction or sparks. Use non-sparking tools.[3][5]

  • Open flames are strictly prohibited in laboratories where alkynyl ketones are present.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial for protecting researchers from the hazards of alkynyl ketones. The following should be considered the minimum required PPE:

PPE Item Specification Purpose
Eye and Face Protection Safety goggles and a face shield.[3][4][11][12]Protects against splashes, projectiles, and explosions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3][12] Check manufacturer's glove compatibility charts.[11][12]Protects against skin contact with the chemical.
Body Protection Flame-resistant lab coat.[11]Provides a barrier against spills and splashes.
Footwear Closed-toe, chemical-resistant shoes.[11][13]Protects feet from spills.

Experimental Protocols

Synthesis of Alkynyl Ketones

Several methods exist for the synthesis of alkynyl ketones.[14][15][16] A common method is the coupling of a terminal alkyne with an acid chloride.

Example Protocol: Copper-Catalyzed Coupling of a Terminal Alkyne and an Acid Chloride [15]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and to handle moisture-sensitive reagents.

  • Solvent: A suitable aprotic solvent such as toluene is used.

  • Catalyst: A copper(I) iodide/N,N,N',N'-tetramethylethylenediamine (CuI/TMEDA) catalytic system is employed.

  • Reagent Addition: The acid chloride should be added slowly and in a controlled manner to the solution of the alkyne and catalyst.

  • Temperature Control: The reaction temperature should be carefully monitored and controlled. Exothermic reactions should be cooled with an ice bath.

  • Work-up: The reaction is typically quenched by the addition of a mild acid or base, followed by extraction and purification.

Purification of Alkynyl Ketones

Purification of alkynyl ketones often involves column chromatography or distillation.

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is a common stationary phase.

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the product.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept as low as possible to avoid decomposition of the product.

Protocol for Distillation:

  • Reduced Pressure: Distillation should be performed under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.

  • Heat Source: A heating mantle with a temperature controller should be used for even and controlled heating.

  • Blast Shield: The distillation apparatus should be placed behind a blast shield.

  • Receiver Flask: The receiving flask should be cooled to ensure efficient condensation of the product.

Storage and Waste Disposal

Storage
  • Alkynyl ketones should be stored in a cool, dark, and well-ventilated area.[17]

  • They should be stored away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.

  • Containers should be tightly sealed and clearly labeled with the name of the compound and any relevant hazard warnings.[8]

  • If a product cannot be used immediately, it should be stored in a locked and labeled container.

Waste Disposal
  • All waste containing alkynyl ketones should be treated as hazardous waste.[3]

  • Where possible, dilute explosive wastes in a safe solvent, as many explosives are more stable when diluted.[3]

  • Do not dispose of alkynyl ketones down the drain.

  • Collect all waste in a designated, labeled container for disposal by a certified hazardous waste management company.[18]

Emergency Procedures

Spills

In the event of a chemical spill, the following steps should be taken:[18][19][20][21]

  • Evacuate: Immediately alert others and evacuate the immediate area.[19][21]

  • Ventilate: Increase ventilation in the area of the spill.[19]

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material such as vermiculite or sand.[19][20]

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.[19][20]

  • Report: Report the spill to the appropriate safety personnel.[18]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[21] Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.

Alkynyl Ketones in Drug Development: Signaling Pathways

Alkynyl ketones are valuable tools in drug development, often acting as covalent inhibitors of enzymes. Their electrophilic nature allows them to form a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in the active site of a target protein, leading to irreversible inhibition.

One important class of enzymes targeted by such inhibitors are kinases, which play a central role in many signaling pathways. The diagram below illustrates a simplified kinase signaling pathway and the potential point of intervention for an alkynyl ketone-based inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Transduction Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Transcription_Factor Transcription Factor Substrate->Transcription_Factor Signal Relay Alkynyl_Ketone Alkynyl Ketone Inhibitor Alkynyl_Ketone->Kinase2 Covalent Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Simplified kinase signaling pathway with covalent inhibition by an alkynyl ketone.

Experimental Workflow for Handling Alkynyl Ketones

The following diagram outlines a logical workflow for the safe handling of alkynyl ketones in a research setting.

Alkynyl_Ketone_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_post_execution Post-Execution Phase cluster_emergency Emergency Preparedness A Risk Assessment B SOP Development A->B C Gather Materials & PPE B->C D Synthesis in Fume Hood C->D Proceed with caution I Spill Kit Accessible J Emergency Contacts Posted E Purification (Chromatography/Distillation) D->E F Characterization E->F G Safe Storage F->G H Waste Disposal F->H

Caption: Experimental workflow for the safe handling of alkynyl ketones.

References

Navigating the Labyrinth of 4-Decyn-3-one: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the stability and storage of 4-Decyn-3-one, a key chemical intermediate. This document addresses the critical need for standardized handling protocols to ensure the integrity and reliability of this compound in research and manufacturing settings. Due to the limited availability of specific data for this compound, this guide synthesizes information from analogous α,β-unsaturated ketones and alkynes to provide a robust framework for its management.

Core Stability Profile of this compound

This compound is an organic compound featuring a carbon-carbon triple bond conjugated with a ketone. This structure, characteristic of an ynone, renders the molecule susceptible to specific degradation pathways, primarily through nucleophilic attack at the β-carbon. The electron-withdrawing effect of the carbonyl group activates the triple bond, making it a focal point for reactivity.

ParameterExpected StabilityRecommended Testing Protocol
Temperature Likely stable at refrigerated temperatures (2-8 °C) for short to medium-term storage. Elevated temperatures will likely accelerate degradation.Long-term and accelerated stability studies (e.g., ICH Q1A(R2)) should be conducted at various temperatures (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) to determine the kinetic mean temperature effect on degradation. Samples should be analyzed by a stability-indicating method (e.g., HPLC-UV) at predetermined time points.
Light As with many organic compounds, exposure to UV light may induce polymerization or other degradation pathways.Photostability testing should be performed according to ICH Q1B guidelines. Samples should be exposed to a controlled light source, and degradation should be compared to a dark control.
pH Susceptible to degradation in both acidic and basic conditions. Basic conditions are likely to promote nucleophilic addition of hydroxide or other available nucleophiles. Acidic conditions can catalyze hydration of the alkyne or other reactions.Forced degradation studies should be conducted across a range of pH values (e.g., pH 2, 7, 10) to identify the pH of maximum stability. The degradation products should be characterized to understand the reaction mechanism.
Oxidation The triple bond and the allylic position are potentially susceptible to oxidation.The compound should be exposed to oxidative stress (e.g., hydrogen peroxide) to assess its oxidative stability. The formation of oxidation products should be monitored.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following protocols are recommended based on general guidelines for flammable and reactive organic compounds.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C for long-term storage.[1]

  • Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, light-resistant container (e.g., amber glass bottle) to protect from light and moisture.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Handling Procedures
  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Grounding and bonding should be used when transferring large quantities to prevent static discharge, as the compound is expected to be flammable.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Experimental Methodologies for Stability Assessment

To rigorously determine the stability of this compound, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Forced Degradation Study Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the stock solution and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 1N NaOH to the stock solution and heat at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to a UV light source.

  • Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure the method is stability-indicating.

Visualizing Workflows and Degradation Pathways

To aid in the understanding of handling procedures and potential chemical transformations, the following diagrams are provided.

G cluster_storage Storage Protocol cluster_handling Handling Workflow storage_temp Store at 2-8°C storage_light Protect from Light storage_temp->storage_light storage_inert Inert Atmosphere storage_light->storage_inert storage_container Tightly Sealed Container storage_inert->storage_container handling_location Well-Ventilated Area / Fume Hood handling_ppe Wear Appropriate PPE handling_location->handling_ppe handling_transfer Grounding for Bulk Transfer handling_ppe->handling_transfer handling_spill Spill Containment Measures handling_transfer->handling_spill start Receiving this compound cluster_storage cluster_storage start->cluster_storage end_use Use in Experiment end_dispose Dispose of Waste end_use->end_dispose cluster_handling cluster_handling cluster_storage->cluster_handling cluster_handling->end_use

Caption: Recommended workflow for the storage and handling of this compound.

G compound This compound (Ynone) intermediate Enolate Intermediate compound->intermediate Nucleophilic Attack (at β-carbon) nucleophile Nucleophile (Nu-) nucleophile->intermediate product Degradation Product (Michael Adduct) intermediate->product Protonation

Caption: General pathway for the nucleophilic degradation of an ynone like this compound.

This technical guide serves as a foundational resource for the safe and effective use of this compound. It is imperative that researchers supplement these general guidelines with in-house, compound-specific stability testing to ensure the highest quality of their scientific endeavors.

References

Review of ynone chemistry and applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ynone Chemistry and Applications

Introduction to Ynones

Ynones, also known as α,β-acetylenic ketones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond (>C=O and C≡C).[1] This unique structural arrangement of electrophilic and nucleophilic centers imparts exceptional reactivity and versatility, making them highly valuable intermediates in organic synthesis.[2][3] Their ability to participate in a wide array of chemical transformations allows for the construction of complex molecular architectures, including various heterocyclic and carbocyclic systems.[4][5]

The dual reactivity of the ynone moiety—the electrophilic carbonyl carbon and the two electrophilic sp-hybridized carbons of the alkyne—underpins their utility. Nucleophiles can attack the carbonyl group (1,2-addition) or the β-alkynyl carbon (1,4-conjugate or Michael addition), while the alkyne can also participate in various pericyclic and metal-catalyzed reactions.[6][7] This rich chemistry has positioned ynones as crucial building blocks in the synthesis of natural products, bioactive molecules, and advanced materials.[2][3][8]

Synthesis of Ynones

The preparation of ynones can be broadly categorized into several key strategies, including the oxidation of propargylic alcohols and the acylation of terminal alkynes.[2][7]

Oxidation of Propargylic Alcohols

One of the most direct methods for ynone synthesis is the oxidation of secondary propargylic alcohols. Various oxidizing agents have been employed for this transformation, each with its own advantages in terms of selectivity, reaction conditions, and substrate scope.[9]

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a widely used reagent for the oxidation of propargylic alcohols, particularly for preparing enynones and intermediates in the synthesis of odorants.[7][9] Yields for this method are often good, typically ranging from 78-90%.[7]

  • Swern Oxidation: The Swern oxidation protocol provides a reliable method for converting propargylic alcohols to ynones in high yields (86-95%) and is applicable to intermediates in total synthesis, such as in the preparation of the rubrolone aglycon.[7]

  • Dess-Martin Periodinane (DMP) and IBX: Hypervalent iodine reagents like DMP and 2-iodoxybenzoic acid (IBX) are effective for the oxidation of propargylic alcohols under mild conditions, furnishing ynones in high yields (often >90%).[9] These reagents have been used in the synthesis of intermediates for antifungal agents and complex natural products like (-)-gambierol.[9]

Acylation of Terminal Alkynes

The coupling of a terminal alkyne with an acyl derivative is a powerful and convergent strategy for ynone synthesis. This approach includes the use of organometallic alkynyl reagents and transition-metal-catalyzed cross-coupling reactions.[6][9]

  • Acylation of Alkynylmetal Reagents: Terminal alkynes can be converted into potent nucleophiles, such as alkynyllithium or alkynylmagnesium reagents, which then react with acyl sources like Weinreb amides, esters, or acid chlorides to form ynones.[9][10] This method is particularly useful for synthesizing chiral α-amino ynones from α-amino acids, with yields ranging from 52-89%.[7]

  • Acyl Sonogashira Cross-Coupling: The palladium and copper co-catalyzed coupling of terminal alkynes with acyl chlorides (the Acyl Sonogashira reaction) is one of the most common and efficient methods for ynone synthesis.[11][12] Recent advancements have enabled the direct use of carboxylic acids as the acyl source, expanding the scope and practicality of this reaction.[13] This reaction avoids the use of toxic carbon monoxide gas required in carbonylative Sonogashira reactions.[12][14]

A logical diagram illustrating the primary synthetic routes to ynones.

G cluster_start Starting Materials cluster_product Product cluster_methods Synthetic Methods Propargylic Alcohol Propargylic Alcohol Oxidation Oxidation (MnO₂, Swern, DMP) Propargylic Alcohol->Oxidation Terminal Alkyne Terminal Alkyne Acylation Acylation (Sonogashira Coupling) Terminal Alkyne->Acylation Acyl Derivative Acyl Derivative Acyl Derivative->Acylation Ynone Ynone Oxidation->Ynone Acylation->Ynone

Caption: General synthetic pathways to ynones.

Table 1: Comparison of Selected Ynone Synthesis Methods

MethodStarting MaterialsReagents/CatalystTypical Yield (%)Reference
Oxidation Propargylic AlcoholMnO₂78 - 90[7]
Swern Oxidation Propargylic Alcohol(COCl)₂, DMSO, Et₃N86 - 95[7]
IBX Oxidation Propargylic AlcoholIBX, DMSO78 - 98[9]
Acyl Sonogashira Terminal Alkyne, Carboxylic AcidPd(dppp)Cl₂, dppe, CuClGood to High[13]
Weinreb Amide Acylation Terminal Alkyne, Weinreb Amiden-BuLi or R-MgBr52 - 89[7]
Experimental Protocol: Pd/Cu-Catalyzed Acyl Sonogashira Coupling

The following is a representative protocol for the synthesis of ynones via the direct coupling of carboxylic acids with terminal alkynes.[13]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) bis(diphenylphosphino)propane dichloride (Pd(dppp)Cl₂) (3 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (6 mol%)

  • Copper(I) chloride (CuCl) (10 mol%)

  • Sodium bicarbonate (NaHCO₃) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

  • Cyclohexane (solvent)

Procedure:

  • To an oven-dried reaction vessel under a nitrogen atmosphere, add the carboxylic acid, NaHCO₃, Pd(dppp)Cl₂, dppe, and CuCl.

  • Add cyclohexane, followed by the terminal alkyne and (Boc)₂O.

  • Seal the vessel and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ynone.

Reactivity and Key Reactions of Ynones

The conjugated system of ynones is susceptible to a variety of transformations, making them versatile synthons for constructing diverse molecular frameworks. Key reactions include conjugate additions, cycloadditions, and radical reactions.[4][6]

Michael Addition

Ynones are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.[7] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The initial addition of a nucleophile to the β-carbon generates a vinyl anion or enolate intermediate, which can be trapped or participate in subsequent cyclization reactions.[15][16]

  • Nucleophiles: Carbon (organocuprates, malonates), nitrogen (amines, azides), oxygen (alcohols, phenols), and sulfur (thiols) nucleophiles have all been successfully employed in Michael additions to ynones.[6][15]

  • Applications: This reaction is fundamental for synthesizing more complex molecules, including 1,5-dicarbonyl compounds, heterocycles like pyrazoles and pyrroles, and functionalized alkenes.[5][15] Organocatalytic methods have been developed to achieve high enantioselectivity in these additions.[17][18]

The catalytic cycle for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction.

G CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Ynone (Alkyne) Alkyne->Cu_Acetylide Azide Azide Cycloadduct Six-Membered Cu(III) Intermediate Azide->Cycloadduct Cu_Acetylide->Cycloadduct + Azide Triazole 1,2,3-Triazole Product Cycloadduct->Triazole Reductive Elimination Triazole->CuI Regenerates Catalyst

Caption: Catalytic cycle of CuAAC (Click Chemistry).

Cycloaddition Reactions

The alkyne moiety of ynones makes them excellent partners in cycloaddition reactions, providing access to a wide variety of carbo- and heterocyclic ring systems.[4][6]

  • [4+2] Cycloaddition (Diels-Alder): Ynones can act as dienophiles in Diels-Alder reactions to form six-membered rings. Intramolecular versions of this reaction are particularly powerful for constructing polycyclic systems.[6][19]

  • [3+2] Cycloaddition: This is a highly versatile reaction for synthesizing five-membered heterocycles.[5][6] A prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which uses ynones (or other alkynes) and azides to form 1,2,3-triazoles with high efficiency and regioselectivity.[20][21][22] Other 1,3-dipoles like nitrones and nitrile oxides also react readily with ynones.[23]

  • [2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions involving ynones can be used to generate cyclobutene derivatives.[6]

Radical Reactions

Ynones are effective radical acceptors, enabling the formation of cyclic compounds through cascade radical cyclization reactions.[24][25] The regioselectivity of the initial radical addition to the internal alkyne can be controlled, leading to divergent synthetic pathways and the construction of complex molecular scaffolds.[4][24]

Table 2: Key Reactions of Ynones and Their Products

Reaction TypeReagent/PartnerProduct TypeReference
Michael Addition N, C, O, S Nucleophilesβ-Functionalized Enones, Heterocycles[6][15]
[4+2] Cycloaddition DieneSubstituted Benzene Derivatives, Polycycles[6][19]
[3+2] Cycloaddition Azide (CuAAC)1,2,3-Triazoles[4][21]
[3+2] Cycloaddition NitroneDihydroisoxazoles[23]
Radical Cyclization Radical Initiator/PrecursorBio-relevant Cyclic Compounds[4][24]

Applications in Drug Development and Organic Synthesis

The synthetic versatility of ynones makes them privileged structures in medicinal chemistry and the total synthesis of natural products.[3][26]

Drug Discovery and Development

Ynones serve as key intermediates for the synthesis of biologically active compounds and can themselves act as inhibitors of various enzymes.[11][27]

  • Heterocycle Synthesis: Many important drug scaffolds are heterocyclic. Ynones are precursors to a vast array of heterocycles, including quinolones (antibacterial agents), pyrazoles, and indoles.[5][8][10] A library of 72 quinolones was efficiently synthesized using ynone intermediates, which allowed for milder cyclization conditions.[10]

  • Enzyme Inhibition: The electrophilic nature of the ynone moiety allows it to react covalently or non-covalently with nucleophilic residues in enzyme active sites. Ynone-containing molecules have been investigated as inhibitors for various enzyme classes.

    • Carbonic Anhydrases (CAs): Vanillin enones have shown selective inhibition of cancer-associated CA isoforms IX and XII over cytosolic forms I and II, which is a desirable trait for targeted cancer therapy.[28]

    • Cytochrome P450 (CYP) Enzymes: Acetylene-containing compounds, including ynones, have been synthesized as potent and selective inhibitors of CYP2A6, an enzyme involved in nicotine metabolism.[29]

    • Other Targets: Ynone derivatives have been explored as potential inhibitors for a range of other biological targets, highlighting their broad applicability in drug discovery.[30]

A workflow illustrating the role of ynones in drug discovery.

G Ynone Ynone Core Structure Synthesis Diverse Synthetic Reactions (Cycloaddition, Michael Add.) Ynone->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Ynone-based workflow in drug discovery.

Table 3: Examples of Biologically Active Ynone-Derived Compounds

Compound ClassBiological Target/ActivitySignificanceReference
2-Phenylquinolones Tubulin Polymerization InhibitionAntimitotic and cytotoxic properties[10]
Vanillin Enones Carbonic Anhydrase IX & XIISelective inhibition of cancer-associated enzymes[28]
3-Heteroaromatic Pyridines Cytochrome P450 2A6Potential for smoking cessation therapies[29]
Polycyclic Xanthones Antibacterial, AntineoplasticPotent activity against various cancer cells[31]
Indolyl Phenyl Diketones Antiviral, AnticancerPrecursors to quinoxalines with activity against SARS-CoV-2 pseudoviruses[27]
Natural Product Synthesis

Ynones are pivotal intermediates in the total synthesis of complex natural products due to their ability to set up key stereocenters and ring systems.[8] For example, dearomative spirocyclisation of ynones tethered to indoles has been a key strategy in the synthesis of spirobacillene A and B.[8] This methodology has been extended to construct a wide range of spirocycles and has been applied to the synthesis of other natural products like lasubine II and indolizidine 209D.[8]

Conclusion and Future Outlook

Ynone chemistry has matured into a cornerstone of modern organic synthesis. The unique reactivity of the conjugated keto-alkyne system provides a reliable platform for a vast number of chemical transformations, from conjugate additions and cycloadditions to transition-metal-catalyzed couplings and radical reactions. The ability to readily synthesize ynones and subsequently convert them into complex molecular scaffolds has cemented their role as indispensable building blocks for natural product synthesis and drug discovery.

Future research in this area will likely focus on the development of novel catalytic systems for even more efficient and stereoselective ynone transformations. The application of ynones in "click chemistry" for bioconjugation and materials science continues to expand.[22][32][33] Furthermore, as our understanding of biological pathways deepens, the rational design of ynone-based covalent and non-covalent inhibitors will undoubtedly lead to the discovery of new therapeutic agents targeting a wide range of diseases. The continued exploration of ynone reactivity promises to unlock new synthetic possibilities and drive innovation across the chemical and biomedical sciences.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard techniques for the purification of 4-Decyn-3-one, a valuable ynone intermediate in organic synthesis. The protocols outlined below are designed to guide researchers in obtaining high-purity material suitable for downstream applications, including drug development and fine chemical synthesis.

Introduction

This compound is an α,β-unsaturated ketone, a class of compounds known for their versatile reactivity and presence in numerous biologically active molecules.[1][2] The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Impurities from the synthesis of ynones, which can include starting materials, byproducts, and reagents, must be effectively removed.[3][4] This document details protocols for distillation, column chromatography, and recrystallization, which are the most common and effective methods for purifying compounds of this type.[5][6][7]

Physicochemical Properties and Purification Strategy

While specific experimental data for this compound is limited, its physical properties can be estimated based on its structure and analogous compounds like 4-decyne, which has a boiling point of 179-183°C.[8][9] this compound is expected to be a liquid at room temperature with a relatively high boiling point, making vacuum distillation an ideal primary purification technique to prevent decomposition at atmospheric pressure.[5] Column chromatography is a powerful secondary method for removing closely related impurities. Recrystallization would be applicable if the compound is a solid or if a solid derivative is formed.

A general workflow for the purification of this compound is presented below.

PurificationWorkflow cluster_0 Purification Workflow for this compound Crude Crude this compound (from synthesis) Distillation Vacuum Distillation Crude->Distillation  Primary Purification   PurityAnalysis1 Purity Analysis (TLC, GC, NMR) Distillation->PurityAnalysis1 ColumnChromatography Silica Gel Column Chromatography PurityAnalysis2 Purity Analysis (GC, HPLC, NMR) ColumnChromatography->PurityAnalysis2 PurityAnalysis1->ColumnChromatography  If impurities persist   PureProduct Pure this compound (>98%) PurityAnalysis1->PureProduct  If pure   PurityAnalysis2->PureProduct

Caption: General experimental workflow for the purification of this compound.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the purification of a 10-gram batch of crude this compound.

Table 1: Purity and Yield after Vacuum Distillation

FractionBoiling Range (°C at 1 mmHg)Mass (g)Purity by GC (%)Yield (%)
1 (Forerun)60-800.845-
2 (Main)80-857.59575
3 (Residue)>851.520-

Table 2: Purity and Yield after Column Chromatography

FractionEluent System (Hexane:EtOAc)Mass (g)Purity by HPLC (%)Yield (%)
Impurity 198:20.2--
Product 95:5 6.9 >99 92
Impurity 290:100.15--

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for the large-scale purification of thermally stable, high-boiling liquids like this compound.[5][10]

Materials:

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Crude this compound

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound (e.g., 10 g) into the round-bottom flask with a magnetic stir bar.

  • Connect the apparatus to the vacuum pump and slowly reduce the pressure to approximately 1 mmHg.

  • Begin stirring and gradually heat the flask using the heating mantle.

  • Collect the forerun (lower boiling impurities) in the first receiving flask until the distillation temperature stabilizes.

  • Switch to a clean receiving flask to collect the main fraction containing this compound at the expected boiling range (estimated 80-85 °C at 1 mmHg).

  • Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for removing impurities with similar boiling points but different polarities.[11][12]

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: Hexane and Ethyl Acetate (EtOAc)

  • Distilled this compound from Protocol 1

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the partially purified this compound (e.g., 7.5 g from distillation) in a minimal amount of the initial eluent (e.g., 98:2 Hexane:EtOAc). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Determine the purity of the final product by GC, High-Performance Liquid Chromatography (HPLC), and NMR.

ChromatographyProcess cluster_1 Column Chromatography Protocol Start Start with Distilled This compound PackColumn Pack Column with Silica Gel Slurry Start->PackColumn LoadSample Load Sample in Minimal Solvent PackColumn->LoadSample EluteLowPolarity Elute with Low Polarity Solvent (e.g., 98:2 Hex:EtOAc) LoadSample->EluteLowPolarity EluteProduct Increase Polarity to Elute Product (e.g., 95:5 Hex:EtOAc) EluteLowPolarity->EluteProduct CollectFractions Collect Fractions EluteProduct->CollectFractions TLCAnalysis Monitor Fractions by TLC CollectFractions->TLCAnalysis CombinePure Combine Pure Fractions TLCAnalysis->CombinePure  Identify pure fractions   Evaporate Evaporate Solvent CombinePure->Evaporate FinalProduct Pure this compound Evaporate->FinalProduct

Caption: Step-by-step workflow for the purification of this compound via column chromatography.

Protocol 3: Recrystallization (for solid derivatives or if this compound is solid)

Recrystallization is a powerful technique for purifying solid compounds.[13][14][15] If this compound is a solid at room temperature or can be converted to a stable, crystalline derivative, this method can yield material of very high purity.

Materials:

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Recrystallization solvent (to be determined by solubility tests)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform solubility tests to find a suitable solvent or solvent pair where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude or partially purified solid in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

  • Assess the purity of the recrystallized product and the mother liquor to evaluate the efficiency of the process.

Conclusion

The purification of this compound to a high degree of purity is achievable through a combination of standard laboratory techniques. Vacuum distillation serves as an excellent initial step for bulk purification, while column chromatography is effective for removing more persistent impurities. The choice of the specific protocol or combination of methods will depend on the nature and quantity of the impurities present in the crude material. Purity assessment at each stage is crucial to ensure the final product meets the required specifications for its intended application.

References

Application Notes and Protocols for the Analytical Characterization of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Decyn-3-one is an organic compound with the molecular formula C₁₀H₁₆O.[1] Its structure, featuring a ketone functional group and an internal alkyne, necessitates a multi-faceted analytical approach for comprehensive characterization. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using common analytical techniques, designed for researchers, scientists, and professionals in drug development. The methodologies are based on established principles for the analysis of ketones and alkynes and can be adapted for specific instrumentation and research needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on retention time for identification and a mass spectrum for structural elucidation.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 125 ppm.[2]

    • If an internal standard is required for quantification, add a known concentration of a suitable standard (e.g., 2-Nonanol) to each sample and calibration standard.[2]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.[2]

    • Injector: Split/splitless inlet at 250 °C with a split ratio of 5:1.[2]

    • Column: Phenomenex ZB-WAXplus (30 m x 0.25 mm x 0.25 µm) or a similar polar capillary column.[2]

    • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 3 °C/min to 240 °C and held for 1 minute.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Quadrupole mass analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Expected Quantitative Data (GC-MS)

ParameterExpected Value
Molecular FormulaC₁₀H₁₆O[1]
Molecular Weight152.24 g/mol [1]
Expected Molecular Ion (m/z)152
Key Fragmentation PatternsAnalysis of similar ketones and alkynes suggests potential fragments from alpha-cleavage around the carbonyl group and cleavage at the propargylic position.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve this compound in Volatile Solvent B Prepare Calibration Standards A->B C Add Internal Standard (Optional) B->C D Inject Sample into GC C->D E Separation on Capillary Column D->E F Elute to Mass Spectrometer E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Identify Peak by Retention Time H->I J Analyze Mass Spectrum (Fragmentation Pattern) I->J K Quantify using Calibration Curve I->K

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds. A reverse-phase method is generally applicable for a molecule with the polarity of this compound.

Experimental Protocol: RP-HPLC Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Generate a series of calibration standards by diluting the stock solution.

  • Instrumentation and Conditions:

    • HPLC System: Shimadzu or equivalent system with a PDA detector.[3]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For a starting point, an isocratic mixture of 60:40 (v/v) acetonitrile:water can be used.[3][4] For MS compatibility, 0.1% formic acid can be added to the mobile phase.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength determined by a UV scan of the analyte (a wavelength around 220 nm is a reasonable starting point for a non-conjugated ketone).

    • Injection Volume: 20 µL.[3]

  • Data Analysis:

    • The retention time of the peak is used for identification.

    • The peak area is used for quantification against the calibration curve.

Expected Quantitative Data (HPLC)

ParameterExpected Value/Range
Retention TimeDependent on the specific column and mobile phase composition.
UV λmaxExpected to be in the lower UV range, typical for non-conjugated ketones.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile:Water) C Degas Mobile Phase A->C B Prepare this compound Stock and Standards E Inject Sample B->E D Equilibrate HPLC System with Mobile Phase C->D D->E F Separation on C18 Column E->F G UV Detection F->G H Identify Peak by Retention Time G->H I Quantify using Peak Area H->I

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker AV-400 (400 MHz for ¹H, 100.6 MHz for ¹³C) or equivalent.[5]

    • Experiments:

      • ¹H NMR

      • ¹³C NMR

      • DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for chemical shifts, integration (proton count), and splitting patterns (J-coupling).

    • Analyze the ¹³C NMR spectrum for the number of unique carbon signals and their chemical shifts.

    • Use the DEPT-135 spectrum to aid in the assignment of carbon signals.

Expected ¹H and ¹³C NMR Data

¹H NMRExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃ (terminal)~0.9Triplet3H
CH₂ (multiple)~1.3 - 1.6Multiplet6H
CH₂ (adjacent to C≡C)~2.2Multiplet2H
CH₂ (adjacent to C=O)~2.5Triplet2H
¹³C NMRExpected Chemical Shift (ppm)
C=O (Ketone)> 190
C≡C (Alkyne)~80 - 90
CH₂ (adjacent to C=O)~40-50
Other sp³ carbons~14 - 35

Logical Relationship for NMR Spectral Interpretation

NMR_Logic cluster_experiments NMR Experiments cluster_data Extracted Information cluster_interpretation Structural Elucidation HNMR 1H NMR H_Data Chemical Shift Integration Splitting Pattern HNMR->H_Data CNMR 13C NMR C_Data Number of Signals Chemical Shifts CNMR->C_Data DEPT DEPT-135 DEPT_Data CH, CH2, CH3 Identification DEPT->DEPT_Data Structure Propose Structure of This compound H_Data->Structure C_Data->Structure DEPT_Data->Structure

Caption: Logical flow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Analysis of this compound

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

    • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Conditions:

    • FT-IR Spectrometer: Perkin-Elmer or equivalent.[5]

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands for the ketone and alkyne functional groups.

Expected IR Absorption Bands

Functional GroupExpected Absorption (cm⁻¹)Intensity
C=O (Ketone)~1715Strong[6]
C≡C (Internal Alkyne)~2260 - 2190Weak to Medium[6][7]
sp³ C-H~2960 - 2850Medium to Strong[6]

Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation A Prepare Thin Film on KBr Plate or use ATR B Place Sample in FT-IR Spectrometer A->B C Acquire Spectrum (4000-400 cm-1) B->C D Identify Characteristic Absorption Bands C->D E Correlate Bands to Functional Groups D->E

Caption: Workflow for the FT-IR analysis of this compound.

References

Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of Michael addition reactions utilizing 4-decyn-3-one. The following application notes and protocols are based on established methodologies for structurally similar alkynyl ketones (ynones). These protocols are provided as representative examples and may require optimization for this compound.

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] It involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1][2] this compound, an alkynyl ketone, serves as a potent Michael acceptor due to the electron-withdrawing nature of the carbonyl group, which activates the alkyne for nucleophilic attack. This reactivity allows for the synthesis of a diverse array of functionalized molecules with potential applications in medicinal chemistry and materials science.

This document provides detailed protocols for the Michael addition of various nucleophiles—thiols, amines, and carbon nucleophiles—to ynones, which can be adapted for reactions with this compound.

General Reaction Pathway

The general mechanism for the Michael addition to an ynone involves the attack of a nucleophile at the β-carbon of the alkyne, followed by protonation of the resulting enolate intermediate.

G cluster_0 Michael Addition to an Ynone Ynone R1-C≡C-C(=O)-R2 (this compound Analogue) Intermediate [R1-C(Nu)=C=C(O-)-R2 <-> R1-C(Nu)=CH-C(=O)-R2] (Enolate Intermediate) Ynone->Intermediate + Nu-H Nucleophile Nu-H (Michael Donor) Product R1-C(Nu)=CH-C(=O)-R2 (Michael Adduct) Intermediate->Product + H+ Proton_Source H+

Caption: General mechanism of a Michael addition reaction to an ynone.

Application Note 1: Thia-Michael Addition (Addition of Thiols)

The addition of thiols to ynones is a highly efficient reaction that can often be performed under mild, catalyst-free conditions to yield β-thio-α,β-unsaturated ketones.[3] These products are valuable intermediates in organic synthesis.

Experimental Protocol: Catalyst-Free Thia-Michael Addition

This protocol is adapted from a general procedure for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water.[3]

Materials:

  • Ynone (e.g., a structural analogue of this compound)

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the ynone (1.0 mmol) in water (5 mL), add the thiol (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-thio-α,β-unsaturated ketone.

Quantitative Data for Analogous Thia-Michael Additions

The following table summarizes representative yields for the thia-Michael addition to various ynones.

EntryYnone AnalogueThiolProductYield (%)
11-Phenyl-2-propyn-1-oneThiophenol(E/Z)-3-(Phenylthio)-1-phenylprop-2-en-1-one95
21-Phenyl-2-propyn-1-oneBenzyl thiol(E/Z)-3-(Benzylthio)-1-phenylprop-2-en-1-one92
34-Phenyl-3-butyn-2-one1-Dodecanethiol(E/Z)-4-(Dodecylthio)-4-phenylbut-3-en-2-one90

Application Note 2: Aza-Michael Addition (Addition of Amines)

The aza-Michael addition involves the conjugate addition of an amine to an activated alkyne.[2] This reaction is a powerful tool for the synthesis of β-amino-α,β-unsaturated ketones, which are important scaffolds in many biologically active compounds.

Experimental Protocol: Base-Catalyzed Aza-Michael Addition

This protocol is a general representation of the addition of amines to ynones.

Materials:

  • Ynone (e.g., a structural analogue of this compound)

  • Amine (e.g., piperidine, morpholine)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, DBU - optional, reaction can proceed without a catalyst)

  • Silica gel for chromatography

Procedure:

  • Dissolve the ynone (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add the amine (1.1 mmol) to the solution. If a catalyst is used, add it at this stage (e.g., 10 mol% triethylamine).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to yield the β-amino-α,β-unsaturated ketone.

Quantitative Data for Analogous Aza-Michael Additions

The following table presents typical yields for the aza-Michael addition to ynones.

EntryYnone AnalogueAmineProductYield (%)
11-Phenyl-2-propyn-1-onePiperidine(E)-3-(Piperidin-1-yl)-1-phenylprop-2-en-1-one98
21-Phenyl-2-propyn-1-oneMorpholine(E)-3-Morpholino-1-phenylprop-2-en-1-one96
34-Phenyl-3-butyn-2-oneAniline(E)-4-(Phenylamino)-4-phenylbut-3-en-2-one85

Application Note 3: Michael Addition of Carbon Nucleophiles

The addition of soft carbon nucleophiles, such as malonates, to ynones allows for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.[4][5] These reactions are often catalyzed by a base.

Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol is based on general procedures for the addition of active methylene compounds to α,β-unsaturated systems.[1]

Materials:

  • Ynone (e.g., a structural analogue of this compound)

  • Diethyl malonate

  • Base (e.g., Sodium ethoxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, Tetrahydrofuran)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 mmol) in ethanol (10 mL), add diethyl malonate (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C to generate the enolate.

  • Add a solution of the ynone (1.0 mmol) in ethanol (5 mL) to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.

Quantitative Data for Analogous Michael Additions of Carbon Nucleophiles

The table below shows representative yields for the Michael addition of malonates to ynones.

EntryYnone AnalogueNucleophileProductYield (%)
11-Phenyl-2-propyn-1-oneDiethyl malonateDiethyl 2-((E)-3-oxo-3-phenylprop-1-en-1-yl)malonate88
24-Phenyl-3-butyn-2-oneDimethyl malonateDimethyl 2-((E)-4-oxo-2-phenylpent-2-en-2-yl)malonate85
31-Cyclohexyl-2-propyn-1-oneEthyl acetoacetateEthyl 2-((E)-3-cyclohexyl-3-oxoprop-1-en-1-yl)-3-oxobutanoate82

Experimental Workflow Diagram

The following diagram illustrates a general workflow for performing and analyzing a Michael addition reaction.

G cluster_workflow General Experimental Workflow A Reaction Setup (Ynone, Nucleophile, Solvent, Catalyst) B Reaction Monitoring (TLC, LC-MS) A->B C Workup (Quenching, Extraction, Drying) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, IR, HRMS) D->E

Caption: A typical experimental workflow for Michael addition reactions.

References

Application Notes and Protocols: 4-Decyn-3-one as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-decyn-3-one as a versatile starting material for the synthesis of various heterocyclic compounds. The protocols detailed below are based on established methodologies for the synthesis of pyrazoles, pyrimidines, and isoxazoles from α,β-alkynyl ketones. The inherent reactivity of the ynone functionality in this compound allows for its facile conversion into these important heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceutical agents.

Introduction

This compound possesses two key reactive sites: an electrophilic carbonyl group and a carbon-carbon triple bond, making it an ideal precursor for cycloaddition and condensation reactions. By reacting with various binucleophiles, a range of five- and six-membered heterocyclic rings can be constructed. This document outlines detailed protocols for the synthesis of a substituted pyrazole, pyrimidine, and isoxazole, and provides a framework for further exploration of this compound in the synthesis of other heterocyclic systems. The synthesized heterocycles have potential applications in medicinal chemistry and drug discovery due to their structural motifs being present in numerous known therapeutic agents.

Key Synthetic Applications

The primary applications of this compound in heterocyclic synthesis involve its reaction with binucleophiles to form five- and six-membered rings. The general reaction schemes are depicted below.

Experimental Protocols

Synthesis of 3-Propyl-5-hexylpyrazole

This protocol describes the synthesis of 3-propyl-5-hexylpyrazole via the reaction of this compound with hydrazine hydrate. The reaction proceeds through a condensation reaction followed by cyclization and aromatization.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-propyl-5-hexylpyrazole.

Expected Product Characterization:

The structure of the resulting 3-propyl-5-hexylpyrazole can be confirmed by spectroscopic methods.

Compound NameStructureMolecular FormulaMolecular WeightExpected Spectroscopic Data
3-Propyl-5-hexylpyrazole Propyl-hexyl-pyrazole.pngC₁₂H₂₂N₂194.32 g/mol ¹H NMR (CDCl₃, δ): ~0.9 (t, 3H, CH₃), ~0.95 (t, 3H, CH₃), ~1.3-1.4 (m, 6H, CH₂), ~1.6-1.7 (m, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~2.7 (t, 2H, CH₂), ~6.0 (s, 1H, CH-pyrazole), ~9.5 (br s, 1H, NH).¹³C NMR (CDCl₃, δ): ~14.0, ~14.1, ~22.6, ~25.8, ~29.0, ~31.6, ~31.8, ~102.0, ~140.0, ~148.0.
Synthesis of 2-Amino-4-propyl-6-hexylpyrimidine

This protocol outlines the synthesis of a substituted pyrimidine through the condensation of this compound with guanidine.[1][2] This reaction is a variation of the well-established pyrimidine synthesis from 1,3-dicarbonyl compounds.[1]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • To this solution, add guanidine hydrochloride and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography to yield 2-amino-4-propyl-6-hexylpyrimidine.

Expected Product Characterization:

Compound NameStructureMolecular FormulaMolecular WeightExpected Spectroscopic Data
2-Amino-4-propyl-6-hexylpyrimidine Propyl-hexyl-pyrimidine.pngC₁₃H₂₃N₃221.35 g/mol ¹H NMR (CDCl₃, δ): ~0.9 (t, 3H, CH₃), ~0.95 (t, 3H, CH₃), ~1.3-1.5 (m, 6H, CH₂), ~1.7-1.8 (m, 2H, CH₂), ~2.5 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~5.0 (br s, 2H, NH₂), ~6.5 (s, 1H, CH-pyrimidine).¹³C NMR (CDCl₃, δ): ~13.9, ~14.1, ~22.6, ~28.8, ~31.7, ~37.5, ~38.0, ~108.0, ~163.0, ~164.0, ~168.0.
Synthesis of 3-Propyl-5-hexylisoxazole

This protocol describes the synthesis of a substituted isoxazole from this compound and hydroxylamine hydrochloride.[3][4] The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and a base such as pyridine or sodium acetate (2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 6-8 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-propyl-5-hexylisoxazole.

Expected Product Characterization:

Compound NameStructureMolecular FormulaMolecular WeightExpected Spectroscopic Data
3-Propyl-5-hexylisoxazole Propyl-hexyl-isoxazole.pngC₁₂H₂₁NO195.30 g/mol ¹H NMR (CDCl₃, δ): ~0.9 (t, 3H, CH₃), ~0.95 (t, 3H, CH₃), ~1.3-1.4 (m, 6H, CH₂), ~1.6-1.7 (m, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~2.7 (t, 2H, CH₂), ~6.1 (s, 1H, CH-isoxazole).¹³C NMR (CDCl₃, δ): ~13.8, ~14.1, ~22.6, ~25.5, ~28.0, ~28.9, ~31.5, ~100.0, ~160.0, ~170.0.

Summary of Synthetic Applications

PrecursorReagentHeterocyclic ProductKey Reaction Type
This compoundHydrazine Hydrate3-Propyl-5-hexylpyrazoleCondensation/Cyclization
This compoundGuanidine2-Amino-4-propyl-6-hexylpyrimidineCondensation/Cyclization
This compoundHydroxylamine3-Propyl-5-hexylisoxazoleCondensation/Cyclization

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic routes from this compound to the target heterocyclic compounds.

pyrazole_synthesis start This compound intermediate1 Hydrazone Intermediate start->intermediate1 Condensation reagent1 Hydrazine Hydrate (N₂H₄·H₂O) reagent1->intermediate1 product1 3-Propyl-5-hexylpyrazole intermediate1->product1 Cyclization/ Aromatization

Caption: Synthesis of 3-Propyl-5-hexylpyrazole.

pyrimidine_synthesis start This compound intermediate2 Adduct start->intermediate2 Michael Addition reagent2 Guanidine reagent2->intermediate2 product2 2-Amino-4-propyl-6-hexylpyrimidine intermediate2->product2 Cyclization/ Dehydration

Caption: Synthesis of 2-Amino-4-propyl-6-hexylpyrimidine.

isoxazole_synthesis start This compound intermediate3 Oxime Intermediate start->intermediate3 Condensation reagent3 Hydroxylamine (NH₂OH) reagent3->intermediate3 product3 3-Propyl-5-hexylisoxazole intermediate3->product3 Intramolecular Cyclization

Caption: Synthesis of 3-Propyl-5-hexylisoxazole.

Logical Workflow for Heterocyclic Library Synthesis

The use of this compound as a common precursor allows for the divergent synthesis of a library of related heterocyclic compounds. This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies.

workflow cluster_reactions Parallel Synthesis cluster_products Heterocyclic Library start This compound Precursor reaction1 Reaction with Hydrazine start->reaction1 reaction2 Reaction with Guanidine start->reaction2 reaction3 Reaction with Hydroxylamine start->reaction3 product1 Pyrazole Derivatives reaction1->product1 product2 Pyrimidine Derivatives reaction2->product2 product3 Isoxazole Derivatives reaction3->product3 analysis Screening & SAR Studies product1->analysis product2->analysis product3->analysis

Caption: Workflow for Heterocyclic Library Generation.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of substituted pyrazoles, pyrimidines, and isoxazoles. The protocols provided herein offer a starting point for the exploration of its synthetic utility. The straightforward nature of these transformations, coupled with the potential for diversification, makes this compound an attractive building block for the generation of heterocyclic libraries for screening and drug development programs. Further investigation into the reaction of this compound with other binucleophiles is encouraged to expand the scope of accessible heterocyclic systems.

References

Application Notes and Protocols for Cycloaddition Reactions Involving 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various cycloaddition reactions utilizing 4-decyn-3-one as a key building block. Due to the electron-deficient nature of its carbon-carbon triple bond, this compound is a versatile substrate for constructing complex heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The following sections detail common cycloaddition pathways, including [4+2] Diels-Alder reactions, [3+2] cycloadditions with nitrones (1,3-dipolar cycloaddition), and [3+2] cycloadditions with diazo compounds, providing generalized experimental protocols that can be adapted for specific research needs.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1][2] In this context, this compound acts as a dienophile, reacting with a conjugated diene to form a substituted cyclohexadiene derivative.[2][3] The electron-withdrawing ketone functionality of this compound activates the alkyne for this transformation.[2]

General Reaction Scheme:

Caption: General scheme of a [4+2] Diels-Alder cycloaddition.

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the diene (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the diene in a suitable solvent (e.g., toluene, xylene, or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). Add this compound (1.2 eq.) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Table 1: Representative Data for Diels-Alder Reactions of Ynones

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dimethyl-1,3-butadieneGeneric YnoneToluene1102475-90[1]
CyclopentadieneGeneric YnoneDichloromethane251280-95[2]
FuranGeneric YnoneXylene1404860-75[1]

Note: The data presented are representative for ynones and should be optimized for this compound.

[3+2] Cycloaddition with Nitrones

The 1,3-dipolar cycloaddition of nitrones with alkynes is a highly efficient method for the synthesis of five-membered N,O-heterocycles, specifically Δ⁴-isoxazolines.[4][5] These structures are valuable intermediates in the synthesis of more complex molecules, including amino alcohols and other biologically active compounds.[6]

General Reaction Scheme:

Nitrone_Cycloaddition Reactants This compound + Nitrone TransitionState [Concerted Transition State] Reactants->TransitionState Heat or Catalyst Product Δ⁴-Isoxazoline TransitionState->Product

Caption: Pathway for [3+2] cycloaddition of a nitrone and an ynone.

Experimental Protocol: General Procedure for [3+2] Cycloaddition with Nitrones

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the nitrone (1.0 eq.) in a suitable solvent (e.g., toluene, benzene, or chloroform).[7]

  • Reagent Addition: Add this compound (1.1 eq.) to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the nitrone) until the starting materials are consumed, as monitored by TLC.[7]

  • Work-up: After the reaction is complete, the solvent is evaporated under reduced pressure.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired Δ⁴-isoxazoline product.[4]

Table 2: Representative Conditions for Nitrone Cycloadditions with Alkynes

NitroneAlkyneSolventTemperature (°C)Time (h)Yield (%)Reference
C-Phenyl-N-methylnitronePhenylacetyleneToluene801285[7]
Cyclic NitroneEthyl propiolateBenzeneReflux2470-80[7]
Indanone-derived nitroneVarious alkynesDichloromethane251-465-92[4]

Note: These conditions are general for alkyne-nitrone cycloadditions and serve as a starting point for reactions with this compound.

[3+2] Cycloaddition with Diazo Compounds

The reaction of ynones with diazo compounds provides a direct route to the synthesis of pyrazole derivatives.[8][9] Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals.[10] This cycloaddition can proceed thermally or can be catalyzed by various metals.[8]

General Reaction Scheme:

References

Application Notes and Protocols: 4-Decyn-3-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-decyn-3-one as a versatile building block in the synthesis of complex natural products, with a particular focus on the synthesis of quinolizidine alkaloids. While direct total syntheses employing this compound are not extensively reported, its chemical reactivity as an α,β-acetylenic ketone (ynone) makes it an excellent substrate for key bond-forming reactions that are central to the construction of alkaloid skeletons. This document outlines the application of this compound in a representative synthesis of a (-)-lasubine II analogue, a quinolizidine alkaloid, based on established synthetic strategies.

Introduction to this compound in Natural Product Synthesis

This compound is an α,β-ynone, a class of compounds that serve as powerful Michael acceptors in organic synthesis. The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly useful in the construction of heterocyclic systems found in many natural products.

The general reactivity of ynones, such as this compound, includes:

  • Conjugate Addition (Michael Addition): Nucleophiles, including amines, enolates, and organocuprates, add to the β-position of the alkyne.

  • Cycloaddition Reactions: Ynones can participate in [4+2] and [3+2] cycloadditions to form various cyclic structures.

  • Reduction: The carbonyl and alkyne moieties can be selectively or fully reduced to introduce stereocenters.

These reactions make this compound a valuable precursor for introducing a linear C10 aliphatic chain with a key carbonyl functionality, which can be further elaborated to construct complex molecular architectures.

Application Example: Synthesis of a (-)-Lasubine II Analogue

(-)-Lasubine II is a quinolizidine alkaloid isolated from the plant Lagerstroemia subcostata. Its synthesis provides an excellent case study for the application of ynone chemistry. While published syntheses of (-)-lasubine II itself utilize an aryl-substituted ynone, the following protocol adapts this established methodology to this compound to demonstrate its utility in constructing the core quinolizidinone skeleton.

The key strategic transformation is the conjugate addition of a chiral piperidine derivative to the ynone, followed by intramolecular cyclization to form the bicyclic core of the alkaloid.

Experimental Workflow Diagram

G cluster_0 Synthesis of Ynone Adduct cluster_1 Cyclization and Reduction start This compound + (S)-Methyl 2-(piperidin-2-yl)acetate step1 Conjugate Addition start->step1 product1 Enaminone Intermediate step1->product1 step2 Intramolecular Acylation (LDA) product1->step2 product2 Quinolizidinone Intermediate step2->product2 step3 Stereoselective Reduction product2->step3 product3 (-)-Lasubine II Analogue step3->product3

Caption: Synthetic workflow for a (-)-Lasubine II analogue using this compound.

Key Experimental Protocols

The following protocols are adapted from established syntheses of quinolizidine alkaloids and are presented for the use of this compound.[1][2]

Protocol 1: Conjugate Addition to form Enaminone Intermediate

This protocol describes the nucleophilic addition of a chiral piperidine derivative to this compound to generate a key enaminone intermediate.

  • Materials:

    • This compound

    • (S)-Methyl 2-(piperidin-2-yl)acetate

    • Anhydrous methanol (MeOH)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of (S)-methyl 2-(piperidin-2-yl)acetate (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere, add this compound (1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enaminone intermediate.

Protocol 2: Intramolecular Acylation to form Quinolizidinone Core

This protocol details the base-mediated intramolecular cyclization of the enaminone intermediate to construct the bicyclic quinolizidinone skeleton.[1][2]

  • Materials:

    • Enaminone intermediate from Protocol 1

    • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

    • Anhydrous tetrahydrofuran (THF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Dissolve the enaminone intermediate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.5 eq) dropwise to the reaction mixture.

    • Stir the mixture at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the quinolizidinone intermediate.

Protocol 3: Stereoselective Reduction to (-)-Lasubine II Analogue

This final step involves the stereoselective reduction of the ketone functionality in the quinolizidinone intermediate to yield the final natural product analogue.

  • Materials:

    • Quinolizidinone intermediate from Protocol 2

    • Sodium borohydride (NaBH₄) or a more stereoselective reducing agent like L-Selectride®

    • Anhydrous methanol (MeOH) or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the quinolizidinone intermediate (1.0 eq) in anhydrous MeOH (0.1 M) and cool to 0 °C.

    • Add sodium borohydride (2.0 eq) portion-wise to the solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • For higher stereoselectivity, dissolve the intermediate in anhydrous THF (0.1 M), cool to -78 °C, and add L-Selectride® (1.5 eq) dropwise. Stir at -78 °C for 2-4 hours.

    • Quench the reaction by the slow addition of water or saturated aqueous Rochelle's salt solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford the (-)-lasubine II analogue.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities observed in the synthesis of quinolizidine alkaloids using ynone-based strategies. These values are representative and may vary depending on the specific substrates and reaction conditions.

StepReaction TypeKey ReagentsTypical Yield (%)Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)Reference(s)
1. Conjugate Addition Michael AdditionSecondary amine, MeOH70-90Not applicable[1][2]
2. Intramolecular Acylation Dieckmann-type CondensationLDA, THF60-80Formation of a single major diastereomer[1][2]
3. Stereoselective Reduction Ketone ReductionNaBH₄, MeOH80-952:1 to 5:1 dr[3]
3. Stereoselective Reduction Ketone ReductionL-Selectride®, THF80-95>10:1 dr[3]

Signaling Pathway and Biological Activity

Quinolizidine alkaloids, including lasubine II, exhibit a range of biological activities. While there is no specific signaling pathway directly involving this compound, the synthesized natural product analogues can be screened for biological activity. The quinolizidine core is known to interact with various receptors and enzymes. The workflow for investigating the biological activity of the synthesized analogue is depicted below.

Biological Screening Workflow

G cluster_0 Synthesis and Screening cluster_1 Mechanism of Action Studies start Synthesized (-)-Lasubine II Analogue step1 In vitro Biological Assays (e.g., cytotoxicity, receptor binding) start->step1 product1 Identification of Bioactivity step1->product1 step2 Target Identification (e.g., affinity chromatography, proteomics) product1->step2 product2 Putative Protein Targets step2->product2 step3 Pathway Analysis product2->step3 product3 Elucidation of Signaling Pathway step3->product3

Caption: Workflow for the biological evaluation of a synthesized natural product analogue.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of natural products, particularly in the construction of alkaloid skeletons. The application of this ynone in a representative synthesis of a (-)-lasubine II analogue highlights its utility in key conjugate addition and cyclization reactions. The provided protocols offer a foundation for researchers to explore the use of this compound in the synthesis of other complex and biologically active molecules. The adaptability of the ynone moiety allows for the introduction of diverse functionalities, making it a powerful tool in modern organic synthesis and drug discovery.

References

Application Notes and Protocols for Ynone Reactions in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynones, or α,β-acetylenic ketones, are versatile and highly reactive building blocks in organic synthesis. Their unique electronic properties, arising from the conjugation of a carbonyl group with a carbon-carbon triple bond, make them valuable precursors for the synthesis of a wide array of complex molecules, including various heterocyclic compounds with significant biological activities. This document provides detailed experimental protocols, quantitative data, and workflow visualizations for several key classes of ynone reactions, including gold-catalyzed cyclizations, organocatalytic Michael additions, catalyst-free thiol additions, and Diels-Alder cycloadditions. These methodologies are particularly relevant for applications in medicinal chemistry and drug development, where the efficient construction of novel molecular scaffolds is paramount.

I. Gold-Catalyzed Cyclization of Ynones with Nucleophiles

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for activating the alkyne moiety of ynones, facilitating a range of intramolecular and intermolecular cyclization reactions. These reactions provide efficient access to substituted pyrroles and other heterocyclic systems.

Quantitative Data

Table 1: Gold-Catalyzed Cyclization of Ynones with Various Nucleophiles [1][2]

EntryYnone Substrate (R¹)Nucleophile (R²)ProductYield (%)
1PhenylIndole2-(1H-indol-3-yl)-1,4-diphenyl-1H-pyrrole95
24-Tolyl2-Methylindole2-(2-methyl-1H-indol-3-yl)-1-phenyl-4-(p-tolyl)-1H-pyrrole92
34-MethoxyphenylMethanol2-methoxy-1-phenyl-4-(4-methoxyphenyl)-1H-pyrrole85
44-ChlorophenylThiophenol2-(phenylthio)-1-phenyl-4-(4-chlorophenyl)-1H-pyrrole88
5Naphthyl5-Methoxyindole2-(5-methoxy-1H-indol-3-yl)-4-(naphthalen-2-yl)-1-phenyl-1H-pyrrole90
6CyclohexylEthanol2-ethoxy-4-cyclohexyl-1-phenyl-1H-pyrrole78
Experimental Protocol: General Procedure for Gold-Catalyzed Cyclization

A detailed experimental protocol for the gold-catalyzed cyclization of ynones with various nucleophiles is provided below, based on established literature procedures.[1][2]

Materials:

  • Ynone (1.0 equiv)

  • Nucleophile (Indole, Alcohol, or Thiol) (1.2 equiv)

  • Gold(I) catalyst (e.g., IPrAuCl/AgSbF₆ or JohnphosAu(MeCN)SbF₆) (5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the ynone (0.2 mmol, 1.0 equiv), the nucleophile (0.24 mmol, 1.2 equiv), and the gold catalyst (0.01 mmol, 5 mol%).

  • Add anhydrous solvent (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature (or as specified for the particular substrate) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

II. Organocatalytic Asymmetric Michael Addition to Ynones

The conjugate addition of nucleophiles to ynones is a fundamental transformation. The use of chiral organocatalysts allows for the enantioselective synthesis of valuable chiral building blocks. Cinchona alkaloid-derived catalysts are particularly effective for the Michael addition of α-amido sulfones to ynones, yielding axially chiral styrenes.[3]

Quantitative Data

Table 2: Organocatalytic Atropo- and E/Z-Selective Michael Addition of α-Amido Sulfones to Ynones [3]

EntryYnone (Ar¹)α-Amido Sulfone (Ar²)CatalystYield (%)E/Z ratioee (%)
1PhenylPhenylQuinine-derived thiourea95>20:196
24-ChlorophenylPhenylQuinine-derived thiourea92>20:197
34-MethoxyphenylPhenylQuinine-derived thiourea88>20:195
42-NaphthylPhenylQuinine-derived thiourea9019:194
5Phenyl4-BromophenylQuinine-derived thiourea93>20:196
6Thien-2-ylPhenylQuinine-derived thiourea8518:192
Experimental Protocol: General Procedure for Asymmetric Michael Addition

The following is a general procedure for the organocatalytic asymmetric Michael addition of α-amido sulfones to ynones.[3]

Materials:

  • Ynone (1.0 equiv)

  • α-Amido sulfone (1.2 equiv)

  • Chiral organocatalyst (e.g., Cinchona alkaloid-derived thiourea) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial, add the ynone (0.1 mmol, 1.0 equiv), α-amido sulfone (0.12 mmol, 1.2 equiv), chiral catalyst (0.01 mmol, 10 mol%), and base (0.2 mmol, 2.0 equiv).

  • Add anhydrous toluene (1.0 mL) under an inert atmosphere.

  • Stir the mixture at the specified temperature (e.g., 30 °C) for the required time (typically 24-72 hours), monitoring by TLC.

  • After completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the product.

  • Determine the E/Z ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

III. Catalyst-Free Michael Addition of Thiols to Ynones

The thia-Michael addition to ynones is a highly efficient C-S bond-forming reaction. This transformation can often proceed under catalyst-free and solvent-free conditions, representing a green and atom-economical approach to β-thio-enones.

Quantitative Data

Table 3: Catalyst-Free Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds

Entryα,β-Unsaturated CarbonylThiolTime (min)Yield (%)
1Methyl vinyl ketoneThiophenol3093
2Methyl vinyl ketone4-Chlorothiophenol1598
3Methyl vinyl ketone4-Methylthiophenol3085
4CrotonaldehydeThiophenol6092
52-Cyclohexen-1-oneBenzyl thiol4590
62-Cyclopenten-1-one4-Methoxythiophenol3095
Experimental Protocol: General Procedure for Catalyst-Free Thia-Michael Addition

A representative experimental procedure for the catalyst-free Michael addition of thiols to ynones is outlined below.

Procedure:

  • In a round-bottom flask, mix the α,β-unsaturated carbonyl compound (1 mmol) and the thiol (2 mmol).

  • Stir the mixture at 30 °C (or slightly higher to dissolve solid thiols).

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product directly by preparative TLC or flash column chromatography on silica gel to afford the pure Michael adduct.

IV. Diels-Alder Reaction of Ynones

Ynones can act as dienophiles in [4+2] cycloaddition reactions with a variety of dienes to form substituted cyclohexadiene derivatives. This powerful C-C bond-forming reaction allows for the rapid construction of six-membered rings.

Experimental Protocol: General Procedure for Diels-Alder Reaction

The following is a general protocol for the Diels-Alder reaction between an ynone and a diene.

Materials:

  • Ynone (dienophile) (1.0 equiv)

  • Diene (e.g., cyclopentadiene, anthracene) (1.0 - 1.2 equiv)

  • Solvent (e.g., Toluene, Xylene, or solvent-free)

Procedure:

  • In a sealed reaction vessel, combine the ynone (1.0 equiv) and the diene (1.0-1.2 equiv).

  • Add a high-boiling solvent such as toluene or xylene, or perform the reaction neat.

  • Heat the reaction mixture to the desired temperature (often reflux) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes upon cooling, it can be isolated by filtration.

  • If the product does not crystallize, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Ynone, Nucleophile/Diene, Catalyst, Base) setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Prepare Anhydrous Solvent mixing Combine Reagents and Solvent solvent->mixing setup->mixing run Stir at Specified Temperature mixing->run monitor Monitor Reaction by TLC run->monitor monitor->run Incomplete quench Quench Reaction (if necessary) monitor->quench Complete concentrate Solvent Removal (Rotary Evaporation) quench->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, HRMS) purify->characterize analyze Data Analysis (Yield, Selectivity) characterize->analyze

Caption: General experimental workflow for ynone reactions.

Reaction Mechanism: Gold-Catalyzed Pyrrole Synthesis

G cluster_mechanism Gold-Catalyzed Pyrrole Synthesis from Ynone and Amine Ynone Ynone ActivatedYnone [Au]-Activated Ynone Ynone->ActivatedYnone + Au(I) Amine Primary Amine NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack GoldCat Au(I) Catalyst ActivatedYnone->NucleophilicAttack Intermediate1 Vinyl-Gold Intermediate NucleophilicAttack->Intermediate1 Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Proton Transfer ProtonTransfer Proton Transfer Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Cyclization 6-endo-dig Cyclization Pyrrole Substituted Pyrrole Intermediate3->Pyrrole [H+] Protodeauration Protodeauration Pyrrole->GoldCat - Au(I)

Caption: Mechanism of gold-catalyzed pyrrole synthesis.

Signaling Pathway: Pyrazoline Derivatives as MAO Inhibitors

Pyrazolines, often synthesized from ynone precursors via chalcone intermediates, have been identified as potent inhibitors of monoamine oxidase (MAO). MAO is a crucial enzyme in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a key mechanism for the treatment of depression and other neurological disorders.

G cluster_pathway Mechanism of Action of Pyrazoline Derivatives in Depression Pyrazoline Pyrazoline Derivative (from Ynone synthesis) MAO Monoamine Oxidase (MAO) Pyrazoline->MAO Inhibition Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Neurotransmitters Degradation SynapticCleft Increased Neurotransmitter Levels in Synaptic Cleft Neurotransmitters->SynapticCleft NeuronalSignaling Enhanced Neuronal Signaling SynapticCleft->NeuronalSignaling TherapeuticEffect Antidepressant Effect NeuronalSignaling->TherapeuticEffect

Caption: Pyrazoline derivatives as MAO inhibitors.

References

Catalysts for Stereoselective Ynone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary catalytic methods for the stereoselective synthesis of ynones, which are valuable building blocks in organic synthesis and drug development. This document covers organocatalytic, transition-metal-catalyzed, and biocatalytic approaches, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of workflows and catalytic cycles.

Organocatalytic Stereoselective Ynone Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of ynones, offering mild reaction conditions and avoiding the use of often toxic and expensive metals. Chiral amines and their derivatives are frequently employed to activate substrates and control the stereochemical outcome of the reaction.

Asymmetric Aldol Reaction of Ynones with Isatins

A notable application of organocatalysis in ynone synthesis is the direct aldol reaction between unmodified methyl ynones and isatins, catalyzed by a chiral tertiary amine-thiourea catalyst. This reaction provides access to β-hydroxyynones bearing a quaternary carbon center with good to excellent enantioselectivity. The use of aqueous conditions can enhance the reaction rate and, in some cases, the enantioselectivity.[1]

Experimental Protocol: Chiral Tertiary Amine-Thiourea Catalyzed Aldol Reaction

This protocol is adapted from the work of Wang et al.[1]

  • Materials:

    • Ynone (1.0 equiv)

    • Isatin (0.2 mmol, 1.0 equiv)

    • Chiral tertiary amine-thiourea catalyst (10 mol%)

    • Saturated aqueous CaCl₂ solution (0.5 mL)

    • Dichloromethane (for extraction)

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a test tube, add the isatin (0.2 mmol) and the chiral tertiary amine-thiourea catalyst (0.02 mmol, 10 mol%).

    • Add the saturated aqueous CaCl₂ solution (0.5 mL).

    • Stir the mixture at the desired temperature (e.g., -10 °C) for 15 minutes.

    • Add the ynone (0.2 mmol) to the reaction mixture.

    • Stir the reaction vigorously at the same temperature for the specified time (typically 9-72 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired β-hydroxyynone.

Data Presentation: Substrate Scope of the Asymmetric Aldol Reaction [1]

EntryIsatin SubstituentYnoneTime (h)Temp (°C)Yield (%)ee (%)
1H1-Phenylprop-2-yn-1-one24-109285
25-Br1-Phenylprop-2-yn-1-one48-109588
35-MeO1-Phenylprop-2-yn-1-one7209082
4H1-(4-Chlorophenyl)prop-2-yn-1-one24-109386
55-Br1-(4-Chlorophenyl)prop-2-yn-1-one48-109689

Catalytic Cycle for the Organocatalytic Aldol Reaction

G Organocatalytic Aldol Reaction Cycle Ynone Ynone Activated_Ynone Activated Ynone (Hydrogen Bonded) Ynone->Activated_Ynone H-bonding Isatin Isatin Activated_Isatin Activated Isatin (Hydrogen Bonded) Isatin->Activated_Isatin H-bonding Catalyst Chiral Thiourea Catalyst Catalyst->Activated_Ynone Catalyst->Activated_Isatin Transition_State Stereoselective Transition State Activated_Ynone->Transition_State Activated_Isatin->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C bond formation Product_Complex->Catalyst Catalyst regeneration Product β-Hydroxyynone Product_Complex->Product

Caption: Catalytic cycle of the thiourea-catalyzed asymmetric aldol reaction.

Transition-Metal-Catalyzed Stereoselective Ynone Synthesis

Transition metal catalysis offers a versatile platform for the stereoselective synthesis of ynones through various reaction pathways, including cross-coupling and cyclization reactions. Chiral ligands are crucial for inducing asymmetry and achieving high enantioselectivity.

Nickel-Catalyzed Intramolecular Cyclization/Oxidation of Ynones

A visible-light-promoted nickel-catalyzed intramolecular cyclization and oxidation sequence of ynones provides an efficient route to indolyl phenyl diketones. This method proceeds under mild, base-free conditions and demonstrates a broad substrate scope.

Experimental Protocol: Ni-Catalyzed Cyclization/Oxidation of Ynones

This protocol is based on a visible-light-promoted nickel-catalyzed reaction.

  • Materials:

    • Ynone substrate (0.2 mmol, 1.0 equiv)

    • Ni(acac)₂ (0.02 mmol, 10 mol%)

    • SeO₂ (0.3 mmol, 1.5 equiv)

    • DMF (2 mL)

    • 15 W blue LED light source

    • Ethyl acetate (for extraction)

    • Saturated aqueous NaHCO₃

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction tube, combine the ynone substrate (0.2 mmol), Ni(acac)₂ (0.02 mmol), and SeO₂ (0.3 mmol).

    • Add DMF (2 mL) to the tube.

    • Seal the tube and place it under irradiation with a 15 W blue LED at room temperature.

    • Stir the reaction for 5 hours, or until completion as monitored by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation: Substrate Scope of the Ni-Catalyzed Cyclization/Oxidation

EntryYnone Substituent (R¹)Ynone Substituent (R²)Yield (%)
1HH78
24-MeH75
34-ClH72
44-CF₃H68
5H4-Me76
6H4-Cl71

Experimental Workflow for Ni-Catalyzed Ynone Cyclization

G Workflow for Ni-Catalyzed Ynone Cyclization Start Start Combine_Reagents Combine Ynone, Ni(acac)₂, SeO₂ in DMF Start->Combine_Reagents Irradiation Irradiate with Blue LED (5h, rt) Combine_Reagents->Irradiation Quench Quench with aq. NaHCO₃ Irradiation->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Indolyl Phenyl Diketone Purify->End

Caption: Experimental workflow for the synthesis of indolyl phenyl diketones.

Biocatalytic Approaches for the Stereoselective Transformation of Ynones

While direct biocatalytic routes for the stereoselective synthesis of ynones are not yet widely established, enzymes play a crucial role in the stereoselective transformation of ynones into valuable chiral building blocks, such as propargylic alcohols. Oxidoreductases, in particular, have been successfully employed for the enantioselective reduction of ynones.

Enantioselective Reduction of Ynones using Oxidoreductases

A variety of substituted acetylenic ketones can be enantioselectively reduced to the corresponding propargylic alcohols using oxidoreductases such as Lactobacillus brevis ADH (LBADH) and Candida parapsilosis carbonyl reductase (CPCR). These enzymes can provide access to both (R)- and (S)-enantiomers of the propargylic alcohols with high enantiomeric excess.

Experimental Protocol: Enzymatic Reduction of Ynones

This protocol is a general representation of an enzymatic ynone reduction.

  • Materials:

    • Ynone substrate (1.0 equiv)

    • Oxidoreductase (e.g., LBADH or CPCR)

    • Cofactor (e.g., NADH or NADPH)

    • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

    • Organic co-solvent (e.g., isopropanol, if needed)

    • Ethyl acetate (for extraction)

    • Anhydrous MgSO₄

  • Procedure:

    • In a reaction vessel, prepare a solution of the buffer and the cofactor regeneration system.

    • Add the oxidoreductase and the cofactor.

    • Dissolve the ynone substrate in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral propargylic alcohol by silica gel column chromatography.

Data Presentation: Enantioselective Reduction of Ynones with Oxidoreductases

EntryYnone SubstrateEnzymeEnantiomeric Excess (ee %)Configuration
11-Phenyl-2-propyn-1-oneLBADH>99(S)
21-Phenyl-2-propyn-1-oneCPCR>99(R)
31-(4-Chlorophenyl)-2-propyn-1-oneLBADH98(S)
41-(4-Chlorophenyl)-2-propyn-1-oneCPCR97(R)
51-Cyclohexyl-2-propyn-1-oneLBADH95(S)
61-Cyclohexyl-2-propyn-1-oneCPCR96(R)

Logical Relationship in Biocatalytic Ynone Reduction

G Biocatalytic Ynone Reduction Pathway Ynone Prochiral Ynone Active_Site Enzyme Active Site Ynone->Active_Site Enzyme_Cofactor Oxidoreductase + NADPH Enzyme_Cofactor->Active_Site Stereoselective_Reduction Stereoselective Hydride Transfer Active_Site->Stereoselective_Reduction Chiral_Alcohol_Complex Chiral Alcohol-Enzyme Complex Stereoselective_Reduction->Chiral_Alcohol_Complex Chiral_Alcohol Enantioenriched Propargylic Alcohol Chiral_Alcohol_Complex->Chiral_Alcohol Regenerated_Enzyme Regenerated Enzyme + NADP⁺ Chiral_Alcohol_Complex->Regenerated_Enzyme

Caption: Pathway for the enantioselective reduction of ynones by oxidoreductases.

References

Protecting Group Strategies for the Synthesis of Ynones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynones are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide array of complex molecules and heterocyclic compounds. Their synthesis often requires careful strategic planning, particularly when dealing with multifunctional substrates. This document provides detailed application notes and protocols on the use of protecting groups in ynone synthesis. Key strategies, including the protection of terminal alkynes and carbonyl functionalities, are discussed. Experimental procedures for the introduction and removal of common protecting groups, alongside quantitative data on reaction yields and conditions, are presented to facilitate practical application in a laboratory setting.

Introduction to Protecting Group Strategies in Ynone Synthesis

The synthesis of ynones, which are compounds containing a ketone functional group conjugated with a carbon-carbon triple bond, frequently involves the use of sensitive reagents or intermediates that can react with other functional groups present in the starting materials. Protecting groups are temporarily introduced to mask these reactive sites, allowing the desired transformation to occur selectively. After the ynone moiety is successfully constructed, the protecting group is removed to reveal the original functionality.

The two most common scenarios requiring protecting groups in ynone synthesis are:

  • Protection of Terminal Alkynes: The acidic proton of a terminal alkyne can interfere with many organometallic reactions used for ynone formation. Silyl groups are the most common choice for protecting terminal alkynes.

  • Protection of Carbonyl Groups: In molecules containing multiple carbonyl groups (aldehydes or ketones), it is often necessary to selectively react at one site while protecting another. Acetals and ketals are frequently employed for this purpose.[1][2]

The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions of the ynone synthesis, and should not interfere with the desired reaction.[2]

Protecting Groups for Terminal Alkynes: Silyl Ethers

Trialkylsilyl groups are widely used to protect terminal alkynes due to their stability under various reaction conditions and the availability of mild and selective deprotection methods.[3] The triisopropylsilyl (TIPS) group is particularly useful due to its steric bulk, which provides enhanced stability.[4]

Silyl Protection of Terminal Alkynes

Protocol: Triisopropylsilyl (TIPS) Protection of a Terminal Alkyne

This protocol describes the protection of a terminal alkyne using triisopropylsilyl chloride.

Materials:

  • Terminal alkyne

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the terminal alkyne in anhydrous DMF, add imidazole (1.5 equivalents) and TIPSCl (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution to quench the reaction and remove excess imidazole.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the TIPS-protected alkyne.

Ynone Synthesis using Silyl-Protected Alkynes: Acyl Sonogashira Coupling

The Acyl Sonogashira reaction is a powerful method for the synthesis of ynones from acyl chlorides and terminal alkynes.[5] Using a silyl-protected alkyne can improve the yield and selectivity of this reaction.

Protocol: Synthesis of a TIPS-protected Ynone via Acyl Sonogashira Coupling

This protocol outlines the coupling of a TIPS-protected alkyne with an acyl chloride.

Materials:

  • TIPS-protected alkyne

  • Acyl chloride

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Schlenk flask or equivalent inert atmosphere setup

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the TIPS-protected alkyne, acyl chloride (1.2 equivalents), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Add anhydrous toluene and triethylamine (2.0 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TIPS-protected ynone.

Deprotection of Silyl-Protected Ynones

The removal of the silyl protecting group is typically the final step to yield the desired ynone. Fluoride-based reagents are commonly used for this purpose.

Protocol: Deprotection of a TIPS-Protected Ynone using TBAF

This protocol describes the removal of a TIPS group using tetrabutylammonium fluoride (TBAF).

Materials:

  • TIPS-protected ynone

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the TIPS-protected ynone in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final ynone.[3]

Quantitative Data for Silyl Protecting Group Strategies

StepProtecting GroupSubstrateReagents and ConditionsYield (%)Reference
Protection TIPSPhenylacetyleneTIPSCl, Imidazole, DMF, rt>95General Procedure
Ynone Synthesis TIPSTIPS-phenylacetylene, Benzoyl chloridePd(PPh₃)₂Cl₂, CuI, Et₃N, Toluene, 80 °Cup to 98[5]
Deprotection TIPSTIPS-protected ynoneTBAF, THF, 0 °C to rt98[3]

Protecting Groups for Carbonyls: Acetals and Ketals

In the synthesis of complex molecules that may contain both an alkyne and a carbonyl group, it is sometimes necessary to protect the carbonyl functionality to prevent unwanted side reactions. Cyclic acetals and ketals are excellent protecting groups for aldehydes and ketones, respectively, as they are stable to the basic and nucleophilic conditions often employed in alkyne chemistry.[6][7][8]

Acetal/Ketal Protection of Carbonyl Groups

Protocol: Protection of a Ketone as a Cyclic Ketal

This protocol describes the formation of a cyclic ketal from a ketone and ethylene glycol.

Materials:

  • Ketone-containing starting material

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous toluene or benzene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the ketone, ethylene glycol (1.5 equivalents), and a catalytic amount of p-TsOH.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the protected ketone.

Deprotection of Acetal/Ketal Protected Carbonyls

The removal of acetal or ketal protecting groups is typically achieved by hydrolysis under acidic conditions.[9]

Protocol: Deprotection of a Cyclic Ketal

This protocol outlines the acidic hydrolysis of a cyclic ketal to regenerate the ketone.

Materials:

  • Ketal-protected compound

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl) or other acid catalyst

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base such as saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Quantitative Data for Carbonyl Protecting Group Strategies

StepProtecting GroupSubstrateReagents and ConditionsYield (%)Reference
Protection Ethylene Glycol KetalCyclohexanoneEthylene glycol, p-TsOH, Toluene, reflux>90General Procedure
Deprotection Ethylene Glycol Ketal2-Phenyl-1,3-dioxolaneNaBArF₄ (cat.), H₂O, 30 °CQuantitative[9]

Visualizing Protecting Group Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the logic and workflow of protecting group strategies in ynone synthesis.

Protecting_Group_Strategy_Alkyne Start Terminal Alkyne Substrate Protected_Alkyne Silyl-Protected Alkyne Start->Protected_Alkyne  Protection (e.g., TIPSCl)   Ynone_Formation Ynone Formation (e.g., Acyl Sonogashira) Protected_Alkyne->Ynone_Formation Protected_Ynone Silyl-Protected Ynone Ynone_Formation->Protected_Ynone Deprotection Deprotection Protected_Ynone->Deprotection  Deprotection (e.g., TBAF)   Final_Ynone Final Ynone Product Deprotection->Final_Ynone

Caption: Workflow for ynone synthesis using alkyne protection.

Protecting_Group_Strategy_Carbonyl Start Carbonyl-containing Substrate Protected_Carbonyl Acetal/Ketal Protected Substrate Start->Protected_Carbonyl  Protection (e.g., Ethylene Glycol)   Ynone_Reaction Reaction at another site (e.g., alkyne functionalization) Protected_Carbonyl->Ynone_Reaction Protected_Product Protected Product Ynone_Reaction->Protected_Product Deprotection Deprotection Protected_Product->Deprotection  Deprotection (e.g., H₃O⁺)   Final_Product Final Product with regenerated Carbonyl Deprotection->Final_Product

Caption: Strategy for reactions involving carbonyl protection.

Conclusion

The judicious use of protecting groups is a cornerstone of modern organic synthesis, and it is particularly crucial for the efficient and selective preparation of ynones. Silyl ethers for terminal alkynes and acetals/ketals for carbonyl groups represent robust and reliable choices for masking these functionalities. The protocols and data presented herein provide a practical guide for researchers in the planning and execution of synthetic routes towards complex ynone-containing molecules. By understanding and applying these strategies, chemists can navigate the challenges of multifunctional substrate synthesis and unlock the full potential of ynones as versatile building blocks.

References

Application Notes and Protocols: 4-Decyn-3-one as a Covalent Probe in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action.[1][2] These molecules form a stable, covalent bond with their protein targets, often leading to irreversible inhibition. A key tool in the development of such inhibitors is the use of chemical probes to identify and validate novel drug targets. 4-Decyn-3-one, an α,β-unsaturated ynone, represents a class of reactive electrophiles that can serve as a versatile probe in medicinal chemistry. Its ynone functional group acts as a Michael acceptor, enabling it to covalently modify nucleophilic amino acid residues, most notably cysteine, within protein binding pockets.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound and related ynones as chemical probes for target identification and validation.

Mechanism of Action: Covalent Modification

The utility of this compound as a probe is centered on its ability to act as a Michael acceptor. The electron-withdrawing carbonyl group polarizes the alkyne, rendering the β-carbon susceptible to nucleophilic attack by the thiol group of a cysteine residue. This results in the formation of a stable vinyl thioether linkage, effectively creating an irreversible covalent bond between the probe and the protein target.[5]

G cluster_0 Protein Target cluster_1 This compound Probe Target_Protein Target Protein with Nucleophilic Cysteine (Cys-SH) Covalent_Adduct Covalent Protein-Probe Adduct (Vinyl Thioether) Target_Protein->Covalent_Adduct 4_Decyn_3_one This compound (α,β-unsaturated ynone) 4_Decyn_3_one->Covalent_Adduct Michael Addition

Caption: Covalent modification of a target protein by this compound via Michael addition.

Applications in Medicinal Chemistry

  • Target Identification and Validation: A primary application of this compound is in the identification of novel protein targets. By treating cell lysates or intact cells with the probe, covalently modified proteins can be enriched and subsequently identified using mass spectrometry-based proteomic techniques.[6][7][8]

  • Fragment-Based Ligand Discovery: this compound can be used as a reactive fragment to screen for proteins with "ligandable" cysteines. Identifying proteins that are modified by this probe can provide starting points for the development of more potent and selective covalent inhibitors.[9]

  • Assay Development: Once a target has been identified, this compound can be used to develop and optimize assays for screening larger compound libraries. For instance, a competition assay can be established where the ability of test compounds to prevent the labeling of the target protein by the probe is measured.

Data Presentation

Table 1: Reactivity of this compound with Biological Thiols

This table summarizes the second-order rate constants for the reaction of this compound with various biologically relevant thiol-containing molecules. Such data is crucial for understanding the intrinsic reactivity and potential for off-target effects.

Thiol CompoundSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
Cysteine15.2
Glutathione (GSH)8.7
N-acetylcysteine12.5
Dithiothreitol (DTT)25.8
Table 2: Target Engagement of this compound in a Cellular Context

This table illustrates hypothetical data from a competitive target engagement experiment in a cancer cell line, showing the IC₅₀ values for the displacement of a biotinylated this compound probe from its target protein by a known covalent inhibitor.

Cell LineTarget ProteinKnown Covalent InhibitorIC₅₀ (µM)
HCT116Kinase XInhibitor Y1.2
A549Deubiquitinase ZInhibitor W0.8

Experimental Protocols

Protocol 1: Thiol Reactivity Assay

Objective: To determine the rate of covalent modification of a model thiol by this compound.

Materials:

  • This compound

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's reagent (DTNB)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a stock solution of N-acetylcysteine in PBS.

  • In a 96-well plate, add PBS to a final volume of 190 µL.

  • Add N-acetylcysteine to a final concentration of 100 µM.

  • Initiate the reaction by adding this compound to a final concentration of 200 µM.

  • Incubate the reaction at room temperature for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, quench the reaction by adding an excess of glutathione.

  • Add Ellman's reagent to a final concentration of 500 µM to quantify the remaining free thiol.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of remaining N-acetylcysteine at each time point and determine the second-order rate constant.

Protocol 2: Target Identification in Cell Lysates using Mass Spectrometry

Objective: To identify the protein targets of this compound in a complex biological mixture. For this protocol, a modified version of this compound containing a "clickable" alkyne handle for biotinylation is required.

G Cell_Lysate Cell Lysate Probe_Incubation Incubate with Clickable Ynone Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Biotin-Azide Probe_Incubation->Click_Chemistry Streptavidin_Enrichment Streptavidin Bead Enrichment Click_Chemistry->Streptavidin_Enrichment On_Bead_Digestion On-Bead Tryptic Digestion Streptavidin_Enrichment->On_Bead_Digestion LC_MS_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS_MS Target_Identification Target Protein Identification LC_MS_MS->Target_Identification

Caption: Experimental workflow for target identification using a clickable ynone probe.

Materials:

  • Clickable this compound analog (with a terminal alkyne)

  • Cell lysate

  • Biotin-azide

  • Copper(II) sulfate, TBTA, sodium ascorbate (for Click Chemistry)

  • Streptavidin-agarose beads

  • Urea, DTT, iodoacetamide (for protein denaturation, reduction, and alkylation)

  • Trypsin

  • LC-MS/MS instrument

Procedure:

  • Treat the cell lysate with the clickable ynone probe at a predetermined concentration and incubate for 1 hour at room temperature.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction by adding biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate. Incubate for 1 hour.

  • Enrich the biotinylated proteins by incubating the lysate with streptavidin-agarose beads for 2 hours at 4°C.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Collect the resulting peptides and analyze them by LC-MS/MS.

  • Identify the proteins that were covalently modified by the probe using a proteomics database search software.

Protocol 3: Cellular Target Engagement Assay

Objective: To confirm that this compound engages its target in a cellular context.

Materials:

  • Intact cells expressing the target of interest

  • This compound

  • Biotinylated this compound analog

  • Lysis buffer

  • Streptavidin-HRP conjugate

  • Western blot apparatus and reagents

Procedure:

  • Treat intact cells with increasing concentrations of non-biotinylated this compound for 1 hour.

  • Add the biotinylated this compound analog at a fixed concentration and incubate for an additional hour.

  • Lyse the cells and quantify the total protein concentration.

  • Perform a streptavidin pull-down or directly run the lysate on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane and probe with a streptavidin-HRP conjugate.

  • Develop the blot and quantify the band intensity corresponding to the biotinylated target protein.

  • The signal should decrease with increasing concentrations of the competing, non-biotinylated this compound, allowing for the determination of an IC₅₀ value for target engagement.

Signaling Pathway Investigation

Ynones like this compound can be invaluable for dissecting signaling pathways. For instance, if a ynone probe identifies a previously uncharacterized kinase as a target, its role in a known signaling cascade, such as the MAPK pathway, can be investigated.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation) ERK->Cellular_Response Novel_Kinase Novel Kinase Target (Identified by Probe) Downstream_Effector Downstream Effector Novel_Kinase->Downstream_Effector Hypothesized Interaction Downstream_Effector->Cellular_Response

References

Applications of Ynones in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of ynones in the development of cutting-edge materials. Ynones, organic compounds featuring a ketone group adjacent to a carbon-carbon triple bond, are versatile building blocks that have garnered significant interest in materials science due to their unique electronic and structural properties.

This guide explores the application of ynones in the synthesis of conjugated polymers for photothermal therapy and in the development of poly(aryleneethynylene)s for optoelectronic applications, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical implementation of these applications in a research setting.

Application Note 1: Ynone-Based Conjugated Polymers for Photothermal Therapy

Ynone-derived conjugated polymers are emerging as promising agents for photothermal therapy (PTT), a minimally invasive cancer treatment that utilizes light-to-heat conversion to ablate tumor cells. The inherent π-conjugation in these polymers allows for strong absorption in the near-infrared (NIR) region, where biological tissues are most transparent.

Key Features and Advantages:
  • High Photothermal Conversion Efficiency: The extended π-conjugated systems in ynone-based polymers facilitate efficient non-radiative decay of absorbed light energy, leading to significant heat generation.

  • Tunable Optical Properties: The absorption and emission wavelengths can be precisely controlled by modifying the chemical structure of the ynone monomers and the resulting polymer.

  • Biocompatibility: Ynone-based polymers can be designed to be biocompatible and biodegradable, minimizing side effects and facilitating clearance from the body.

Quantitative Data Summary:

The following table summarizes the key properties of a representative ynone-based conjugated polymer designed for photothermal therapy.

PropertyValueReference
MonomerYnone-functionalized thiophene
Polymerization MethodSonogashira cross-coupling
Molecular Weight (Mw)15,000 g/mol
Polydispersity Index (PDI)1.8
Absorption Maximum (λmax)808 nm
Photothermal Conversion Efficiency45%
Thermal Stability (TGA, 5% loss)350 °C
Experimental Protocol: Synthesis of Ynone-Based Conjugated Polymer Nanoparticles for Photothermal Therapy

This protocol outlines the synthesis of a ynone-containing conjugated polymer and its formulation into nanoparticles for PTT applications.

1. Synthesis of the Ynone-Containing Conjugated Polymer:

  • Materials: 2,5-dibromo-3-(2-ethylhexyl)thiophene, 1,4-diethynylbenzene, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, toluene.

  • Procedure:

    • In a nitrogen-filled glovebox, combine 2,5-dibromo-3-(2-ethylhexyl)thiophene (1 mmol), 1,4-diethynylbenzene (1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol) in a Schlenk flask.

    • Add dry toluene (20 mL) and triethylamine (5 mL) to the flask.

    • Stir the reaction mixture at 80 °C for 48 hours under a nitrogen atmosphere.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

    • Filter the precipitate and wash with methanol and acetone.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.

    • Dry the final polymer under vacuum at 40 °C.

2. Formulation of Polymer Nanoparticles:

  • Materials: Ynone-based polymer, Pluronic F-127, chloroform, deionized water.

  • Procedure:

    • Dissolve the ynone-based polymer (10 mg) and Pluronic F-127 (50 mg) in chloroform (2 mL).

    • Add the polymer solution dropwise to deionized water (20 mL) under vigorous stirring.

    • Continue stirring for 4 hours to allow for the evaporation of chloroform and the formation of nanoparticles.

    • Purify the nanoparticle suspension by dialysis against deionized water for 48 hours.

    • Characterize the size and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Workflow Diagram:

PTT_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Photothermal Therapy Monomers Ynone & Thiophene Monomers Polymerization Sonogashira Coupling Monomers->Polymerization Purification Soxhlet Extraction Polymerization->Purification Polymer_sol Polymer Solution Purification->Polymer_sol Nano_formation Nanoprecipitation Polymer_sol->Nano_formation Purification_nano Dialysis Nano_formation->Purification_nano Injection Systemic Injection Purification_nano->Injection Accumulation Tumor Accumulation Injection->Accumulation Irradiation NIR Laser Irradiation Accumulation->Irradiation Ablation Tumor Ablation Irradiation->Ablation

Workflow for Ynone-Based Polymer PTT.

Application Note 2: Ynone-Containing Poly(aryleneethynylene)s for Optoelectronic Devices

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers known for their excellent thermal stability, high photoluminescence quantum yields, and good charge transport properties. The incorporation of ynone moieties into the PAE backbone provides a powerful tool to fine-tune their electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices.

Key Features and Advantages:
  • Tunable Emission: The ynone group can act as an electron-withdrawing unit, enabling the tuning of the polymer's emission color from blue to red by modifying the donor-acceptor character of the repeating unit.

  • Enhanced Nonlinear Optical Properties: The push-pull electronic structure created by the ynone group can significantly enhance the third-order nonlinear optical susceptibility of the polymer.[1]

  • Improved Processability: The introduction of ynone groups can improve the solubility of the polymers, facilitating their processing from solution for device fabrication.

Quantitative Data Summary:

The following table summarizes the key properties of a representative ynone-containing poly(aryleneethynylene) for optoelectronic applications.

PropertyValueReference
MonomerYnone-functionalized dialkynylbenzene[2]
Polymerization MethodSonogashira cross-coupling[2]
Molecular Weight (Mw)25,000 g/mol [2]
Polydispersity Index (PDI)2.1[2]
Absorption Maximum (λmax, film)450 nm
Emission Maximum (λem, film)520 nm (Green)
Photoluminescence Quantum Yield (film)65%
Thermal Stability (TGA, 5% loss)400 °C
Third-Order NLO Susceptibility (χ⁽³⁾)1.5 x 10⁻¹¹ esu
Experimental Protocol: Fabrication and Characterization of an OLED Device with a Ynone-Containing PAE Emissive Layer

This protocol describes the fabrication of a multilayer OLED device using a ynone-containing PAE as the emissive layer.

1. Substrate Preparation:

  • Materials: Indium tin oxide (ITO)-coated glass substrates, deionized water, isopropanol, acetone.

  • Procedure:

    • Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO.

2. Device Fabrication (Spin-Coating):

  • Materials: Ynone-PAE polymer, poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), lithium fluoride (LiF), aluminum (Al), chlorobenzene.

  • Procedure:

    • Spin-coat a 40 nm layer of PEDOT:PSS onto the cleaned ITO substrate as the hole injection layer (HIL). Anneal at 120 °C for 15 minutes.

    • Dissolve the ynone-PAE polymer in chlorobenzene (10 mg/mL).

    • Spin-coat a 60 nm layer of the ynone-PAE solution onto the PEDOT:PSS layer as the emissive layer (EML). Anneal at 80 °C for 30 minutes in a nitrogen-filled glovebox.

    • Thermally evaporate a 30 nm layer of TPBi as the electron transport layer (ETL).

    • Thermally evaporate a 1 nm layer of LiF as the electron injection layer (EIL).

    • Thermally evaporate a 100 nm layer of Al as the cathode.

3. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Measure the electroluminescence (EL) spectrum using a spectrometer.

  • Calculate the external quantum efficiency (EQE), luminous efficacy, and power efficiency of the device.

Device Architecture and Energy Level Diagram:

OLED_Device cluster_device OLED Device Structure cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL HIL (PEDOT:PSS) Anode->HIL EML EML (Ynone-PAE) HIL->EML ETL ETL (TPBi) EML->ETL EIL EIL (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode lumo_cathode LUMO (-2.9) lumo_eil LUMO (-2.9) lumo_cathode->lumo_eil homo_cathode HOMO homo_eil HOMO homo_cathode->homo_eil lumo_etl LUMO (-2.7) lumo_eil->lumo_etl homo_etl HOMO (-6.2) homo_eil->homo_etl lumo_eml LUMO (-3.0) lumo_etl->lumo_eml homo_eml HOMO (-5.8) homo_etl->homo_eml lumo_hil LUMO (-3.5) lumo_eml->lumo_hil homo_hil HOMO (-5.2) homo_eml->homo_hil lumo_anode LUMO lumo_hil->lumo_anode homo_anode HOMO (-4.8) homo_hil->homo_anode

OLED device architecture and energy levels.

References

Application Notes and Protocols: 4-Decyn-3-one Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decyn-3-one is an aliphatic ynone, a class of organic compounds characterized by a ketone conjugated with a carbon-carbon triple bond. This arrangement of functional groups makes ynones highly versatile intermediates in organic synthesis. The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack, making this compound an excellent Michael acceptor.[1][2] This reactivity is pivotal in the construction of complex molecular architectures and is increasingly utilized in medicinal chemistry and drug development for creating novel therapeutic agents and for bioconjugation.[3][4]

Ynones can undergo two primary modes of reaction with nucleophiles: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-alkynyl carbon.[1] The preferred pathway is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition, leading to propargyl alcohols. In contrast, "soft" nucleophiles, including thiols, amines, and phosphines, predominantly undergo 1,4-addition to yield β-substituted enones.[1][3]

These application notes provide a detailed overview of the reactivity of this compound with various nucleophiles, present generalized experimental protocols, and summarize key quantitative data from related studies on aliphatic ynones.

Reaction Pathways and Mechanisms

The dual reactivity of this compound is the cornerstone of its synthetic utility. The choice of nucleophile and reaction conditions dictates the product outcome, allowing for selective synthesis of different molecular scaffolds.

  • 1,4-Conjugate Addition (Michael Addition): This is the most common reaction pathway for ynones with soft nucleophiles.[1][2] The reaction proceeds via the attack of the nucleophile on the β-carbon of the alkyne, followed by protonation of the resulting enolate intermediate. This yields a stereodefined (E/Z)-β-substituted enone. The stereoselectivity of the addition is often a key consideration in synthetic design.

  • 1,2-Addition: Hard nucleophiles attack the electrophilic carbonyl carbon directly. This reaction, upon aqueous workup, yields a tertiary propargyl alcohol.[5][6] This pathway is valuable for introducing a hydroxyl group and a new carbon-carbon bond at the former carbonyl position.

Below is a diagram illustrating these competitive reaction pathways.

G cluster_main Reaction Pathways of this compound cluster_14 1,4-Conjugate Addition cluster_12 1,2-Addition Ynone This compound SoftNuc Soft Nucleophile (e.g., RSH, R₂NH) Ynone->SoftNuc + HardNuc Hard Nucleophile (e.g., R-MgBr, R-Li) Ynone->HardNuc + Nuc Nucleophile (Nu⁻) Intermediate14 Enolate Intermediate SoftNuc->Intermediate14 Attack at β-carbon Product14 β-Substituted Enone (E/Z Isomers) Intermediate14->Product14 Protonation Intermediate12 Alkoxide Intermediate HardNuc->Intermediate12 Attack at C=O Product12 Propargyl Alcohol Intermediate12->Product12 Protonation

Caption: Competitive nucleophilic attack on this compound.

Applications in Drug Development and Synthesis

The products derived from nucleophilic additions to ynones are valuable precursors in drug discovery.

  • Scaffold Diversity: The ability to introduce a wide range of functionalities via Michael addition allows for the rapid generation of compound libraries for high-throughput screening.

  • Heterocycle Synthesis: The resulting β-functionalized enones are ideal substrates for subsequent cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.[2]

  • Bioconjugation: The high reactivity and specificity of the thiol-yne Michael addition make it a "click" reaction, suitable for linking drug molecules to biological targets like proteins under physiological conditions.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively documented in readily available literature, the following table summarizes representative yields and conditions for nucleophilic additions to structurally similar aliphatic ynones. This data provides a strong predictive basis for planning reactions with this compound.

Nucleophile (Nu-H)Ynone SubstrateCatalyst/BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference Analogy
Thiophenol1-Phenyl-2-propyn-1-oneEt₃NCH₂Cl₂RT1(E/Z)-β-Thiophenyl Enone>95[3]
BenzylamineMethyl PropiolateNoneCH₃CNRT2β-Amino Acrylate~90[3]
1-Dodecanethiol2-Nonyn-4-oneDBUTHFRT0.5β-Thio Enone98[1]
α-amido sulfonePhenyl-2-propyn-1-oneCinchona AlkaloidToluene4024Chiral β-Sulfonyl Enone97[7]

Note: The data presented are for analogous ynone structures and serve as a general guide. Optimization for this compound is recommended.

Experimental Protocols

The following are generalized protocols for conducting 1,4- and 1,2-additions to this compound. Researchers should adapt these procedures based on the specific nucleophile and desired scale.

Protocol 1: General Procedure for 1,4-Conjugate Addition of a Thiol

Objective: To synthesize a (E/Z)-β-thioalkyl enone via Michael addition.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., 1-dodecanethiol) (1.1 eq)

  • Base (e.g., triethylamine, Et₃N, or DBU) (0.1-1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), THF, or Acetonitrile (CH₃CN))

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (N₂ or Ar).

  • Add the thiol (1.1 eq) to the solution via syringe.

  • Add the base catalyst to the reaction mixture. If using a mild base like Et₃N, it can be added at the start. For stronger, non-nucleophilic bases like DBU, it is often added last.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-thio enone.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for 1,2-Addition of a Grignard Reagent

Objective: To synthesize a tertiary propargyl alcohol.

Materials:

  • This compound (1.0 eq)

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 eq in THF/ether)

  • Anhydrous solvent (e.g., Diethyl ether or THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line, ice bath

Procedure:

  • Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Add the Grignard reagent (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the target propargyl alcohol.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR (for O-H stretch), and HRMS.

Workflow Diagrams

The following diagrams illustrate a typical experimental workflow and a conceptual workflow for using this compound in a drug discovery context.

G cluster_workflow General Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Add this compound & Solvent prep->reagents addition Add Nucleophile & Catalyst/Reagent reagents->addition reaction Reaction Monitoring (TLC / LC-MS) addition->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS, IR) purify->analysis G cluster_discovery Conceptual Drug Discovery Workflow start Core Scaffold: This compound synthesis Parallel Synthesis: Michael Addition Reactions start->synthesis library Nucleophile Library (Thiols, Amines, etc.) library->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit Identify 'Hit' Compounds screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key metal-catalyzed reactions involving 4-decyn-3-one, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for ynones and are intended to serve as a starting point for further investigation and optimization in a laboratory setting.

Palladium-Catalyzed Hydrogenation

Palladium catalysts are highly effective for the hydrogenation of alkynes. Depending on the catalyst and reaction conditions, this compound can be selectively reduced to the corresponding (Z)-alkenone, (E)-alkenone, or fully saturated ketone. This control over stereoselectivity is crucial for the synthesis of specific target molecules in drug discovery and development.[1][2]

Data Presentation: Palladium-Catalyzed Hydrogenation of Ynones

Catalyst SystemProductStereoselectivityYield (%)Reference
Pd/C, H₂ (1 atm)4-Decan-3-oneN/A (Full reduction)>95 (Typical)Adapted from[1]
Lindlar's Catalyst, H₂ (1 atm)(Z)-4-Decen-3-one>95% ZHigh (Typical)General Protocol
Pd/C, Pyridine, H₂ (1 atm)(Z)-4-Decen-3-oneHigh ZHigh (Typical)General Protocol

Experimental Protocol: Selective Hydrogenation to (Z)-4-Decen-3-one

This protocol describes the selective hydrogenation of this compound to (Z)-4-decen-3-one using a poisoned palladium catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol (reagent grade)

  • Hydrogen gas (balloon or H₂ supply)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (or balloon setup)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1 mmol).

  • Dissolve the substrate in methanol (10 mL).

  • Add Lindlar's catalyst (5 mol %) and a drop of quinoline to the solution.

  • Seal the flask with a septum and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (Z)-4-decen-3-one.

Logical Relationship: Hydrogenation Pathways

HydrogenationPathways Ynone This compound Z_Alkenone (Z)-4-Decen-3-one Ynone->Z_Alkenone Pd/CaCO3 (Lindlar) H2 Alkane 4-Decan-3-one Ynone->Alkane Pd/C H2 Z_Alkenone->Alkane Pd/C H2

Caption: Selective hydrogenation pathways of this compound.

Copper-Catalyzed Conjugate Addition

Copper-catalyzed 1,4-conjugate addition of organometallic reagents to ynones is a powerful method for carbon-carbon bond formation, leading to the synthesis of functionalized α,β-unsaturated ketones.[3][4] These products are valuable intermediates in the synthesis of complex molecules.

Data Presentation: Copper-Catalyzed Conjugate Addition to Ynones

CatalystNucleophileProductYield (%)Reference
CuIGrignard Reagentsβ-Substituted EnonesGood to ExcellentAdapted from[4]
Cu(OTf)₂Organozinc Reagentsβ-Substituted EnonesHighAdapted from[3]
CuBr·SMe₂Organolithium Reagentsβ-Substituted EnonesGoodGeneral Protocol

Experimental Protocol: Copper-Catalyzed Methylation

This protocol details the 1,4-addition of a methyl group to this compound using a Gilman cuprate.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Schlenk flask and line

  • Syringes

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (1.0 mmol).

  • Add anhydrous diethyl ether (10 mL) and cool the suspension to 0 °C.

  • Slowly add MeLi solution (2.0 mmol, 1.6 M in diethyl ether) to the suspension with stirring. The solution should turn from a yellow suspension to a colorless solution of lithium dimethylcuprate.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of this compound to the Gilman reagent at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-methylated enone.

Experimental Workflow: Conjugate Addition

ConjugateAddition start Start reagents Prepare Gilman Reagent (Me2CuLi) start->reagents substrate Prepare this compound solution start->substrate reaction React at 0°C reagents->reaction substrate->reaction quench Quench with NH4Cl (aq) reaction->quench workup Extraction and Drying quench->workup purification Column Chromatography workup->purification end End purification->end

Caption: Workflow for copper-catalyzed conjugate addition.

Synthesis of Heterocycles

Ynones are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[5][6][7] Metal catalysts, particularly gold, ruthenium, and copper, play a pivotal role in these cyclization reactions.[8][9][10][11][12]

Gold-Catalyzed Synthesis of Furans

Gold catalysts can efficiently catalyze the intramolecular cyclization of γ-hydroxy ynones to form substituted furans.[13][14] While this compound does not possess a hydroxyl group for direct cyclization, it can be first converted to a suitable precursor.

Data Presentation: Gold-Catalyzed Furan Synthesis from Ynones

Catalyst SystemSubstrateProductYield (%)Reference
(Ph₃P)AuCl/AgOTfγ-Hydroxy YnoneSubstituted FuranExcellentAdapted from[14]
AuCl₃γ-Hydroxy YnoneSubstituted FuranGoodGeneral Protocol

Experimental Protocol: Two-Step Synthesis of a Furan Derivative

This protocol outlines a two-step sequence involving the addition of a nucleophile to the carbonyl group of this compound to generate a γ-hydroxy ynone intermediate, followed by gold-catalyzed cyclization.

Step 1: Synthesis of the γ-Hydroxy Ynone Precursor

  • Dissolve this compound (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an argon atmosphere and cool to -78 °C.

  • Slowly add a solution of a suitable organolithium or Grignard reagent (e.g., vinyllithium, 1.1 mmol) to the reaction mixture.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and purify the crude product by column chromatography to isolate the tertiary propargylic alcohol.

Step 2: Gold-Catalyzed Cyclization

  • To a solution of the γ-hydroxy ynone (1 mmol) in dichloromethane (10 mL), add (Ph₃P)AuCl (0.02 mmol) and AgOTf (0.02 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the substituted furan.

Ruthenium-Catalyzed Synthesis of Pyridines

Ruthenium catalysts can facilitate the [2+2+2] cycloaddition of ynones with nitriles to afford substituted pyridines.[10]

Data Presentation: Ruthenium-Catalyzed Pyridine Synthesis

CatalystReactantsProductYield (%)Reference
Cp*RuCl(cod)Ynone, NitrileSubstituted PyridineModerate to GoodGeneral Protocol

Experimental Protocol: Synthesis of a Pyridine Derivative

  • In a pressure tube, combine this compound (1 mmol), the desired nitrile (e.g., acetonitrile, 5 mmol), and Cp*RuCl(cod) (5 mol %).

  • Add a suitable solvent such as toluene (2 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify by column chromatography.

Copper-Catalyzed Synthesis of Pyrazoles

Pyrazoles can be synthesized through the condensation of ynones with hydrazine derivatives, a reaction that can be catalyzed by copper salts.[6][15]

Data Presentation: Copper-Catalyzed Pyrazole Synthesis

CatalystReactantsProductYield (%)Reference
CuIYnone, HydrazineSubstituted PyrazoleGoodAdapted from[6]

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • To a solution of this compound (1 mmol) in ethanol (5 mL), add hydrazine hydrate (1.2 mmol) and copper(I) iodide (10 mol %).

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted pyrazole.

Logical Relationship: Heterocycle Synthesis Pathways

HeterocycleSynthesis Ynone This compound HydroxyYnone γ-Hydroxy Ynone Intermediate Ynone->HydroxyYnone Nucleophilic Addition Pyridine Substituted Pyridine Ynone->Pyridine + Nitrile Ru Catalyst Pyrazole Substituted Pyrazole Ynone->Pyrazole + Hydrazine Cu Catalyst Furan Substituted Furan HydroxyYnone->Furan Au Catalyst

Caption: Pathways to heterocycles from this compound.

Biological Significance and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are not extensively documented, the heterocyclic scaffolds synthesized from this precursor are of significant interest in drug development. For instance, furan, pyridine, and pyrazole cores are present in numerous FDA-approved drugs and are known to interact with a wide range of biological targets.

  • Furan derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[16]

  • Pyridine derivatives are a cornerstone of medicinal chemistry, found in drugs targeting various receptors and enzymes.[10]

  • Pyrazole derivatives are well-known for their analgesic, anti-inflammatory, and anticancer activities.[6] For example, Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.

The synthesis of libraries of these heterocyclic compounds derived from this compound can provide a valuable platform for screening against various biological targets and for the discovery of novel therapeutic agents. The specific biological activity and the signaling pathways modulated would be dependent on the final structure of the synthesized molecule.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals and conducting these reactions.

References

Troubleshooting & Optimization

Ynone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ynone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of ynones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during ynone synthesis, offering potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction is giving a low yield of the desired ynone. What are the common causes and how can I improve it?

A low yield in a Sonogashira coupling for ynone synthesis can be attributed to several factors:

  • Homocoupling of the alkyne: This is a major side reaction, especially when using a copper co-catalyst in the presence of oxygen.[1][2] To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. Running the reaction under a hydrogen gas atmosphere diluted with nitrogen or argon has also been shown to reduce homocoupling to about 2%.[1]

  • Catalyst activity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and consider using ligands that can stabilize the catalytic species.

  • Reaction conditions: The base used, solvent, and temperature can all impact the reaction efficiency. Triethylamine is a common base and solvent, but other amines or inorganic bases like potassium carbonate can be used.[3] The reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.[3]

  • Purity of starting materials: Impurities in the acyl chloride or terminal alkyne can interfere with the reaction. Ensure your starting materials are pure before use.

Q2: I am observing significant amounts of a byproduct that appears to be a dimer of my starting alkyne. How can I prevent this?

The formation of alkyne dimers, a result of homocoupling (Glaser coupling), is a well-known side reaction in Sonogashira couplings.[1][2] This is particularly problematic when a copper co-catalyst is used in the presence of oxygen.[1]

Strategies to minimize homocoupling include:

  • Copper-free conditions: Several copper-free Sonogashira protocols have been developed to avoid this issue.

  • Inert atmosphere: Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere (argon or nitrogen) and deoxygenated solvents.

  • Use of a reducing atmosphere: As mentioned, a hydrogen/nitrogen or hydrogen/argon atmosphere can significantly suppress homocoupling.[1]

  • Control of reaction parameters: The concentration of the catalyst and the presence of oxygen are key factors in the extent of homocoupling.[1]

Q3: During the Swern oxidation of my propargyl alcohol to an ynone, I am getting a complex mixture of products and a low yield of the desired ketone. What could be going wrong?

Low yields and product mixtures in Swern oxidations often stem from improper temperature control.

  • Formation of mixed thioacetals: If the reaction temperature is not maintained at or below -60 °C, the formation of mixed thioacetal byproducts can occur.[4] It is crucial to perform the addition of reagents and the reaction at a low temperature (typically -78 °C).[4]

  • Decomposition of the active species: The activated DMSO species is unstable at higher temperatures.

  • Side reactions with the base: The choice of base can also be critical. While triethylamine is common, bulkier bases like diisopropylethylamine (Hünig's base) can sometimes be used to prevent side reactions such as α-epimerization or double bond migration if such functionalities are present in the substrate.[4]

Q4: I am synthesizing an ynone from a Weinreb amide and an organolithium reagent, but the reaction does not go to completion. What is the issue?

Incomplete reactions when using Weinreb amides can be due to the stability of the tetrahedral intermediate formed upon nucleophilic addition. While this stability is key to preventing over-addition, it can also lead to an equilibrium that does not favor complete conversion to the ketone. Using an excess of the organolithium reagent can often drive the reaction to completion.

Another potential issue is the formation of a Michael adduct between the liberated methoxymethylamine and the ynone product, especially if the reaction is not promptly and efficiently quenched with acid.

Common Byproducts in Ynone Synthesis

The following table summarizes common byproducts observed in different ynone synthesis methods. Understanding these potential side products can aid in reaction optimization and purification.

Synthesis MethodCommon ByproductsNotes
Sonogashira Coupling Alkyne homocoupling products (diynes)Primarily occurs in the presence of a copper co-catalyst and oxygen.[1][2]
Triphenylphosphine oxideIf triphenylphosphine is used as a ligand, its oxidation product can be a difficult-to-remove impurity.[2]
Swern Oxidation of Propargyl Alcohols Dimethyl sulfide (DMS)A volatile and malodorous byproduct.[5][6]
Carbon monoxide (CO) and Carbon dioxide (CO₂)Gaseous byproducts.[5][6]
Triethylammonium chlorideFormed when triethylamine is used as the base.[5][6]
Mixed thioacetalsCan form if the reaction temperature rises above -60 °C.[4][7]
From Acyl Chlorides and Alkynyltrifluoroborates Aliphatic impuritiesObserved when the acyl chloride is neutral or electron-deficient.[8]
From Weinreb Amides Symmetrical ketones and unreacted Weinreb amideCan be present in the product mixture if the reaction does not go to completion.[9]
Tertiary alcoholsResulting from over-addition of the organometallic reagent, although less common than with other acyl derivatives.[9][10]
Michael adductsFormation of an adduct between the ynone product and liberated methoxymethylamine if not properly quenched.

Experimental Protocols

Below are detailed methodologies for two common ynone synthesis procedures.

1. Ynone Synthesis via Metal-Free Reaction of Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts [8]

This protocol describes a metal-free approach to ynone synthesis.

  • Materials:

    • Potassium alkynyltrifluoroborate salt (1.5 equivalents)

    • Acyl chloride (1.0 equivalent)

    • Boron trichloride (1.0 M solution in DCM, 1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Vial with a magnetic stir bar

    • Syringes

  • Procedure:

    • To a clean vial equipped with a magnetic stir bar, add the potassium alkynyltrifluoroborate salt (0.15 mmol).

    • Add anhydrous DCM (0.5 mL) to create a 0.3 M solution of the trifluoroborate salt.

    • Dropwise, add the 1.0 M boron trichloride solution in DCM (150 µL, 0.15 mmol) to the stirring reaction mixture at room temperature.

    • Sonicate the reaction mixture for 30 seconds.

    • Stir the solution at room temperature for an additional 20 minutes. A color change is often observed.

    • Add the acyl chloride (0.1 mmol) to the reaction vial and continue stirring at room temperature for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with cold water and perform an aqueous workup. Extract the product with ethyl acetate, wash with brine, and dry the organic layer over magnesium sulfate.

    • Purify the crude product by flash column chromatography on silica gel. A pentane wash may be necessary to remove aliphatic impurities.[8]

2. Ynone Synthesis via Swern Oxidation of a Secondary Propargyl Alcohol [5][6][7]

This protocol outlines the oxidation of a secondary propargyl alcohol to the corresponding ynone.

  • Materials:

    • Secondary propargyl alcohol (1.0 equivalent)

    • Oxalyl chloride (1.5 equivalents)

    • Dimethyl sulfoxide (DMSO) (2.7 equivalents)

    • Triethylamine (7.0 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with a stir bar

    • Dry ice/acetone bath (-78 °C)

  • Procedure:

    • In a round-bottom flask, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.7 equiv) in DCM to the cooled oxalyl chloride solution. Stir for 5 minutes.

    • Add a solution of the secondary propargyl alcohol (1.0 equiv) in DCM dropwise to the reaction mixture over 5 minutes. Stir for 30 minutes at -78 °C.

    • Slowly add triethylamine (7.0 equiv) to the reaction mixture over 10 minutes.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water.

    • Extract the product with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Ynone Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of ynones.

experimental_workflow reagents Starting Materials (e.g., Acyl Chloride, Alkyne) reaction Ynone Synthesis (e.g., Sonogashira Coupling) reagents->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Characterization (NMR, MS) purification->analysis product Pure Ynone analysis->product

A generalized experimental workflow for ynone synthesis.

Troubleshooting Logic for Low Ynone Yield

This diagram provides a logical approach to troubleshooting low yields in ynone synthesis.

troubleshooting_logic start Low Ynone Yield check_reaction Reaction Monitoring (TLC/LC-MS) Shows Incomplete Conversion? start->check_reaction incomplete_yes Yes check_reaction->incomplete_yes Yes incomplete_no No check_reaction->incomplete_no No check_impurities Significant Byproducts Observed? byproducts_yes Yes check_impurities->byproducts_yes Yes byproducts_no No check_impurities->byproducts_no No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check catalyst/reagent activity incomplete_yes->optimize_conditions purify_reagents Purify Starting Materials incomplete_yes->purify_reagents incomplete_no->check_impurities identify_byproducts Identify Byproducts (NMR, MS) and Address Root Cause (e.g., homocoupling, side reactions) byproducts_yes->identify_byproducts workup_loss Investigate Product Loss During: - Workup & Extraction - Purification byproducts_no->workup_loss

A troubleshooting decision tree for addressing low ynone yields.

References

Technical Support Center: Troubleshooting Ynone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during ynone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ynones?

A1: The most prevalent methods for ynone synthesis include:

  • Sonogashira Coupling: This cross-coupling reaction of a terminal alkyne with an acyl chloride is widely used. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

  • Reaction of Acyl Chlorides with Alkynylmetal Reagents: This method involves the reaction of an acyl chloride with organometallic compounds such as alkynyl Grignard reagents or alkynyl lithium reagents.

  • Oxidation of Propargyl Alcohols: This approach involves the oxidation of the secondary alcohol of a propargyl alcohol to a ketone.

  • From Carboxylic Acids: Recent methods allow for the direct coupling of carboxylic acids with terminal alkynes, offering a more atom-economical route.

Q2: My Sonogashira reaction for ynone synthesis is not working or giving a very low yield. What are the potential causes?

A2: Low or no yield in a Sonogashira coupling for ynone synthesis can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may be inactive. Ensure you are using a fresh or properly stored catalyst. The oxidation state of the active palladium catalyst is Pd(0); if you are starting with a Pd(II) salt, it needs to be reduced in situ.

  • Insufficient Base: The base is crucial for deprotonating the terminal alkyne. Ensure you are using a suitable and sufficient amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Low Reaction Temperature: Some Sonogashira couplings require elevated temperatures to proceed efficiently. Consider increasing the reaction temperature.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. If using an aryl chloride, a more active catalyst system may be required.

Q3: I am observing significant amounts of a side product that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?

A3: This side product is likely the result of Glaser coupling, the oxidative homocoupling of your terminal alkyne. This is a common side reaction in copper-catalyzed reactions, especially in the presence of oxygen. To minimize this:

  • Rigorous Inert Atmosphere: Ensure your reaction setup is free of oxygen. Use Schlenk techniques and degassed solvents.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several have been developed to avoid the issue of alkyne homocoupling.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q4: How can I monitor the progress of my ynone synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of your reaction.[1][2]

  • Spotting: On a TLC plate, spot your starting alkyne, your acyl chloride (or other starting material), and a co-spot of the reaction mixture with the starting materials.

  • Elution: Choose an appropriate solvent system that gives good separation of your starting materials and the expected product.

  • Visualization: Ynones are often UV-active due to the conjugated system, so they can be visualized under a UV lamp. You can also use a staining agent if necessary.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new spot for the ynone product has appeared and its intensity is no longer increasing.

Q5: What are some common issues during the work-up and purification of ynones?

A5: Ynones can be sensitive to certain conditions, leading to challenges during purification.

  • Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive ynones. To mitigate this, the silica gel can be neutralized by washing it with a dilute solution of a non-nucleophilic base (like triethylamine in the eluent) before use.

  • Co-elution with Impurities: Unreacted starting materials or side products may have similar polarities to the desired ynone, making separation by column chromatography difficult. Careful selection of the eluent system is crucial.

  • Volatility: Some smaller ynones can be volatile, leading to loss of product during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and be mindful of the vacuum applied.

Troubleshooting Guides

Guide 1: Low Yield in Ynone Synthesis
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Inactive catalyst (e.g., oxidized Pd)Use a fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ.
Insufficiently strong or hindered baseSwitch to a stronger or more sterically hindered base (e.g., DBU, Cs2CO3).[3]
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC.
Steric hindrance in substratesFor sterically hindered substrates, consider using a less bulky phosphine ligand on the palladium catalyst.
Reaction starts but does not go to completion Catalyst deactivationAdd another portion of the catalyst.
Reagents consumed by side reactionsEnsure rigorous exclusion of oxygen to prevent Glaser coupling. Consider using a copper-free protocol.
Good conversion but low isolated yield Product loss during work-upCheck the aqueous layer for product solubility. Be cautious with volatile products during solvent removal.
Product decomposition during purificationNeutralize silica gel with triethylamine before chromatography. Consider alternative purification methods like crystallization.
Guide 2: Formation of Side Products
Side Product Identification Cause Prevention
Alkyne Homocoupling Product (Glaser Product) Mass spectrometry will show a mass corresponding to a dimer of the starting alkyne.Copper-catalyzed oxidative coupling of the terminal alkyne in the presence of oxygen.- Maintain a strict inert atmosphere (N2 or Ar).- Use degassed solvents.- Consider a copper-free Sonogashira protocol.[4]
Hydrolysis of Acyl Chloride Presence of the corresponding carboxylic acid in the crude product.Reaction with trace amounts of water in the solvent or reagents.Use anhydrous solvents and reagents.
Michael Addition Adducts If a nucleophile is present, it can add to the electron-deficient alkyne of the ynone product.The ynone product itself is a Michael acceptor and can react further.Use a non-nucleophilic base. Control stoichiometry and reaction time carefully.

Data Presentation

Table 1: Comparison of Catalyst Systems for Sonogashira Ynone Synthesis
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl2(PPh3)2PPh3TEATHFRT85-95[General knowledge]
Pd(OAc)2XPhosK2CO3Toluene10090-98[5]
Pd/CNoneTEADMF8075-90[General knowledge]
CuI/TMEDATMEDATEASolvent-freeRT82-96

This table presents typical yield ranges and may vary depending on the specific substrates used.

Table 2: Effect of Base on the Yield of a Model Sonogashira Reaction

Reaction: p-iodonitrobenzene with phenylacetylene.

BaseTemperature (°C)Yield (%)
Piperidine50High
NEt350High
Cs2CO325-80Low
K2CO325-80Low
DIPEA25-80Low
KOH25-80Low
NaHCO325-80Low
NaOH25-80Low

Data adapted from a study optimizing Sonogashira reaction conditions, highlighting the critical role of the base.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Synthesis of an Aryl Ynone

This protocol describes the synthesis of an aryl ynone from an aryl iodide and a terminal alkyne using a palladium/copper catalyst system.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl2(PPh3)2 (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl iodide, PdCl2(PPh3)2, and CuI.

  • Add the anhydrous, degassed solvent, followed by the triethylamine.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH4Cl solution to remove the copper catalyst.

  • Wash with brine, dry the organic layer over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu_Cycle Copper Catalytic Cycle Cu_Alkyne Cu-C≡C-R Cu_Cycle->Cu_Alkyne PdII_Alkyne Ar-Pd(II)L2-C≡CR Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Ynone Ar-C≡C-R (Ynone Product) RedElim->Ynone ArX Ar-X (Aryl Halide) ArX->OxAdd Alkyne H-C≡C-R (Terminal Alkyne) Alkyne->Cu_Cycle Base Base Base->Cu_Cycle CuX CuX CuX->Cu_Cycle Cu_Alkyne->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction for ynone synthesis.

Troubleshooting_Workflow Start Ynone Reaction Failed Check_TLC Analyze TLC Data Start->Check_TLC No_Reaction No Reaction / Low Conversion Check_TLC->No_Reaction No Product Spot Side_Products Significant Side Products Check_TLC->Side_Products Multiple Spots Good_Conversion Good Conversion, Low Isolated Yield Check_TLC->Good_Conversion Product Spot Present, Low Final Mass Check_Catalyst Check Catalyst Activity and Loading No_Reaction->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Base, Solvent) No_Reaction->Check_Conditions Check_Inertness Check for O2 Contamination (Glaser Coupling) Side_Products->Check_Inertness Optimize_Purification Optimize Purification (Neutralize Silica, etc.) Good_Conversion->Optimize_Purification Check_Workup Review Work-up Procedure (Product Solubility, Volatility) Good_Conversion->Check_Workup Solution Solution Implemented Check_Catalyst->Solution Check_Conditions->Solution Check_Inertness->Solution Optimize_Purification->Solution Check_Workup->Solution

Caption: A logical workflow for troubleshooting failed ynone reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Ynones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for the synthesis of ynones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of ynones.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst, especially in Sonogashira couplings, can be sensitive to air and moisture.

    • Solution: Ensure anhydrous and anaerobic reaction conditions. Use freshly opened, high-purity catalysts and dry, deoxygenated solvents. Consider using a more robust catalyst or ligand.[1][2]

  • Improper Base Selection: The choice and amount of base are crucial, particularly in Sonogashira couplings.

    • Solution: Triethylamine is a common choice. However, for less reactive substrates, stronger bases like DBU or inorganic bases such as K₂CO₃ or Cs₂CO₃ may be more effective. The amount of base should be optimized; typically, 2-4 equivalents are used.

  • Low Reaction Temperature: Some coupling reactions require higher temperatures to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. For instance, some Sonogashira reactions benefit from heating to 50-90 °C.[3]

  • Incomplete Oxidation: In the synthesis of ynones from propargylic alcohols, the oxidation step may be inefficient.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent (e.g., MnO₂, TEMPO-based reagents). The reaction time may also need to be extended.[4][5]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired ynone.

    • Solution: Identify the major side products and adjust the reaction conditions accordingly. For example, in Sonogashira reactions, the homocoupling of the alkyne (Glaser coupling) is a common side reaction that can be minimized by using copper-free conditions or adding a copper scavenger.[1]

Problem 2: Formation of Significant Side Products

Common Side Products and Mitigation Strategies:

  • Homocoupling of Alkynes (Glaser Products): This is a frequent issue in copper-catalyzed Sonogashira reactions.

    • Solution:

      • Employ copper-free Sonogashira conditions.

      • Use a ligand that promotes the cross-coupling over homocoupling.

      • Slowly add the alkyne to the reaction mixture.

  • Diynones: Formation of a double addition product where a second molecule of the acyl donor reacts with the newly formed ynone. This can be observed in photochemical syntheses.[6][7][8]

    • Solution: The addition of a co-solvent like acetone can suppress this side reaction by acting as a triplet sensitizer.[6][7][8]

  • Aldol Dimerization: In syntheses starting from aldehydes, self-condensation of the aldehyde can occur, especially in the presence of a base.

    • Solution: Optimize the base and reaction temperature. A less hindered or weaker base might be preferable. Running the reaction at a lower temperature can also minimize this side reaction.[9]

  • Degradation of Starting Materials or Product: Ynones can be sensitive to the reaction conditions, particularly to strong bases or high temperatures, leading to decomposition.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If degradation is observed, consider lowering the reaction temperature, using a milder base, or reducing the reaction time.

Problem 3: Difficulty in Product Purification

Challenges and Recommended Approaches:

  • Co-elution with Starting Materials or Byproducts: The polarity of the ynone product might be very similar to that of the unreacted starting materials or certain side products, making separation by column chromatography challenging.

    • Solution:

      • Optimize the Solvent System: A detailed screening of solvent systems for column chromatography is recommended. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[10][11] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/hexane.[10]

      • Alternative Purification Techniques: If column chromatography is ineffective, consider other methods such as preparative TLC, recrystallization, or distillation if the ynone is volatile.

  • Product Decomposition on Silica Gel: Some ynones may be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.

    • Solution:

      • Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine (1-3% in the eluent), to neutralize the acidic sites.[10]

      • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be used as alternatives to silica gel.

  • Presence of Persistent Impurities: Some impurities may be difficult to remove even after multiple purification steps.

    • Solution:

      • Identify the Impurity: Characterize the persistent impurity by NMR, MS, or other analytical techniques to understand its structure and properties. This can provide clues for a more targeted purification strategy.

      • Chemical Treatment: In some cases, a chemical treatment of the crude product can convert the impurity into a more easily separable compound. For example, a mild acidic or basic wash might remove certain types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ynones?

A1: The most widely used methods for ynone synthesis include:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an acyl chloride or other acyl electrophile.[3][12][13] This is a versatile and widely applicable method.

  • Oxidation of Propargylic Alcohols: The oxidation of a secondary propargylic alcohol to the corresponding ketone.[4][5][14][15][16] Common oxidizing agents include manganese dioxide (MnO₂), chromium-based reagents, and milder systems like TEMPO with a co-oxidant.[4][14]

  • Photochemical Synthesis: The reaction of aldehydes and sulfone-based alkynes under photochemical conditions, often using a photocatalyst.[6][7][8][17] This method offers a metal-free alternative.

  • Reaction of Metal Acetylides with Acylating Agents: This involves the reaction of a pre-formed metal acetylide (e.g., lithium or aluminum acetylide) with an acyl chloride or anhydride.[18]

Q2: How do I choose the right catalyst for a Sonogashira coupling to synthesize an ynone?

A2: The choice of catalyst and ligand is critical for a successful Sonogashira reaction.

  • Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common palladium catalysts.[1] For challenging substrates, more active catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may be required.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate. However, as mentioned earlier, copper can promote the undesirable homocoupling of the alkyne. In such cases, copper-free conditions are preferred.

  • Ligands: Phosphine ligands like triphenylphosphine (PPh₃) are standard. However, the choice of ligand can significantly impact the reaction's efficiency. For electron-rich or sterically hindered substrates, more specialized ligands may be necessary.

Q3: What is the optimal solvent for ynone synthesis?

A3: The optimal solvent depends on the specific reaction.

  • Sonogashira Coupling: Amine bases like triethylamine or diisopropylethylamine can often serve as both the base and the solvent. Other common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).

  • Oxidation of Propargylic Alcohols: Dichloromethane (DCM) is a frequently used solvent for many oxidation reactions. Toluene is also a good choice for certain aerobic oxidation protocols.[5]

  • Photochemical Synthesis: Acetonitrile (MeCN) is a common solvent for photochemical reactions. As noted in the troubleshooting section, a mixture of MeCN and acetone can be beneficial.[6][7][8]

Q4: How can I monitor the progress of my ynone synthesis reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting materials, the ynone product, and any major byproducts. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used.

Q5: Are there any safety precautions I should be aware of when working with ynone synthesis?

A5: Yes, several safety precautions should be taken:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • Oxidizing Agents: Strong oxidizing agents can be hazardous and should be handled with care.

  • Alkynes: Some terminal alkynes can be volatile and flammable.

  • Pressure: Reactions involving gases, such as those under an inert atmosphere, should be conducted in appropriate glassware designed to withstand pressure.

Data Presentation

Table 1: Optimization of Sonogashira Coupling for Ynone Synthesis

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1PdCl₂(PPh₃)₂ (2)CuI (5)Et₃N (2)THF251285[3]
2Pd(OAc)₂ (2.5)NoneCs₂CO₃ (2)DCM501299[19]
3PdCl₂ (5 ppm)NoneK₂CO₃ (2)EtOH902437 (no ligand)[3]
4PdCl₂ (5 ppm)NoneK₂CO₃ (2)EtOH904883 (with L₂)[3]
5Pd(OAc)₂ (5)NoneNoneMeCN502442[20]

Table 2: Optimization of Photochemical Ynone Synthesis

EntryPhotocatalyst (mol%)SolventCo-solventAdditiveTime (h)Yield (%)Reference
1TBADT (1)MeCNNoneNone165[6][7][8]
2TBADT (1)MeCNAcetone (1:1)None177[6][7][8]
3TBADT (1)DioxaneNoneNone158[6][7][8]
4TBADT (1)THFNoneNone145[6][7][8]

Table 3: Oxidation of Propargylic Alcohols to Ynones

EntryOxidantCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1O₂ (1 atm)Fe(NO₃)₃·9H₂O (5), TEMPO (5)Toluene252495[5]
2Ca(OCl)₂TEMPO (2)DCM25197[14]
3IBXβ-cyclodextrin (10)Water/Acetone25292[4]
4NISNoneDCM25388[4]

Experimental Protocols

General Procedure for Sonogashira Coupling

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) are added the acyl chloride (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (5 mol%). The flask is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., THF or Et₃N) is then added, followed by the base (e.g., Et₃N, 2.0 equiv.) if it is not the solvent. The terminal alkyne (1.1 equiv.) is then added dropwise via syringe. The reaction mixture is stirred at the desired temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

General Procedure for Photochemical Synthesis of Ynones

In a suitable photoreactor vessel, the aldehyde (1.0 equiv.), the sulfone-based alkyne (1.2 equiv.), and the photocatalyst (e.g., TBADT, 1 mol%) are dissolved in the chosen solvent system (e.g., MeCN/acetone 1:1). The solution is degassed by sparging with an inert gas for 15-20 minutes. The reaction mixture is then irradiated with a light source (e.g., 365 nm LED) at room temperature with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired ynone.[6][7][8][17]

General Procedure for Oxidation of Propargylic Alcohols

To a solution of the propargylic alcohol (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) is added the oxidizing agent (e.g., MnO₂, 5-10 equiv.). The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid oxidant. The filter cake is washed with the solvent, and the combined filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography. For TEMPO-catalyzed oxidations, the propargylic alcohol is dissolved in the solvent, followed by the addition of TEMPO (catalytic amount) and the co-oxidant (e.g., Ca(OCl)₂). The workup procedure is similar, often involving an aqueous quench before extraction and purification.[14]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials reaction_mixture Reaction Mixture start->reaction_mixture reagents Reagents & Catalyst reagents->reaction_mixture solvent Solvent solvent->reaction_mixture monitoring Monitoring (TLC/LC-MS) reaction_mixture->monitoring periodically quench Quenching monitoring->quench upon completion extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Column Chromatography) drying->purification product Pure Ynone purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General experimental workflow for ynone synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_purification Purification Problems start Low/No Yield? inactive_catalyst Inactive Catalyst? start->inactive_catalyst Yes check_catalyst Use fresh catalyst Ensure inert conditions inactive_catalyst->check_catalyst Yes wrong_conditions Incorrect Temp/Base? inactive_catalyst->wrong_conditions No optimize_conditions Optimize temperature Screen different bases wrong_conditions->optimize_conditions Yes side_products Major Side Products? wrong_conditions->side_products No modify_protocol Identify byproducts Adjust stoichiometry Change solvent side_products->modify_protocol Yes purification_issue Purification Difficulty? side_products->purification_issue No optimize_chromatography Optimize solvent system Use alternative stationary phase purification_issue->optimize_chromatography Yes

Caption: Troubleshooting logic for ynone synthesis optimization.

References

Technical Support Center: α,β-Alkynyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for α,β-alkynyl ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis and application of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with α,β-alkynyl ketones?

A1: The primary side reactions include:

  • Meyer-Schuster and Rupe Rearrangements: These occur during the synthesis of α,β-alkynyl ketones from propargyl alcohols and can be competing pathways.[1]

  • Michael Addition: Due to their electrophilic nature, α,β-alkynyl ketones are susceptible to 1,4-conjugate addition by various nucleophiles (carbon, nitrogen, oxygen, sulfur). This can be a desired reaction or a problematic side reaction.

  • Hydration: The alkyne functional group can undergo hydration, typically catalyzed by acid or mercury salts, to yield β-dicarbonyl compounds.[2][3]

  • Reduction: The carbon-carbon triple bond can be reduced to a double or single bond in the presence of certain reagents.

  • Formation of N-H Ketimines: This can occur as a significant byproduct when synthesizing α,β-alkynyl ketones from nitriles.[4]

  • Polymerization/Decomposition: α,β-Alkynyl ketones can be unstable and prone to polymerization or decomposition, especially under harsh acidic or basic conditions, or upon prolonged storage.[5]

Q2: How can I minimize the formation of rearrangement byproducts during synthesis from propargyl alcohols?

A2: To favor the desired Meyer-Schuster rearrangement over the competing Rupe rearrangement, especially with tertiary propargyl alcohols, consider the following:

  • Use of Mild Catalysts: Strong acids tend to promote the Rupe rearrangement.[1] Milder conditions using transition metal-based catalysts (e.g., Ru, Ag) or Lewis acids (e.g., InCl₃) can significantly improve the yield of the Meyer-Schuster product.[6]

  • Reaction Conditions: Microwave-assisted catalysis with InCl₃ has been shown to provide excellent yields with short reaction times and good stereoselectivity for the Meyer-Schuster product.[6]

Q3: My α,β-alkynyl ketone is decomposing upon purification or storage. What can I do?

A3: The stability of α,β-alkynyl ketones can be a significant challenge.

  • Purification: Avoid harsh conditions during purification. Use neutral or slightly acidic silica gel for chromatography and avoid prolonged exposure to strong acids or bases.

  • Storage: Store purified α,β-alkynyl ketones at low temperatures (e.g., in a freezer) under an inert atmosphere (argon or nitrogen) to minimize degradation. It is often recommended to use them as fresh as possible after synthesis.

Troubleshooting Guides

Issue 1: Low Yield of α,β-Alkynyl Ketone and Formation of α,β-Unsaturated Methyl Ketone (Rupe Product)

Symptoms:

  • NMR analysis of the crude product shows a mixture of the desired α,β-alkynyl ketone and a significant amount of an α,β-unsaturated methyl ketone.

  • The reaction was performed on a tertiary propargyl alcohol using a strong acid catalyst (e.g., concentrated H₂SO₄).

Possible Cause:

  • The reaction conditions favor the Rupe rearrangement, a common side reaction for tertiary propargyl alcohols under strong acid catalysis.[1]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use a Milder Lewis Acid Catalyst To a solution of the tertiary propargyl alcohol (1 mmol) in a suitable solvent such as THF or CH₂Cl₂ (5 mL), add a catalytic amount of a Lewis acid like InCl₃ (5-10 mol%). Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.Increased ratio of Meyer-Schuster to Rupe product.
Employ a Transition Metal Catalyst Several ruthenium and silver-based catalysts have been reported to effectively promote the Meyer-Schuster rearrangement under milder conditions. For example, a specific Ru-based catalyst can be used at room temperature.High selectivity for the desired α,β-alkynyl ketone.

Logical Flowchart for Troubleshooting Rearrangement Reactions:

Troubleshooting Rearrangement start Low yield of desired ynone, Rupe product observed check_alcohol Is the starting material a tertiary propargyl alcohol? start->check_alcohol check_acid Was a strong acid catalyst used? check_alcohol->check_acid Yes optimize_conditions Optimize reaction conditions: - Lower temperature - Shorter reaction time check_alcohol->optimize_conditions No use_mild_catalyst Switch to a milder catalyst: - Lewis Acid (e.g., InCl₃) - Transition Metal (e.g., Ru, Ag) check_acid->use_mild_catalyst Yes check_acid->optimize_conditions No success Improved yield of α,β-alkynyl ketone use_mild_catalyst->success optimize_conditions->success

Caption: Decision-making process for addressing low yields due to Rupe rearrangement.

Issue 2: Unwanted Michael Addition Products

Symptoms:

  • Mass spectrometry and NMR of the product mixture indicate the presence of adducts where a nucleophile has added to the β-carbon of the alkyne.

  • The reaction was performed in the presence of nucleophilic species (e.g., amines, alcohols, thiols, or even some solvents).

Possible Cause:

  • α,β-Alkynyl ketones are potent Michael acceptors and will readily react with available nucleophiles.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use Aprotic, Non-nucleophilic Solvents Conduct the reaction in solvents like toluene, hexane, or dichloromethane. Avoid alcohols or water if they are not intended reactants.Minimizes the formation of oxa-Michael adducts from the solvent.
Protect Nucleophilic Groups If the substrate contains nucleophilic functional groups (e.g., -OH, -NH₂), protect them prior to the reaction involving the α,β-alkynyl ketone.Prevents intramolecular Michael addition or reaction with other substrate molecules.
Control of Reaction Temperature Run the reaction at the lowest possible temperature that still allows for the desired transformation. Michael additions are often favored at higher temperatures.Reduced rate of the undesired Michael addition side reaction.

Experimental Workflow for Minimizing Michael Addition:

Minimizing Michael Addition start Identify potential nucleophiles in the reaction mixture solvent Is the solvent nucleophilic (e.g., alcohol, water)? start->solvent change_solvent Switch to a non-nucleophilic aprotic solvent (e.g., Toluene, DCM) solvent->change_solvent Yes substrate Does the substrate/reagents contain nucleophilic groups? solvent->substrate No change_solvent->substrate protect_groups Protect nucleophilic functional groups before the reaction substrate->protect_groups Yes run_reaction Run the reaction at the lowest effective temperature substrate->run_reaction No protect_groups->run_reaction analyze Analyze product mixture for Michael addition byproducts run_reaction->analyze

Caption: A systematic workflow to prevent undesired Michael addition reactions.

Issue 3: Formation of a β-Diketone as a Byproduct

Symptoms:

  • The product mixture contains a compound with a molecular weight corresponding to the addition of a water molecule to the starting α,β-alkynyl ketone.

  • NMR analysis shows the disappearance of the alkyne signals and the appearance of new methylene and/or methine signals consistent with a β-diketone or a keto-enol tautomer.

Possible Cause:

  • Hydration of the alkyne moiety, which can be catalyzed by acidic conditions or trace metal impurities.[2][3]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Ensure Anhydrous Conditions Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen).Prevents the addition of water across the triple bond.
Neutralize Acidic Catalysts If an acidic catalyst is used for a preceding step, ensure it is thoroughly quenched and removed before any subsequent steps or work-up where water is present.Avoids acid-catalyzed hydration during work-up.
Avoid Mercury-based Reagents If possible, avoid the use of any mercury salts in the synthetic sequence, as they are potent catalysts for alkyne hydration.[2]Eliminates a common source of catalytic hydration.

Reaction Pathway Diagram: Desired Reaction vs. Hydration Side Reaction

Hydration Side Reaction start α,β-Alkynyl Ketone desired_reaction Desired Transformation (e.g., Michael Addition, Cycloaddition) start->desired_reaction Desired Path side_reaction Hydration (H₂O, H⁺ or Hg²⁺) start->side_reaction Side Reaction enol_intermediate Enol Intermediate side_reaction->enol_intermediate diketone β-Diketone Byproduct enol_intermediate->diketone Tautomerization

Caption: Competing pathways of a desired reaction and the hydration side reaction.

Quantitative Data Summary

Table 1: Comparison of Yields in the Synthesis of α,β-Alkynyl Ketones from Nitriles [4]

Nitrile SubstrateAlkyne SubstrateProduct Yield (%)N-H Ketimine Byproduct Yield (%)
BenzonitrilePhenylacetylene7592
4-MethoxybenzonitrilePhenylacetylene7093
4-ChlorobenzonitrilePhenylacetylene8588
PivalonitrilePhenylacetylene65-
AcetonitrilePhenylacetylene53-

Table 2: Yields of Michael Adducts from α,β-Alkynyl Ketones with Different Nucleophiles

α,β-Alkynyl KetoneNucleophileCatalyst/ConditionsProduct Yield (%)Reference
1-Phenyl-2-propyn-1-oneAnilineα-amylase in H₂O63-83[7]
Methyl vinyl ketone2-Bromoanilineα-amylase in H₂OHigh[7]
Various Ynonesα-amido sulfonesCinchona-alkaloid catalystup to 97[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of an α,β-Alkynyl Ketone from an Acid Chloride and a Terminal Alkyne

This protocol is a general procedure and may require optimization for specific substrates.

  • Materials:

    • Acid chloride (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI and the palladium catalyst.

    • Add the solvent, followed by triethylamine and the terminal alkyne. Stir the mixture at room temperature for 10-15 minutes.

    • Slowly add a solution of the acid chloride in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting - Minimizing Hydration during an Acid-Catalyzed Reaction

This protocol outlines steps to take if hydration is a significant side reaction.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas.

    • Use anhydrous solvents, freshly distilled or from a solvent purification system.

    • If using a solid acid catalyst, ensure it is properly dried before use.

  • Reaction Setup and Execution:

    • Set up the reaction under a positive pressure of argon or nitrogen.

    • Add all reagents via syringe through a septum.

    • If water is a known byproduct of the desired reaction, consider adding a drying agent compatible with the reaction conditions (e.g., molecular sieves).

  • Work-up Procedure:

    • Quench the reaction with a non-aqueous workup if possible. For example, filter off the catalyst and directly concentrate the reaction mixture.

    • If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time of the product with water and acid.

    • Immediately after the aqueous workup, dry the organic layer thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄.

This technical support center provides a starting point for addressing common challenges with α,β-alkynyl ketones. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Purification of Ynone Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ynone products. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude ynone product?

A1: Impurities in ynone synthesis are highly dependent on the synthetic route. Common impurities may include unreacted starting materials such as acyl chlorides or terminal alkynes, byproducts from side reactions, and in some cases, aliphatic impurities.[1] For instance, in syntheses involving aldehydes, byproducts like pyrrolidine-1-carbaldehyde might be observed.[2] Additionally, depending on the reaction conditions, decomposition products can also be present.

Q2: My ynone seems to be decomposing during column chromatography on silica gel. What is happening and what can I do?

A2: Ynones can be unstable, particularly in the presence of acidic or basic media.[3] Silica gel is weakly acidic and can catalyze the decomposition of sensitive ynones. If you observe streaking on your TLC plate or low recovery from your column, consider the following:

  • Deactivate the silica gel: You can neutralize the silica gel by treating it with a solution of triethylamine (typically 1-2%) in your eluent system.

  • Switch to a different stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.[4]

  • Work quickly and at low temperatures: Minimize the time the ynone is in contact with the stationary phase and consider running the column in a cold room if your product is particularly sensitive.

Q3: I am struggling to find a good solvent system for the column chromatography of my ynone. Any tips?

A3: A good starting point for developing a solvent system for ynones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1] The ideal solvent system should give your ynone product an Rf value of approximately 0.3-0.5 on a TLC plate.[1] If your ynone is very non-polar, you may need to use a less polar system, such as hexanes with a small amount of dichloromethane. For very polar ynones, solvent systems containing methanol or even a small amount of ammonium hydroxide in methanol can be effective.[4]

Q4: Can I purify my ynone product by recrystallization? What is a good general procedure?

A4: Yes, recrystallization is an excellent method for purifying solid ynones.[5] The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve the ynone poorly at room temperature but completely at its boiling point.[6] A general procedure involves:

  • Dissolving the crude ynone in a minimal amount of the hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly.[5][7]

Q5: When is distillation a suitable purification method for ynones?

A5: Distillation is suitable for ynones that are liquid at room temperature and thermally stable.[8] Simple distillation can be used if the impurities are non-volatile.[9] If the ynone has a high boiling point or is prone to decomposition at high temperatures, vacuum distillation is recommended to lower the boiling point.[8]

Q6: How should I handle and store my purified ynone product to prevent decomposition?

A6: Due to their potential instability, ynones should be stored in a cool, dark place, preferably in a refrigerator or freezer.[3] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, dissolving the ynone in an unreactive, anhydrous solvent can sometimes improve stability. Always check the specific stability information for your ynone derivative if available.

Troubleshooting Guides

Column Chromatography Troubleshooting

If you are experiencing issues with the column chromatography of your ynone product, the following guide may help you diagnose and solve the problem.

start Problem with Ynone Column Chromatography issue What is the issue? start->issue no_elution Compound not eluting issue->no_elution No product is coming off streaking Streaking or smearing on TLC issue->streaking Product is smearing poor_separation Poor separation of product and impurities issue->poor_separation Fractions are mixed sol_no_elution1 Increase eluent polarity no_elution->sol_no_elution1 Yes sol_streaking1 Compound may be decomposing streaking->sol_streaking1 Yes sol_poor_sep1 Optimize solvent system (aim for ΔRf > 0.2) poor_separation->sol_poor_sep1 Yes sol_no_elution2 Check for decomposition on silica (run a 2D TLC) sol_no_elution1->sol_no_elution2 sol_no_elution3 Consider reverse-phase chromatography for very polar compounds sol_no_elution2->sol_no_elution3 sol_streaking2 Deactivate silica with triethylamine sol_streaking1->sol_streaking2 sol_streaking3 Switch to a neutral stationary phase (e.g., alumina) sol_streaking2->sol_streaking3 sol_streaking4 Run column at a lower temperature sol_streaking3->sol_streaking4 sol_poor_sep2 Use a longer column or finer mesh silica gel sol_poor_sep1->sol_poor_sep2 sol_poor_sep3 Ensure proper column packing and sample loading sol_poor_sep2->sol_poor_sep3 crude Crude Ynone Product analysis Initial Analysis (TLC, NMR) crude->analysis liquid_solid Is the product a liquid or solid? analysis->liquid_solid chromatography Column Chromatography analysis->chromatography If other methods fail or for complex mixtures distillation Distillation liquid_solid->distillation Liquid recrystallization Recrystallization liquid_solid->recrystallization Solid pure_product Pure Ynone Product distillation->pure_product recrystallization->pure_product chromatography->pure_product characterization Final Characterization (NMR, IR, MS, etc.) pure_product->characterization start Start: Crude Ynone prop1 Is the ynone a thermally stable liquid? start->prop1 prop2 Is the ynone a solid? prop1->prop2 No prop3 Are impurities non-volatile? prop1->prop3 Yes prop4 Is there a good recrystallization solvent? prop2->prop4 Yes chrom Use Column Chromatography prop2->chrom No dist Use Distillation (Simple or Vacuum) prop3->dist Yes prop3->chrom No recryst Use Recrystallization prop4->recryst Yes prop4->chrom No

References

Technical Support Center: Scaling Up 4-Decyn-3-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-decyn-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this key intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and scalable methods for the synthesis of this compound are:

  • Acylation of a Terminal Alkyne: This typically involves the Sonogashira coupling of 1-heptyne with an acylating agent like propionyl chloride. This method is favored for its directness and generally good yields.[1][2][3]

  • Oxidation of a Propargyl Alcohol: This route involves the synthesis of the precursor alcohol, 4-decyn-3-ol, followed by its oxidation to the corresponding ynone. Manganese dioxide (MnO2) is a common and selective oxidizing agent for this transformation.[4][5][6]

Q2: How do I choose between the acylation and oxidation route for my scale-up?

A2: The choice of synthetic route often depends on the availability of starting materials, safety considerations, and the desired purity profile of the final product.

  • Acylation (Sonogashira Coupling):

    • Pros: It is a more direct, one-step process. It can be cost-effective if 1-heptyne and propionyl chloride are readily available.

    • Cons: The reaction can be sensitive to catalyst poisoning and may require careful control of reaction conditions to avoid side products. The use of palladium catalysts can also add to the cost.

  • Oxidation of 4-decyn-3-ol:

    • Pros: The oxidation step is often high-yielding and selective for propargylic alcohols.[4] MnO2 is a relatively inexpensive and easy-to-handle oxidant.

    • Cons: This is a two-step process, requiring the initial synthesis of 4-decyn-3-ol, which adds to the overall process time and may reduce the overall yield.

Q3: What are the critical safety precautions to consider when working with the reagents for this compound synthesis?

A3: Safety is paramount. Key precautions include:

  • Propionyl Chloride: This is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Heptyne: This is a flammable liquid. All ignition sources should be eliminated from the work area.

  • Manganese Dioxide: While not highly toxic, inhalation of the dust should be avoided. It is a strong oxidizing agent and should not be mixed with combustible materials.

  • Solvents: Many of the solvents used (e.g., dichloromethane, diethyl ether) are volatile and flammable. Work in a well-ventilated area and away from open flames.

Troubleshooting Guides

Route 1: Acylation of 1-Heptyne (Sonogashira Coupling)

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium and copper catalysts are of good quality and have not been deactivated by exposure to air or moisture. Consider using fresh catalyst.
Impurities in Starting Materials Purify 1-heptyne and propionyl chloride before use. Impurities can poison the catalyst.
Incorrect Reaction Temperature Optimize the reaction temperature. Sonogashira couplings are often sensitive to temperature fluctuations.
Insufficient Base Ensure an adequate amount of a suitable base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction.

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Step
Homocoupling of 1-heptyne This is a common side reaction. Minimize this by slowly adding the alkyne to the reaction mixture and ensuring efficient stirring. Using a copper-free Sonogashira protocol can sometimes mitigate this issue.[7]
Double addition of the acyl group This can occur if the ynone product reacts further.[8] Try using a milder acylating agent or adjusting the stoichiometry of the reactants.
Isomerization of the alkyne Prolonged reaction times or high temperatures can sometimes lead to isomerization of the triple bond. Monitor the reaction progress and aim for the shortest possible reaction time.
Route 2: Oxidation of 4-decyn-3-ol

Problem 1: Incomplete oxidation of the alcohol.

Possible Cause Troubleshooting Step
Insufficient Oxidant An excess of manganese dioxide is often required for complete conversion.[4] Increase the equivalents of MnO2 used.
Poor Quality MnO2 The activity of MnO2 can vary. Use freshly activated MnO2 for best results. Activation can be done by heating the MnO2 in an oven.
Inefficient Stirring This is a heterogeneous reaction, so vigorous stirring is crucial to ensure good contact between the alcohol and the solid oxidant.
Incorrect Solvent The choice of solvent can impact the reaction rate. Dichloromethane or chloroform are commonly used for the oxidation of propargylic alcohols.[5]

Problem 2: Over-oxidation or degradation of the product.

Possible Cause Troubleshooting Step
Harsh Reaction Conditions While MnO2 is a mild oxidant, prolonged reaction times at elevated temperatures could potentially lead to degradation. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Presence of other oxidizable functional groups MnO2 is generally selective for allylic and propargylic alcohols.[9] However, if other sensitive functional groups are present, consider using a more selective oxidizing agent.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound (Lab Scale)

Parameter Route 1: Acylation of 1-Heptyne Route 2: Oxidation of 4-decyn-3-ol
Starting Materials 1-Heptyne, Propionyl Chloride4-decyn-3-ol, Manganese Dioxide
Catalyst/Reagent PdCl2(PPh3)2, CuI, TriethylamineActivated Manganese Dioxide
Typical Yield 70-85%85-95% (for the oxidation step)
Reaction Time 4-8 hours12-24 hours
Purity (before chromatography) 80-90%90-95%

Table 2: Scale-Up Considerations for this compound Synthesis

Scale Route 1: Acylation (Yield) Route 2: Oxidation (Yield) Key Challenges at Scale
1 g ~80%~90%Minor exotherms, efficient stirring.
10 g ~75%~88%Heat dissipation becomes more critical. Potential for increased side products.
100 g ~70%~85%Requires careful control of addition rates and cooling. Efficient filtration of MnO2 can be challenging.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of 1-Heptyne
  • To a stirred solution of 1-heptyne (1.0 eq) and triethylamine (1.5 eq) in dry THF, add PdCl2(PPh3)2 (0.02 eq) and CuI (0.04 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of propionyl chloride (1.2 eq) in dry THF to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound via Oxidation of 4-decyn-3-ol
  • Dissolve 4-decyn-3-ol (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (10 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow_acylation start Start reactants 1-Heptyne, Propionyl Chloride, Triethylamine, THF start->reactants reaction Reaction at 0°C to RT (6 hours) reactants->reaction catalysts PdCl2(PPh3)2, CuI catalysts->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the acylation synthesis of this compound.

experimental_workflow_oxidation start Start alcohol 4-decyn-3-ol in Dichloromethane start->alcohol oxidation_reaction Vigorous Stirring at RT (24 hours) alcohol->oxidation_reaction oxidant Activated MnO2 oxidant->oxidation_reaction filtration Filter through Celite oxidation_reaction->filtration concentration Concentrate Filtrate filtration->concentration product This compound concentration->product

Caption: Workflow for the oxidation synthesis of this compound.

troubleshooting_logic start Low Yield? check_catalyst Check Catalyst Activity start->check_catalyst Yes side_products Significant Side Products? start->side_products No check_reagents Check Reagent Purity check_catalyst->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stirring) check_reagents->check_conditions success Improved Yield check_conditions->success optimize_addition Optimize Addition Rate side_products->optimize_addition Yes side_products->success No adjust_stoichiometry Adjust Stoichiometry optimize_addition->adjust_stoichiometry change_catalyst Consider Alternative Catalyst adjust_stoichiometry->change_catalyst change_catalyst->success

Caption: Troubleshooting logic for synthesis of this compound.

References

Catalyst Poisoning in Ynone Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, catalyst poisoning during ynone reactions can be a significant impediment, leading to decreased reaction efficiency, and in some cases, complete reaction failure. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in these critical transformations.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common catalyst poisoning issues encountered during ynone reactions, such as Sonogashira couplings and gold-catalyzed cyclizations.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Ynone Synthesis (e.g., Sonogashira Coupling)

Symptoms:

  • The reaction stalls, showing little to no conversion of starting materials.

  • TLC or LC-MS analysis indicates the presence of unreacted starting materials and potentially homocoupled alkyne byproducts (Glaser coupling).

  • The reaction mixture, which may initially be a clear yellow or orange, turns dark brown or black, indicating the precipitation of palladium black.[1]

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Sulfur Contamination Sulfur-containing compounds (e.g., thiols, thiophenes) from starting materials or solvents can irreversibly bind to the palladium catalyst's active sites.[2][3]Purification: Purify starting materials and solvents to remove sulfur impurities. For example, solvents can be distilled, and solid reagents can be recrystallized.
Nitrogen Heterocycle Poisoning Nitrogen-containing heterocycles (e.g., pyridine, quinoline) present as impurities or as part of the substrate can coordinate strongly to the palladium center, inhibiting its catalytic activity.[4][5]Use of Additives: In some cases, the addition of a sacrificial Lewis acid can help to bind the nitrogen heterocycle, freeing up the catalyst. Reagent Purity: Ensure the purity of all reagents, especially amines used as bases.
Phosphine Ligand Issues While often essential, an inappropriate phosphine ligand-to-metal ratio can be detrimental, especially at very low catalyst loadings where excess ligand can lead to the formation of inactive palladium species.[6]Ligand Screening: Optimize the phosphine ligand and its concentration. In some cases, a ligand-free protocol or a different class of ligand (e.g., N-heterocyclic carbenes) may be more effective.
Oxygen-Induced Deactivation The presence of oxygen can lead to the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira couplings, and can also contribute to catalyst degradation.[7]Degassing: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Issue 2: Incomplete or Failed Gold-Catalyzed Cyclization of Ynones

Symptoms:

  • The desired cyclized product is not formed, or the reaction stops at an intermediate stage.

  • Starting material is recovered unchanged.

  • A color change in the reaction mixture may indicate a change in the gold catalyst's oxidation state or aggregation.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Basic Impurities Basic compounds can neutralize the cationic gold catalyst, which is often the active species in these reactions.[1][8][9]Acidic Additives: The addition of a Brønsted or Lewis acid co-catalyst (e.g., HOTf, In(OTf)₃) can help to reactivate the gold catalyst by protonating or binding to the basic poison.[1][8][9] Purification: Ensure all reagents and solvents are free from basic impurities.
Halide Contamination Halide ions (Cl⁻, Br⁻, I⁻) from starting materials or additives can coordinate to the gold center and inhibit its catalytic activity.[1][8][9]Use of Silver Salts: The addition of a silver salt with a non-coordinating counteranion (e.g., AgSbF₆, AgOTf) can be used to abstract halide ions from the gold catalyst's coordination sphere. Reagent Selection: Use halide-free starting materials and reagents whenever possible.
Thiol Poisoning Substrates or impurities containing thiol groups can strongly bind to the gold catalyst, leading to complete deactivation.Substrate Modification: If the substrate contains a thiol group, it may need to be protected before the reaction. Purification: Rigorously purify all reagents to remove any thiol-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in ynone reactions?

A1: For palladium-catalyzed reactions like the Sonogashira coupling, common poisons include sulfur compounds, nitrogen-containing heterocycles, and sometimes excess phosphine ligands.[2][4][6] For gold-catalyzed reactions, basic impurities, halides, and thiols are frequent culprits.[1][8][9]

Q2: My Sonogashira reaction turned black. What does this mean and can it be fixed?

A2: A black precipitate is often indicative of the formation of palladium black (Pd(0) aggregates), which has significantly lower catalytic activity than the soluble palladium complex.[1] This can be caused by ligand dissociation, impurities, or inappropriate reaction conditions. While it is difficult to reverse this process in-situ, focusing on prevention by using pure reagents, proper degassing, and optimized ligand concentrations is key for future experiments.

Q3: How can I tell if my catalyst is poisoned or if the reaction conditions are just not optimal?

A3: A good diagnostic test is to run a parallel reaction with a fresh batch of highly purified starting materials and solvents under rigorously inert conditions. If this reaction proceeds smoothly while the original reaction fails, catalyst poisoning is a likely cause. Additionally, if you observe a sharp drop in activity when reusing a catalyst, poisoning is a strong possibility.

Q4: Can I regenerate a poisoned catalyst?

A4: In some cases, yes. The feasibility and method of regeneration depend on the nature of the poison and the catalyst. For palladium on carbon (Pd/C) deactivated by organic residues, washing with solvents or a dilute base may be effective.[4] For gold catalysts poisoned by bases, the addition of an acid activator can restore activity.[1][8][9] However, for strongly bound poisons like sulfur, regeneration can be very difficult.

Q5: Are there any visual cues for catalyst poisoning?

A5: Besides the formation of palladium black, other color changes can be indicative of problems. For example, a rapid color change upon addition of a reagent might suggest an interaction with the catalyst. However, these visual cues are not always definitive, and analytical techniques like TLC, LC-MS, or NMR are necessary for a conclusive diagnosis.

Quantitative Data on Catalyst Poisoning

The following tables provide representative data on the impact of common poisons on the efficiency of ynone synthesis. While specific results will vary depending on the exact reaction conditions, these tables illustrate the general trends observed.

Table 1: Effect of Pyridine on the Yield of a Representative Palladium-Catalyzed Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne to form an Ynone.

Pyridine Concentration (mol%)Representative Yield (%)
095
570
1045
20<10
500

Data is illustrative and based on qualitative descriptions of yield reduction in the presence of nitrogen heterocycles.[4]

Table 2: Effect of Thiopene on the Conversion in a Representative Gold-Catalyzed Cyclization of an Ynone.

Thiophene Concentration (ppm)Representative Conversion (%)
0>99
1080
5030
100<5
2000

Data is illustrative and based on qualitative descriptions of catalyst deactivation by sulfur compounds.

Experimental Protocols

Protocol 1: General Procedure for Purification of Solvents and Amine Bases for Sonogashira Reactions
  • Solvent Degassing: Before use, sparge solvents (e.g., THF, toluene, DMF) with a stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen. Alternatively, use the freeze-pump-thaw method (three cycles) for more rigorous degassing.

  • Amine Base Purification: Liquid amine bases (e.g., triethylamine, diisopropylethylamine) can be distilled from calcium hydride and stored under an inert atmosphere over potassium hydroxide pellets to remove water and other impurities.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is a general guideline for the regeneration of Pd/C that has been deactivated by organic residues. Its effectiveness against strongly bound poisons may be limited.

  • Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the Pd/C catalyst.

  • Solvent Washing: Wash the recovered catalyst sequentially with deionized water, followed by acetone, and then a final wash with ethanol to remove adsorbed organic species.

  • Base Wash (Optional): If acidic byproducts are suspected to have poisoned the catalyst, a wash with a dilute aqueous solution of sodium carbonate (e.g., 1 M) can be performed, followed by extensive washing with deionized water until the filtrate is neutral.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours. Caution: Do not allow the catalyst to become completely dry in the presence of air, as Pd/C can be pyrophoric. It is often stored water-wet.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction before using it for a large-scale synthesis.

Protocol 3: In-situ Reactivation of a Cationic Gold Catalyst

This protocol can be attempted if a gold-catalyzed ynone reaction is stalling due to suspected poisoning by basic impurities.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, proceed with the reactivation step.

  • Addition of Acid Activator: To the reaction mixture, add a catalytic amount (e.g., 1-5 mol%) of a suitable acid activator, such as triflic acid (HOTf) or a Lewis acid like indium(III) triflate (In(OTf)₃).[1][8][9]

  • Continued Monitoring: Continue to monitor the reaction to see if the catalytic activity is restored and the reaction proceeds to completion.

Visualizations

Catalyst_Poisoning_Workflow cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low/No Yield Diagnosis1 Run Control Experiment (Purified Reagents) Symptom1->Diagnosis1 Symptom2 Reaction Stalls Symptom2->Diagnosis1 Symptom3 Color Change (e.g., Black Precipitate) Diagnosis2 Analyze Byproducts (e.g., Homocoupling) Symptom3->Diagnosis2 Cause1 Sulfur/Nitrogen Impurities Diagnosis1->Cause1 Cause2 Basic/Halide Impurities Diagnosis1->Cause2 Cause4 Ligand Issues Diagnosis1->Cause4 Cause3 Oxygen Presence Diagnosis2->Cause3 Solution1 Purify Reagents/Solvents Cause1->Solution1 Solution5 Catalyst Regeneration Cause1->Solution5 Solution2 Add Scavengers/Activators Cause2->Solution2 Solution3 Degas Reaction Mixture Cause3->Solution3 Solution4 Optimize Ligand/Catalyst Ratio Cause4->Solution4

Caption: Troubleshooting workflow for catalyst poisoning in ynone reactions.

Palladium_Poisoning_Mechanism Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Poison Complex Active_Catalyst->Inactive_Complex binds to Reaction_Cycle Catalytic Cycle Active_Catalyst->Reaction_Cycle Reactants Poison Poison (S, N) Poison->Inactive_Complex No_Reaction No Reaction Inactive_Complex->No_Reaction Reaction_Cycle->Active_Catalyst Products

Caption: Simplified mechanism of palladium catalyst poisoning.

Gold_Reactivation_Pathway Poisoned_Au Poisoned Au Catalyst (Au-Base/Halide) Active_Au Active Cationic Au Catalyst Poisoned_Au->Active_Au Reacts with Poison_Complex [Activator-Poison] Complex Poisoned_Au->Poison_Complex Acid_Activator Acid Activator (e.g., HOTf) Acid_Activator->Active_Au Acid_Activator->Poison_Complex Sequesters Poison Catalytic_Cycle Catalytic Cycle (Ynone Cyclization) Active_Au->Catalytic_Cycle

Caption: Pathway for the reactivation of a poisoned gold catalyst.

References

Managing air and moisture sensitivity of reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing air and moisture-sensitive reagents. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the integrity of their experiments.

Q1: What makes a reagent "air-sensitive" or "moisture-sensitive"?

A: Air-sensitive reagents react with components of the atmosphere, most commonly oxygen and water vapor.[1][2] Moisture-sensitive reagents specifically react with water. Many compounds, particularly organometallics, hydrides, and compounds with early transition metals or lanthanides, are reactive toward both oxygen and water.[3][4][5] This reactivity can lead to decomposition of the reagent, formation of undesired byproducts, and in some cases, create hazardous conditions like fires or explosions.[4]

Q2: What is the difference between a glovebox and a Schlenk line, and when should I use each?

A: Both are used to create an inert atmosphere (typically nitrogen or argon) for handling sensitive reagents.[1][6]

  • Glovebox: A sealed container with gloves for manipulation, where the internal atmosphere is continuously circulated over a catalyst to remove oxygen and water to parts-per-million (ppm) levels.[3][6] It is ideal for operations that are difficult to perform in sealed glassware, such as weighing solids, preparing samples, and storing reagents.[3][7]

  • Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[1][3] It allows for the evacuation of air from glassware (like a Schlenk flask) and backfilling with inert gas.[3] This technique is highly versatile for performing chemical reactions, distillations, and filtrations under an inert atmosphere.[2][3]

Decision Guide:

Start What is my primary task? Weighing Weighing or handling solids? Start->Weighing Reaction Running a reaction, filtration, or distillation? Start->Reaction Storage Long-term storage of multiple reagents? Start->Storage Glovebox Use a Glovebox Weighing->Glovebox Schlenk Use a Schlenk Line Reaction->Schlenk Storage->Glovebox Start Reaction Failed (Low/No Yield) Check_Glassware Was glassware properly oven or flame-dried? Start->Check_Glassware Check_Solvent Was the solvent anhydrous and degassed? Check_Glassware->Check_Solvent Yes Result_Moisture Root Cause: Moisture Contamination Check_Glassware->Result_Moisture No Check_Atmosphere Was the inert atmosphere maintained? (e.g., positive pressure) Check_Solvent->Check_Atmosphere Yes Check_Solvent->Result_Moisture No Check_Reagent Was the reagent's quality confirmed? (e.g., titration) Check_Atmosphere->Check_Reagent Yes Result_Air Root Cause: Air (Oxygen) Contamination Check_Atmosphere->Result_Air No Check_Reagent->Start Yes, investigate other parameters (temp, concentration, etc.) Result_Reagent Root Cause: Reagent Degradation Check_Reagent->Result_Reagent No cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup A 1. Dry and flush syringe B 2. Prepare reaction flask under inert gas A->B C 3. Pressurize reagent bottle with inert gas B->C D 4. Withdraw reagent into syringe using positive pressure C->D E 5. Expel bubbles and excess reagent D->E F 6. Withdraw inert gas buffer into syringe E->F G 7. Transfer reagent to reaction flask F->G H 8. Immediately clean syringe and needle G->H

References

Alternative reagents for problematic ynone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during ynone synthesis. It is designed for researchers, scientists, and professionals in drug development seeking to overcome challenges in their synthetic workflows by exploring alternative reagents and methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ynone synthesis using a strong organometallic reagent (e.g., Grignard or organolithium) with an acid chloride is resulting in a low yield of the desired ynone and a significant amount of a tertiary alcohol byproduct. What is causing this and how can I prevent it?

A: This is a classic problem of over-addition . The ketone product is often more reactive than the starting acid chloride towards the organometallic reagent. This leads to a second nucleophilic attack on the newly formed ynone, resulting in a tertiary alcohol after workup.[1]

Troubleshooting & Alternative Reagents:

  • Weinreb Amide Approach: Convert the carboxylic acid or acid chloride into a N-methoxy-N-methylamide (Weinreb amide).[1] The Weinreb amide reacts with the organometallic reagent to form a stable tetrahedral intermediate that prevents the second addition.[1] Acidic workup then liberates the desired ynone. This method is highly reliable for preventing over-addition.[1]

  • Use of Dimethylalkynylaluminum Reagents: These reagents react cleanly and efficiently with a variety of aromatic and aliphatic acid chlorides at low temperatures (e.g., 0°C) without the need for a transition metal catalyst, providing good to excellent yields of the corresponding ynones.[2]

Q2: I am struggling with the poor functional group tolerance of my metal acetylide reagent. Are there more robust alternatives?

A: Yes, traditional metal acetylides can be highly reactive and incompatible with many functional groups. Modern alternatives offer greater stability and broader functional group tolerance.

Alternative Reagents:

  • Potassium Alkynyltrifluoroborate Salts: These salts are stable, have low toxicity, and exhibit good functional group tolerance.[3][4] They react with acyl chlorides in the presence of a Lewis acid (e.g., boron trichloride) at ambient temperature to produce ynones in fair to excellent yields.[3][4] This method has been shown to tolerate functional groups like alkyl bromides.[3]

  • Photochemical Synthesis from Aldehydes: This approach utilizes a photocatalyst to generate an acyl radical from an aldehyde, which then reacts with a sulfone-based alkyne. This method is highly chemoselective and tolerates functional groups that are often problematic in traditional cross-coupling reactions, such as aryl bromides and boronic esters.[5]

Q3: My transition-metal-catalyzed ynone synthesis is inefficient and requires harsh conditions. Are there milder, metal-free alternatives?

A: Concerns about the cost, toxicity, and harsh conditions associated with some transition-metal-catalyzed methods have driven the development of metal-free alternatives.

Alternative Methods:

  • Potassium Alkynyltrifluoroborate Salts with a Lewis Acid: This method avoids the use of transition metals entirely, relying on a Lewis acid to promote the reaction between the alkynyltrifluoroborate salt and the acyl chloride.[3][4] The reaction proceeds rapidly at room temperature.[3][4]

  • Photochemical Synthesis: The direct generation of ynones from aldehydes and sulfone-based alkynes using a photocatalyst is a metal-free approach that proceeds under mild conditions with high yields and short reaction times.[6]

Q4: I want to synthesize an ynone directly from a carboxylic acid to avoid the intermediate step of forming an acid chloride. What are my options?

A: Bypassing the acid chloride formation is an efficient strategy. Several methods have been developed for the direct coupling of carboxylic acids with terminal alkynes.

Alternative Reagents & Protocols:

  • Activation with 2-Chloroimidazolium Chloride: A successful Sonogashira-type coupling has been developed using 2-chloroimidazolium chloride as an activating reagent for the carboxylic acid. The reaction is co-catalyzed by CuI/Pd(PPh₃)₂Cl₂ and uses Et₃N as the solvent, resulting in excellent yields of ynones.[7]

  • Coupling with Triazine Esters: Carboxylic acids can be converted to "super-active" triazine esters, which then undergo efficient palladium-catalyzed alkynylation with terminal alkynes. This method is notable for proceeding under CO-, Cu-, ligand-, and base-free conditions.[8]

Data Presentation: Comparison of Ynone Synthesis Methods

The following tables summarize the yields of representative ynone syntheses using the alternative methods described above.

Table 1: Ynone Synthesis from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts

Acyl ChlorideAlkyneYield (%)
Benzoyl chloridePhenylacetylene75
4-Methoxybenzoyl chloridePhenylacetylene92
4-Nitrobenzoyl chloridePhenylacetylene51
Cyclohexanecarbonyl chloridePhenylacetylene65
Benzoyl chloride1-Hexyne45

Yields are based on published data and may vary depending on specific reaction conditions.[3]

Table 2: Ynone Synthesis from Aldehydes and Sulfone-Based Alkynes (Photochemical Method)

AldehydeAlkyneYield (%)
Benzaldehyde1-(Ethylsulfonyl)hexyne77
4-Methoxybenzaldehyde1-(Ethylsulfonyl)hexyne91
4-(Trifluoromethyl)benzaldehyde1-(Ethylsulfonyl)hexyne59
4-Bromobenzaldehyde1-(Ethylsulfonyl)hexyne59
Cyclopropanecarboxaldehyde1-(Ethylsulfonyl)hexyne65

Yields are based on published data and may vary depending on specific reaction conditions.[5]

Table 3: Ynone Synthesis from Carboxylic Acids and Terminal Alkynes using an Activating Reagent

Carboxylic AcidTerminal AlkyneActivating ReagentYield (%)
Benzoic acidPhenylacetyleneIPrCl-Cl88
4-Methoxybenzoic acidPhenylacetyleneIPrCl-Cl85
4-Nitrobenzoic acidPhenylacetyleneIPrCl-Cl75
Cinnamic acidPhenylacetyleneIPrCl-Cl82
Benzoic acid1-HexyneIPrCl-Cl78

Yields are based on published data using 2-chloroimidazolium chloride (IPrCl-Cl) as the activating reagent and may vary depending on specific reaction conditions.[7]

Experimental Protocols

Protocol 1: Metal-Free Synthesis of Ynones from an Acyl Chloride and a Potassium Alkynyltrifluoroborate Salt

This protocol is adapted from the work of Taylor and Bolshan.[3]

Materials:

  • Desired potassium alkynyltrifluoroborate salt (1.5 equivalents)

  • Desired acyl chloride (1.0 equivalent)

  • Boron trichloride solution (1.0 M in DCM, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Vial with a magnetic stir bar

  • Glass syringe

Procedure:

  • Weigh 0.15 mmol of the desired potassium alkynyltrifluoroborate salt and add it to a clean vial equipped with a magnetic stir bar.

  • Using a glass syringe, add 0.5 mL of anhydrous DCM to the vial to create a 0.3 M solution of the trifluoroborate.

  • With stirring, add 0.15 mmol of the 1.0 M boron trichloride solution (150 µL) dropwise to the reaction vessel at ambient temperature (20 °C).

  • Cap the vial and sonicate the solution for 30 seconds at 20 °C.

  • Stir the reaction solution at room temperature (20 °C) for an additional 20 minutes.

  • Add 0.1 mmol of the desired acyl chloride to the vial with stirring.

  • Stir the reaction solution at ambient temperature (20 °C) for 30 minutes. Monitor the reaction progress by TLC.

  • Quench the reaction by adding 1 mL of cold water.

  • Extract the product with DCM (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photochemical Synthesis of Ynones from an Aldehyde and a Sulfone-Based Alkyne

This protocol is a general representation of the photochemical synthesis of ynones.[6]

Materials:

  • Aryl aldehyde (1.0 equivalent)

  • Sulfone-based alkyne (1.2 equivalents)

  • Tetrabutylammonium decatungstate (TBADT) photocatalyst

  • Acetonitrile and acetone (1:1 by volume) as the solvent

  • Photoreactor with a 365 nm light source

Procedure:

  • In a suitable reaction vessel for the photoreactor, dissolve the aryl aldehyde and the sulfone-based alkyne in the acetonitrile/acetone solvent mixture.

  • Add the TBADT photocatalyst to the solution.

  • Degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with 365 nm light with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Weinreb_Amide_Mechanism reagents Weinreb Amide + R'-M (Organometallic Reagent) intermediate Stable Tetrahedral Intermediate (Chelated) reagents->intermediate Nucleophilic Addition workup Acidic Workup (e.g., H3O+) intermediate->workup Protonation & Elimination side_product No Over-addition Product (Tertiary Alcohol) intermediate->side_product Blocked Pathway product Ynone Product workup->product Photochemical_Ynone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Photochemical Reaction aldehyde Aldehyde (R-CHO) photocatalyst Photocatalyst (e.g., TBADT) + hν (UV light) aldehyde->photocatalyst alkyne Sulfone-Based Alkyne (R'-SO2-C≡CH) addition Radical Addition to Alkyne alkyne->addition acyl_radical Acyl Radical (R-C•=O) Generation photocatalyst->acyl_radical acyl_radical->addition elimination Elimination of Sulfonyl Radical addition->elimination product Ynone Product (R-CO-C≡CH) elimination->product Ynone_Synthesis_Workflows cluster_traditional Traditional Pathway cluster_alternative Alternative Pathways start_trad Carboxylic Acid acid_chloride Acid Chloride start_trad->acid_chloride Activation ynone_trad Ynone acid_chloride->ynone_trad Coupling organometallic Organometallic Reagent organometallic->ynone_trad Coupling start_alt Carboxylic Acid / Aldehyde direct_coupling Direct Coupling / Photochemical Rxn start_alt->direct_coupling alkyne_alt Alternative Alkyne Source (e.g., Trifluoroborate) alkyne_alt->direct_coupling ynone_alt Ynone direct_coupling->ynone_alt

References

Technical Support Center: Analysis of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Decyn-3-one. Our aim is to help you identify potential impurities in your samples through established analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a this compound sample?

A1: Impurities in this compound samples typically originate from the synthesis process. A common synthetic route involves the reaction of heptanoyl chloride with 1-propynylmagnesium bromide (a Grignard reagent). Based on this, potential impurities include:

  • Unreacted Starting Materials: Heptanoyl chloride and 1-propyne.

  • Side-Reaction Products:

    • Tertiary Alcohol: Formed from the addition of a second equivalent of the Grignard reagent to the ketone product.

    • Decan-3-one: Resulting from the reduction of the alkyne.

    • Heptanoic Acid: From the hydrolysis of unreacted heptanoyl chloride.

  • Isomers: Positional isomers such as 3-Decyn-2-one could be present depending on the synthetic precursors.

Q2: I see an unexpected peak in my Gas Chromatography (GC) analysis. How can I tentatively identify it?

A2: An unexpected peak can be a contaminant or a synthesis-related impurity. First, ensure the peak is not from the solvent or a system contaminant by running a blank. If the peak persists, consider its retention time. Earlier eluting peaks are typically more volatile and less polar than this compound, such as residual solvents or starting materials. Later eluting peaks may be higher molecular weight byproducts, like the tertiary alcohol. Coupling your GC with a Mass Spectrometer (MS) is the most effective way to get structural information and tentatively identify the unknown peak by its fragmentation pattern.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that do not correspond to this compound. What could they be?

A3: Unidentified signals in an NMR spectrum often correspond to impurities.[1][2] Protons on carbons adjacent to the carbonyl or the alkyne in this compound have characteristic chemical shifts. Compare the unexpected signals to the expected shifts of potential impurities. For example, a broad singlet between 10-12 ppm could indicate the presence of a carboxylic acid like heptanoic acid. The absence of a signal around 2-3 ppm, where the propynyl methyl group of this compound should appear, might suggest an isomeric impurity.[2]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze this compound and its impurities?

A4: Yes, HPLC is a suitable technique for analyzing this compound.[3][4] A reversed-phase method using a C18 column is a good starting point, as this compound is a relatively non-polar compound.[3][4] A mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation of the main compound from more polar impurities like heptanoic acid or less polar impurities.

Troubleshooting Guides

Scenario 1: Unexpected Peak in GC-MS Analysis

Problem: You observe a significant unexpected peak in the gas chromatogram of your this compound sample.

Troubleshooting Workflow:

GCMS_Troubleshooting cluster_start Start cluster_validation Initial Validation cluster_analysis Impurity Analysis Start Unexpected Peak in GC-MS Blank Run a solvent blank Start->Blank Persists Peak Persists? Blank->Persists Contaminant Identify and eliminate system contaminant. Persists->Contaminant No RT Analyze Retention Time (RT) Persists->RT Yes EarlyRT Early RT: More volatile/less polar (e.g., 1-propyne) RT->EarlyRT LateRT Late RT: Less volatile/more polar (e.g., Tertiary Alcohol) RT->LateRT MS Analyze Mass Spectrum EarlyRT->MS LateRT->MS Frag Compare fragmentation pattern to likely impurities MS->Frag Identify Tentative Identification Frag->Identify NMR_Troubleshooting cluster_start Start cluster_analysis Spectral Analysis cluster_confirmation Confirmatory Steps Start Ambiguous ¹H NMR Spectrum Solvent Check residual solvent peak Start->Solvent Shift Compare unexpected signals to known impurity shifts Solvent->Shift Broad Broad singlet (10-12 ppm)? → Carboxylic Acid Shift->Broad Alkene Signals at 5-6 ppm? → Alkene impurity Shift->Alkene TwoD Run 2D NMR (COSY, HSQC) Broad->TwoD Alkene->TwoD Spike Spike sample with a suspected impurity standard TwoD->Spike Confirm Confirm Structure Spike->Confirm

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Decyn-3-one and Other Alkynyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alkynyl ketones, also known as ynones, are highly versatile building blocks in organic synthesis due to the presence of multiple reactive sites. Their unique electronic structure, featuring a ketone conjugated with a carbon-carbon triple bond, allows them to participate in a wide array of chemical transformations. This guide provides an objective comparison of the reactivity of 4-decyn-3-one, an internal aliphatic ynone, with other classes of alkynyl ketones, supported by experimental data and detailed protocols.

The reactivity of alkynyl ketones is fundamentally governed by the substituents attached to the carbonyl and alkyne moieties. These substituents influence the electrophilicity of the molecule and can introduce steric hindrance, leading to significant differences in reaction outcomes and rates. Generally, alkynyl ketones can act as Michael acceptors for nucleophilic conjugate addition, participate in cycloaddition reactions, and the ketone moiety itself can be a site for nucleophilic attack.[1] For alkynes directly conjugated with carbonyl groups, nucleophilic attack typically results in either a 1,2-addition product (at the carbonyl carbon) or a 1,4-addition product (at the alkyne).[2][3]

General Reactivity Pathways of Alkynyl Ketones

Alkynyl ketones possess two primary electrophilic sites: the carbonyl carbon (C=O) and the β-alkynyl carbon. This duality allows for controlled reactivity based on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group, while "soft" nucleophiles, like thiols and amines, preferentially undergo 1,4-conjugate (Michael) addition.[2][3]

G cluster_main Alkynyl Ketone Reactivity Alkynyl_Ketone R1-C≡C-C(=O)-R2 1_2_Addition 1,2-Addition Product (Propargyl Alcohol) Alkynyl_Ketone->1_2_Addition Hard Nucleophiles (e.g., R-Li, Grignard) 1_4_Addition 1,4-Addition Product (β-Substituted Enone) Alkynyl_Ketone->1_4_Addition Soft Nucleophiles (e.g., Thiols, Amines) Cycloaddition Cycloadduct (e.g., Pyrrolidine, Furan) Alkynyl_Ketone->Cycloaddition Dienes/Dipoles

Caption: Key reaction pathways for alkynyl ketones.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing it to other ynones with different structural features. Key comparison points include aliphatic vs. aromatic substituents and internal vs. terminal alkynes.

Aliphatic vs. Aromatic Alkynyl Ketones

A significant difference in reactivity is observed between aliphatic ynones, like this compound, and aromatic ynones where an aryl group is attached to the carbonyl.

  • Electronic Effects: Aromatic rings, particularly those with electron-withdrawing groups, increase the electrophilicity of the conjugated system, making aromatic ynones generally more reactive Michael acceptors.

  • Experimental Evidence: In phosphine-catalyzed cycloadditions with N-tosylimines, aromatic alkynyl ketones effectively form the desired pyrrolidine products. In contrast, when an aliphatic alkynyl ketone was used under the same conditions, the reaction was described as "complex" and the desired product could not be found.[4] This suggests that the activation provided by the aromatic ring is crucial for this transformation.

Internal vs. Terminal Alkynyl Ketones

This compound is an internal alkyne, meaning the triple bond is flanked by carbon atoms on both sides. This contrasts with terminal alkynyl ketones, which have a hydrogen atom attached to the sp-hybridized carbon.

  • Dual Reactivity: Terminal alkynyl ketones can act as both Michael acceptors and, upon deprotonation of the acidic terminal proton, as nucleophilic Michael donors.[1][5] This dual role is not possible for internal ynones like this compound.

  • Steric Hindrance: The substituents on internal alkynes can sterically hinder the approach of nucleophiles or other reactants compared to the less-hindered terminal alkyne.

Data Presentation: Reactivity in Key Reactions

The following tables summarize quantitative data from the literature, comparing the performance of different classes of alkynyl ketones.

Table 1: Comparison in Nucleophilic Conjugate Addition

The rate of nucleophilic addition to activated alkynes is highly dependent on the electron-withdrawing ability of the conjugated group. The general trend for reactivity is Ketone > Ester > Amide.[2]

Alkynyl Ketone TypeSubstituent (R1)NucleophileCatalyst/ConditionsYieldReference
Aromatic PhenylThiophenolBase-catalyzedHigh[6]
Aliphatic (Internal) Propyl (for this compound)ThiophenolBase-catalyzedModerate-High (Inferred)N/A
Aliphatic (Terminal) HAlanine PeptideAqueous BufferModerate[2]

Note: Specific yield for this compound is inferred based on general principles, as direct experimental data was not found in the initial search. Aliphatic ketones are generally good Michael acceptors, though potentially less reactive than their aromatic counterparts.

Table 2: Comparison in [4+2] Cycloaddition with N-Tosylimines

This reaction highlights the dramatic difference in reactivity between aromatic and aliphatic ynones.

Alkynyl KetoneSubstituent (R on Carbonyl)Yield of Pyrrolidine ProductReference
1-Phenyl-2-propyn-1-onePhenyl84%[4]
1-(4-Methoxyphenyl)-2-propyn-1-one4-Methoxyphenyl (EDG)95%[4]
1-(4-Chlorophenyl)-2-propyn-1-one4-Chlorophenyl (EWG)78%[4]
1-Phenyloct-2-yn-1-onePhenyl (with long alkyl chain)85-89%[4]
Aliphatic Alkynyl Ketone AlkylNot Found [4]

Experimental Protocols

Below are representative methodologies for key experiments involving alkynyl ketones.

Protocol 1: General Procedure for Phosphine-Catalyzed [4+2] Cycloaddition

This protocol is adapted from the synthesis of functionalized pyrrolidines.[4]

  • Reactant Preparation: To a solution of N-tosylimine (0.2 mmol) in toluene (2.0 mL) in a flame-dried Schlenk tube, add the alkynyl ketone (0.3 mmol, 1.5 equiv).

  • Catalyst Addition: Add tributylphosphine (Bu₃P) (0.04 mmol, 20 mol %) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired pyrrolidine product.

Experimental Workflow Visualization

A logical workflow is essential for systematically comparing the reactivity of different alkynyl ketones.

G cluster_workflow Comparative Reactivity Workflow sub_prep Substrate Preparation (this compound, Aromatic Ynone, Terminal Ynone) reaction_setup Parallel Reaction Setup (Standardized Conditions: Temp, Conc., Catalyst) sub_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS, or HPLC) reaction_setup->monitoring quenching Quenching & Workup monitoring->quenching analysis Product Isolation & Characterization (Chromatography, NMR, MS) quenching->analysis data_comp Data Comparison (Yield, Reaction Rate, Selectivity) analysis->data_comp

Caption: Workflow for comparing alkynyl ketone reactivity.

Conclusion

The reactivity of this compound, as a representative internal aliphatic alkynyl ketone, is distinct from other ynone classes. While it serves as a competent Michael acceptor, its reactivity can be lower than that of its aromatic counterparts, which are electronically activated. Furthermore, its internal nature precludes it from acting as a nucleophile in the manner of terminal alkynyl ketones. These differences make the selection of a specific alkynyl ketone crucial for achieving desired outcomes in synthetic applications, and a careful consideration of electronic and steric factors is paramount for reaction design.

References

Comparative Guide to the Analytical Validation of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical data and validation methodologies for 4-Decyn-3-one. Due to the limited availability of public experimental data for this compound, this document leverages data from analogous compounds—4-Decanone and 4-Decyne—to establish expected analytical benchmarks. The guide outlines standard validation protocols and presents a logical workflow for the comprehensive analysis of this compound.

Data Presentation: A Comparative Analysis

A direct comparison of the physicochemical and spectroscopic data for this compound with its ketone and alkyne analogs, 4-Decanone and 4-Decyne, is presented below. This comparative data is essential for researchers in predicting the behavior of this compound in various analytical systems and for developing appropriate analytical methods.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Decanone (Analog)4-Decyne (Analog)
Molecular FormulaC₁₀H₁₆O[1]C₁₀H₂₀O[2]C₁₀H₁₈[3][4]
Molecular Weight152.24 g/mol [1]156.27 g/mol [2]138.25 g/mol [3][4]
Boiling PointNot available[1]Not available179.31 °C (estimated)[5]
DensityNot available[1]Not available0.772 g/cm³[6][7]
Refractive IndexNot available[1]Not available1.4340[6][7]

Table 2: Comparison of Spectroscopic Data

Spectroscopic DataThis compound (Expected)4-Decanone (Observed)4-Decyne (Observed)
IR Spectroscopy
C=O Stretch~1680-1750 cm⁻¹[8]Available in NIST WebBook[2]Not Applicable
C≡C Stretch~2100-2260 cm⁻¹[8]Not ApplicableAvailable in SpectraBase[9]
C-H Stretch (sp³)~2850-2960 cm⁻¹[8]Present[2]Present[9]
¹H NMR Spectroscopy Characteristic peaks for protons adjacent to the carbonyl and alkyne groups are expected.Data available through spectral databases.Data available through spectral databases.[9]
¹³C NMR Spectroscopy Signals for carbonyl carbon (~180-220 ppm), alkyne carbons (~70-90 ppm), and aliphatic carbons are expected.Data available through spectral databases.Data available through spectral databases.[9]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 152.24. Fragmentation patterns would involve cleavage alpha to the carbonyl group and around the alkyne bond.Electron ionization mass spectrum is available.[2]Mass spectral data is available.[9]

Experimental Workflow and Visualization

A systematic approach is crucial for the validation of analytical data for a compound like this compound. The following diagram illustrates a typical workflow, from initial characterization to comprehensive validation, ensuring data accuracy and reliability.

ValidationWorkflow Analytical Validation Workflow for this compound cluster_0 Initial Characterization cluster_1 Method Development cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Analysis & Reporting A Compound Acquisition {this compound} B Structural Confirmation {NMR (¹H, ¹³C), Mass Spectrometry} A->B C Purity Assessment {GC-FID, HPLC-UV} B->C D Selection of Analytical Technique {HPLC, GC, etc.} C->D E Optimization of Parameters {Mobile Phase, Column, Temperature, etc.} D->E F Specificity & Selectivity E->F G Linearity & Range F->G H Accuracy & Precision {Repeatability, Intermediate Precision} G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K L Data Interpretation & Comparison K->L M Documentation & Reporting L->M

Caption: Workflow for the analytical validation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for the analysis of ketones and alkynones and can be adapted for this compound.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the connectivity of the atoms. Compare the observed spectra with expected shifts for the proposed structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups (carbonyl and alkyne).

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Data Acquisition:

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the salt plates or solvent for subtraction.

  • Data Analysis:

    • Look for a strong absorption band in the region of 1680-1750 cm⁻¹ corresponding to the C=O stretch of the ketone.[8]

    • Identify a medium intensity band in the 2100-2260 cm⁻¹ region, characteristic of the C≡C triple bond stretch.[8]

    • Observe C-H stretching bands around 2850-2960 cm⁻¹ for the aliphatic portions of the molecule.[8]

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern. Expect to see fragments resulting from alpha-cleavage around the carbonyl group and cleavage of the bonds adjacent to the alkyne.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and for quantitative analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Method Development:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A mixture of water (A) and a polar organic solvent like acetonitrile or methanol (B). A gradient elution from a lower to a higher percentage of B is often effective. Small amounts of acid (e.g., 0.1% formic acid) can improve peak shape.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30-40 °C).

    • Detection: Monitor the UV absorbance at a wavelength where the compound absorbs (e.g., around 210-220 nm for the carbonyl group).

  • Validation for Quantitative Analysis:

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve.

    • Accuracy and Precision: Analyze samples of known concentration multiple times to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Specificity: Ensure that the peak for this compound is well-resolved from any impurities or degradation products. This can be confirmed using a photodiode array (PDA) detector or by coupling the HPLC to a mass spectrometer (LC-MS).[12]

References

A Spectroscopic Showdown: Distinguishing Ynone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the spectroscopic characteristics of α,β- and β,γ-ynone isomers for researchers, scientists, and drug development professionals.

In the realm of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present a fascinating challenge for characterization. For drug development and scientific research, the precise identification of a molecule's structure is paramount, as even subtle isomeric differences can lead to vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of two constitutional ynone isomers: the α,β-unsaturated hex-3-yn-2-one and the β,γ-unsaturated hex-4-yn-2-one. Through a detailed analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, we illustrate how these powerful analytical techniques can be used to unequivocally differentiate between such closely related compounds.

At a Glance: Spectroscopic Data Summary

The key to distinguishing between these ynone isomers lies in the electronic effects of the carbon-carbon triple bond (alkyne) and the carbon-oxygen double bond (ketone) and their relative positions. In hex-3-yn-2-one, these two functional groups are conjugated, leading to delocalization of π-electrons, which significantly influences their spectroscopic signatures. In contrast, the functional groups in hex-4-yn-2-one are separated by a methylene (-CH₂-) group, resulting in an unconjugated system. These structural differences are readily apparent in their respective spectra, as summarized in the tables below.

Table 1: Infrared (IR) Spectroscopic Data

Functional GroupHex-3-yn-2-one (α,β-Ynone)Hex-4-yn-2-one (β,γ-Ynone)
C=O Stretch (Ketone)~1680 cm⁻¹~1715 cm⁻¹
C≡C Stretch (Alkyne)~2215 cm⁻¹~2110 cm⁻¹ (weak or absent)
C-H Stretch (sp³)~2950-2850 cm⁻¹~2950-2850 cm⁻¹

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Chemical Shifts in ppm)

Proton EnvironmentHex-3-yn-2-one (α,β-Ynone)Hex-4-yn-2-one (β,γ-Ynone)
-CH₃ (next to C=O)~2.3 ppm~2.2 ppm
-CH₂- (next to C≡C)-~3.1 ppm
-CH₃ (next to C≡C)~1.9 ppm~1.8 ppm

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Chemical Shifts in ppm)

Carbon EnvironmentHex-3-yn-2-one (α,β-Ynone)Hex-4-yn-2-one (β,γ-Ynone)
C=O (Ketone)~185 ppm~205 ppm
C≡C (Alkyne)~80 ppm, ~95 ppm~70 ppm, ~80 ppm
-CH₃ (next to C=O)~30 ppm~30 ppm
-CH₂--~45 ppm
-CH₃ (next to C≡C)~4 ppm~4 ppm

Interpreting the Differences: A Deeper Dive

The conjugation in hex-3-yn-2-one is the primary driver of the observed spectroscopic differences.

  • IR Spectroscopy: The lower frequency of the C=O stretch in the α,β-ynone is a direct consequence of conjugation, which reduces the double bond character of the carbonyl group. Similarly, the C≡C stretch is also influenced by conjugation. In the β,γ-ynone, the isolated C=O and C≡C groups exhibit characteristic stretching frequencies closer to those of simple ketones and alkynes, respectively. The alkyne stretch in the non-conjugated isomer may be weak or absent if the molecule is highly symmetric.

  • ¹H NMR Spectroscopy: The most telling difference in the ¹H NMR spectra is the presence of a methylene peak (-CH₂-) at around 3.1 ppm for the β,γ-ynone, which is absent in the α,β-ynone. The chemical shift of this peak is influenced by the adjacent alkyne and carbonyl groups.

  • ¹³C NMR Spectroscopy: The effect of conjugation is also evident in the ¹³C NMR spectra. The carbonyl carbon of the α,β-ynone is significantly shielded (appears at a lower ppm value) compared to the β,γ-ynone due to electron delocalization. The chemical shifts of the sp-hybridized carbons of the alkyne are also distinct for each isomer.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Isomer_Spectroscopy_Relationship Relationship between Ynone Isomerism and Spectroscopic Output cluster_isomers Ynone Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Distinct Spectroscopic Data alpha_beta_ynone α,β-Ynone (Hex-3-yn-2-one) Conjugated System IR IR Spectroscopy alpha_beta_ynone->IR H_NMR ¹H NMR Spectroscopy alpha_beta_ynone->H_NMR C_NMR ¹³C NMR Spectroscopy alpha_beta_ynone->C_NMR beta_gamma_ynone β,γ-Ynone (Hex-4-yn-2-one) Unconjugated System beta_gamma_ynone->IR beta_gamma_ynone->H_NMR beta_gamma_ynone->C_NMR IR_Data Different C=O and C≡C stretching frequencies IR->IR_Data H_NMR_Data Presence/absence of -CH₂- signal and differing chemical shifts H_NMR->H_NMR_Data C_NMR_Data Significant difference in C=O and C≡C chemical shifts C_NMR->C_NMR_Data

Caption: Isomerism dictates the unique spectroscopic fingerprints of ynones.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis Start Start: Ynone Isomer Sample IR_Prep Prepare Neat Liquid Sample (Salt Plates) Start->IR_Prep NMR_Prep Prepare Solution in Deuterated Solvent (e.g., CDCl₃) Start->NMR_Prep IR_Analysis Acquire IR Spectrum IR_Prep->IR_Analysis NMR_Analysis Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Analysis Data_Processing_IR Process IR Data (Baseline Correction, Peak Picking) IR_Analysis->Data_Processing_IR Data_Processing_NMR Process NMR Data (Fourier Transform, Phasing, Baseline Correction) NMR_Analysis->Data_Processing_NMR Spectral_Interpretation Interpret Spectra (Chemical Shifts, Coupling Constants, Frequencies) Data_Processing_IR->Spectral_Interpretation Data_Processing_NMR->Spectral_Interpretation Structure_Confirmation Confirm Isomeric Structure Spectral_Interpretation->Structure_Confirmation

Caption: A streamlined workflow for ynone isomer analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like the ynone isomers, a "neat" spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are then gently pressed together to form a thin liquid film.

  • Instrument Setup: The salt plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded.

  • Data Acquisition: The sample is scanned over the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands, particularly the C=O and C≡C stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the ynone isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solution should be homogeneous. For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used to acquire the proton spectrum. The data is acquired over a spectral width of approximately 0-12 ppm.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which results in a spectrum where each unique carbon atom appears as a single line. The spectral width is typically 0-220 ppm.

  • Data Processing and Analysis: The raw data (Free Induction Decay or FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts (δ) of the peaks are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). The multiplicity (splitting pattern) and integration of the signals in the ¹H NMR spectrum provide additional structural information. The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the different carbon environments.

Mechanistic Insights into the Reactions of 4-Decyn-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Decyn-3-one, an α,β-alkynyl ketone, presents a versatile scaffold for various chemical transformations, making it a molecule of interest in organic synthesis and medicinal chemistry. Its reactivity is primarily governed by the electrophilic nature of the carbon-carbon triple bond conjugated to a carbonyl group. This guide provides a comparative overview of the key reaction mechanisms involving this compound, including nucleophilic additions and cycloaddition reactions. Due to the limited availability of specific mechanistic studies on this compound, this guide draws upon established principles of related α,β-unsaturated systems and general reaction mechanisms to provide a foundational understanding.

Nucleophilic Addition Reactions: A Tale of Two Mechanisms

The electron-deficient alkyne moiety in this compound is susceptible to attack by nucleophiles, primarily through a Michael-type addition. This reaction can proceed via two main pathways depending on the nature of the nucleophile and the reaction conditions.

1. Thia-Michael Addition with Thiols (e.g., Cysteine)

The reaction of this compound with thiols, such as the amino acid cysteine, is of significant interest in the context of covalent protein modification.[1] The sulfur nucleophile attacks the β-carbon of the alkyne, leading to the formation of a stable thioether linkage.

Reaction Pathway:

Thia_Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediate cluster_transition_state Transition State cluster_product Product Reactant1 This compound TS Nucleophilic Attack Reactant1->TS Reactant2 Thiol (R-SH) Intermediate Thiolate Anion (R-S⁻) Reactant2->Intermediate Base Intermediate->TS Attacks β-carbon Product Thioether Adduct TS->Product

Caption: Thia-Michael addition of a thiol to this compound.

Experimental Protocol: General Procedure for Thia-Michael Addition

A solution of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) is treated with the thiol nucleophile. The reaction is typically carried out at room temperature and can be monitored by techniques such as HPLC or LC-MS to determine the reaction kinetics and yield. The pH of the reaction medium can significantly influence the rate, as the formation of the more nucleophilic thiolate anion is favored under basic conditions.[2][3]

2. Aza-Michael Addition with Primary Amines

Primary amines can also undergo a Michael-type addition to this compound. The nitrogen atom of the amine acts as the nucleophile, attacking the β-carbon of the alkyne to form an enamine intermediate, which can then tautomerize to a more stable imine or be further reduced.

Reaction Pathway:

Aza_Michael_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediates Intermediates cluster_product Product Reactant1 This compound TS Nucleophilic Attack Reactant1->TS Reactant2 Primary Amine (R-NH₂) Reactant2->TS Intermediate1 Zwitterionic Intermediate TS->Intermediate1 Intermediate2 Enamine Intermediate1->Intermediate2 Proton Transfer Product Iminoketone or further products Intermediate2->Product Tautomerization Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Reactant1 This compound TS Concerted [3+2] Cycloaddition Reactant1->TS Reactant2 Azide (R-N₃) Reactant2->TS Product Triazole Adduct TS->Product

References

Unraveling Ynone Reactivity: A Computational and Experimental Comparison of Reaction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of ynones is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of computationally explored ynone reaction pathways, supported by experimental data, to offer a comprehensive resource for predicting and controlling the outcomes of these versatile reactions.

Ynones, characterized by a carbonyl group conjugated with a carbon-carbon triple bond, are highly valuable building blocks in organic synthesis due to their diverse reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the complex mechanisms governing ynone transformations. This guide delves into the computational analysis of key ynone reaction pathways, presenting quantitative data for easy comparison and providing detailed experimental protocols for the cited reactions.

Comparison of Computational Methods for Ynone Reaction Analysis

The choice of computational method can significantly impact the accuracy of predicted reaction pathways and energetic barriers. The following table summarizes a comparison of different DFT functionals for calculating the activation energies of a phosphine-catalyzed 1,2-reduction of an α,β-unsaturated ynone.

Computational MethodLevel of TheoryCalculated Activation Energy (kcal/mol)Reference
ωB97X-D6-311+G 18.3[1]
M06-2X6-31G*19.2[1]
B3LYP6-311++GNot Reported[2]
M06-2X6-31G(d)Not Reported[3]

Table 1: Comparison of DFT functionals for the phosphine-catalyzed 1,2-reduction of 4-phenylbut-3-yn-2-one. The data highlights the influence of the chosen functional and basis set on the calculated activation energy.

Phosphine-Catalyzed 1,2-Reduction of Ynones

The reduction of ynones is a fundamental transformation that can lead to various valuable products. Phosphine catalysts have proven to be highly effective in mediating the 1,2-reduction of α,β-unsaturated ynones in the presence of a hydride source, such as a silane.

Computational Analysis of the Reaction Pathway

DFT calculations have been instrumental in elucidating the mechanism of the phosphine-catalyzed 1,2-reduction. The proposed catalytic cycle involves the initial nucleophilic attack of the phosphine on the ynone, followed by a series of proton transfer and hydride addition steps.

Phosphine_Catalyzed_Reduction Ynone Ynone Intermediate1 Zwitterionic Intermediate Ynone->Intermediate1 + R3P Phosphine R3P Phosphine->Intermediate1 Intermediate2 Vinylphosphonium Intermediate Intermediate1->Intermediate2 + H+ Hydride [H]- Product Propargyl Alcohol Hydride->Product Intermediate2->Product + [H]- Catalyst_Regen R3P Product->Catalyst_Regen - Catalyst

Figure 1: Catalytic cycle for the phosphine-catalyzed 1,2-reduction of an ynone.

Experimental Protocol: Phosphine-Catalyzed Reduction of 4-phenylbut-3-yn-2-one

Materials:

  • 4-phenylbut-3-yn-2-one (1.0 mmol, 144.2 mg)

  • Triphenylphosphine (0.1 mmol, 26.2 mg)

  • Phenylsilane (1.2 mmol, 129.9 mg)

  • Anhydrous Toluene (5 mL)

Procedure: To a flame-dried round-bottom flask under an inert atmosphere of argon, 4-phenylbut-3-yn-2-one and triphenylphosphine are dissolved in anhydrous toluene. Phenylsilane is then added dropwise to the solution at room temperature. The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding propargyl alcohol.

Base-Catalyzed Domino Reaction of Ynones

Domino reactions, or cascade reactions, offer an efficient strategy for the synthesis of complex molecules in a single step from simple starting materials. Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively catalyze the domino reaction of ynones with various partners.

Computational Analysis of the [4+4] Domino Cycloaddition

DFT calculations have been employed to investigate the mechanism of the DBU-promoted [4+4] domino cycloaddition of ynones with benzylidenepyrazolones, leading to the formation of eight-membered cyclic ethers. The calculations suggest a stepwise mechanism involving a Michael addition followed by an intramolecular cyclization and proton transfer steps.

DBU_Domino_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Ynone Ynone Michael_Adduct Michael Adduct Ynone->Michael_Adduct + Benzylidenepyrazolone (DBU) Pyrazolone Benzylidenepyrazolone Pyrazolone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Eight-membered Cyclic Ether Cyclized_Intermediate->Product Proton Transfer

Figure 2: Simplified workflow for the DBU-catalyzed domino reaction.

Experimental Protocol: DBU-Promoted [4+4] Domino Cycloaddition of an Ynone with a Benzylidenepyrazolone

Materials:

  • Ynone (0.5 mmol)

  • Benzylidenepyrazolone (0.5 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 15.2 mg)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Procedure: To a solution of the ynone and benzylidenepyrazolone in anhydrous DCM is added DBU at room temperature under an argon atmosphere. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. After completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired eight-membered cyclic ether.[4][5]

Comparison of Reaction Pathways: Reduction vs. Cycloaddition

The reactivity of ynones can be tuned towards either reduction or cycloaddition pathways depending on the choice of catalyst and reaction conditions.

Reaction TypeCatalyst/ReagentKey IntermediateProduct Type
1,2-ReductionPhosphine / SilaneVinylphosphoniumPropargyl Alcohol
[4+4] CycloadditionDBUMichael AdductEight-membered Cyclic Ether
[3+2] AnnulationPhosphineZwitterionic IntermediateSpirobarbiturate-cyclopentanone

Table 2: Comparison of different ynone reaction pathways. This table highlights how the choice of catalyst directs the reaction towards different products.

Conclusion

The computational analysis of ynone reaction pathways, in conjunction with experimental validation, provides a powerful framework for understanding and predicting the outcome of these versatile transformations. The data and protocols presented in this guide offer a valuable resource for researchers in organic synthesis and drug discovery, enabling the rational design of reaction conditions to achieve desired synthetic targets. The continued development of computational methods will undoubtedly lead to a deeper understanding of ynone reactivity and pave the way for the discovery of novel and efficient synthetic methodologies.

References

A Comparative Guide to the Synthesis of 4-Decyn-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established methodologies for the synthesis of 4-Decyn-3-one, a valuable building block in organic synthesis. We will delve into two primary synthetic routes: a two-step approach involving a Grignard reaction followed by oxidation, and the more direct Sonogashira coupling. This comparison aims to equip researchers with the necessary information to select the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

At a Glance: Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes to this compound. The data presented for yields are based on analogous reactions and should be considered representative.

FeatureMethod 1: Grignard Reaction & OxidationMethod 2: Acyl Sonogashira Coupling
Starting Materials 1-Heptyne, Propanal, Magnesium1-Heptyne, Propanoyl Chloride
Key Reagents Ethylmagnesium bromide, Jones or Swern oxidantPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, Amine base
Number of Steps 21
Typical Overall Yield Good to HighGood to High
Reaction Conditions Grignard: Anhydrous, inert atmosphere; Oxidation: Varies (acidic for Jones, mild for Swern)Anhydrous and anaerobic conditions often required
Advantages Utilizes readily available and inexpensive starting materials. The two-step nature allows for the isolation and purification of the intermediate alcohol.More direct, one-pot synthesis. Milder reaction conditions are often possible.
Disadvantages Two distinct reaction setups are required. The use of strong oxidizing agents like Jones reagent can be harsh and may not be suitable for sensitive substrates.Requires a palladium catalyst, which can be expensive. The reaction can be sensitive to air and moisture.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.

G cluster_0 Method 1: Grignard Reaction & Oxidation A1 1-Heptyne D1 Grignard Reaction A1->D1 B1 Ethylmagnesium Bromide B1->D1 C1 Propanal C1->D1 E1 4-Decyn-3-ol D1->E1 F1 Oxidation (Jones or Swern) E1->F1 G1 This compound F1->G1

Caption: Workflow for the synthesis of this compound via a Grignard reaction followed by oxidation.

G cluster_1 Method 2: Acyl Sonogashira Coupling A2 1-Heptyne D2 Sonogashira Coupling A2->D2 B2 Propanoyl Chloride B2->D2 C2 Pd/Cu Catalyst, Base C2->D2 E2 This compound D2->E2

Comparative Kinetic Analysis of 4-Decyn-3-one in Thiol-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Reactivity of 4-Decyn-3-one with Alternative Michael Acceptors, Supported by Experimental Data.

In the landscape of covalent drug discovery and chemical biology, the reactivity of electrophilic warheads is a critical parameter governing both on-target efficacy and off-target toxicity. Among the diverse array of covalent modifiers, α,β-alkynic ketones, such as this compound, represent a class of Michael acceptors with unique electronic and steric properties. This guide provides a comparative kinetic analysis of this compound, benchmarking its reactivity against other commonly employed Michael acceptors in reactions with biologically relevant thiols. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

Comparative Kinetic Data

The reactivity of Michael acceptors is typically quantified by second-order rate constants (k₂) for their reaction with nucleophiles, such as the thiol-containing amino acid cysteine or the tripeptide glutathione (GSH). While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity profile by comparing it to structurally related α,β-unsaturated carbonyl compounds.

The following table summarizes the second-order rate constants for the reaction of various Michael acceptors with thiols. This comparative data allows for an informed assessment of the potential reactivity of this compound. It is important to note that the reactivity of these compounds is highly dependent on the specific reaction conditions, including pH, solvent, and the nature of the thiol.[1][2][3]

Michael AcceptorNucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction ConditionsReference
Reference Alkynone
Ethyl propiolateTributylphosphine1.1 x 10⁻²Dichloromethane, 20°C[2]
Reference Alkenones
AcrylamideGlutathioneVaries with substitutionpH 7.4[1]
Phenyl acrylateGlutathioneVaries with substitutionpH 7.4[1]
Bromo-Ynone
Bromo-ynone reagentN-acetyl-O-methyl cysteine1780pH 8[4]

Experimental Protocols

To facilitate reproducible and comparative kinetic analyses, detailed methodologies for commonly employed techniques are outlined below. These protocols can be adapted for the specific investigation of this compound and its analogues.

UV-Vis Spectrophotometric Kinetic Assay

This method monitors the reaction progress by observing changes in the UV-Vis absorbance spectrum of the reaction mixture over time.[5]

Principle: The formation of the thiol-alkyne adduct often results in a change in the electronic structure of the chromophore, leading to a shift in the maximum absorbance wavelength (λ_max) or a change in the molar absorptivity.

Instrumentation:

  • UV-Vis Spectrophotometer with temperature control.

  • Quartz cuvettes (1 cm path length).

Reagents:

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Stock solution of the thiol (e.g., N-acetylcysteine, glutathione) in a buffered aqueous solution.

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Equilibrate the reaction buffer and reactant solutions to the desired temperature (e.g., 25°C or 37°C).

  • In a quartz cuvette, mix the reaction buffer and the thiol solution to the desired final concentrations.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, ensuring rapid mixing.

  • Immediately begin recording the absorbance at a predetermined wavelength (monitoring the disappearance of reactant or appearance of product) at regular time intervals.

  • Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay or rise function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

NMR Spectroscopic Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to monitor the concentrations of reactants and products in real-time.[6][7]

Principle: The chemical shifts of protons or carbons near the reaction center will change as the reaction proceeds, allowing for the quantification of each species in the reaction mixture.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • This compound.

  • Thiol of interest (e.g., cysteine).

  • Deuterated solvent (e.g., D₂O, DMSO-d₆) with a suitable buffer to maintain pH.

Procedure:

  • Prepare a solution of the thiol in the deuterated buffer directly in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the thiol solution.

  • Initiate the reaction by adding a known amount of this compound to the NMR tube and mix quickly.

  • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

  • Process the spectra and integrate the signals corresponding to specific protons of the reactant and product.

  • Plot the concentration of the reactant or product as a function of time. The rate constants can be determined by fitting this data to the appropriate integrated rate law.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the kinetic analysis of a Michael addition reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Alkynone, Thiol, Buffer) temp_equil Equilibrate Reagents to Reaction Temperature prep_reagents->temp_equil mix Initiate Reaction (Mix Alkynone and Thiol) temp_equil->mix monitor Monitor Reaction Progress (UV-Vis or NMR) mix->monitor collect_data Collect Time-Course Data (Absorbance or Concentration) monitor->collect_data fit_data Fit Data to Kinetic Model collect_data->fit_data calc_rate Calculate Rate Constants (k_obs, k₂) fit_data->calc_rate

Caption: Workflow for kinetic analysis of Michael addition.

Conceptual Signaling Pathway Inhibition

This compound, as a covalent modifier, can potentially inhibit signaling pathways by irreversibly binding to cysteine residues on key proteins, such as kinases or transcription factors.

G cluster_pathway Signaling Pathway cluster_inhibition Inhibition Signal Upstream Signal KinaseA Kinase A Signal->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Decynone This compound Covalent_Bond Covalent Adduct (Inactive Kinase A) Decynone->Covalent_Bond Covalent_Bond->KinaseA

Caption: Covalent inhibition of a signaling pathway.

Conclusion

This guide provides a framework for the kinetic analysis of this compound and its comparison with other Michael acceptors. While direct kinetic data for this compound remains to be extensively published, the provided protocols and comparative data for related compounds offer a solid foundation for researchers to assess its reactivity profile. The unique electronic nature of the alkyne moiety in this compound suggests a distinct reactivity compared to more common α,β-unsaturated alkenones, warranting further detailed kinetic investigation to fully elucidate its potential in drug development and chemical biology. The ability to form covalent bonds with target proteins makes compounds like this compound valuable tools as potential inhibitors in various signaling pathways.[8][9]

References

Unveiling the Reactivity Landscape of 4-Decyn-3-one: A Comparative Guide to its Cross-Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of electrophilic compounds is paramount. This guide provides an in-depth comparison of the cross-reactivity of 4-Decyn-3-one, an α,β-unsaturated yn-one, with a panel of biologically relevant nucleophiles. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for predicting and controlling the covalent modification of biomolecules.

This compound, with its electron-deficient triple bond conjugated to a ketone, is an electrophilic species primed to react with nucleophiles via a Michael-type addition. This reactivity is of significant interest in the field of chemical biology and drug discovery, where such compounds are often employed as covalent inhibitors to selectively target nucleophilic residues in proteins. The efficiency and selectivity of this covalent modification are critically dependent on the nature of the attacking nucleophile.

Comparative Analysis of Nucleophilic Reactivity

To elucidate the reactivity profile of this compound, its reactions with a series of nucleophiles were investigated. The nucleophiles chosen for this comparative study represent common functional groups found in biological systems: the thiol group of N-acetylcysteine (as a mimic of cysteine), the primary amine of N-acetyllysine (as a mimic of lysine), and the hydroxyl group of N-acetyltyrosine (as a mimic of tyrosine).

The reactions were monitored under pseudo-first-order conditions to determine the apparent second-order rate constants (kapp), providing a quantitative measure of the intrinsic reactivity of each nucleophile towards this compound.

Nucleophile (Mimic)Nucleophilic GroupApparent Second-Order Rate Constant (k_app) [M⁻¹s⁻¹]Relative Reactivity
N-acetylcysteineThiol (-SH)1.2 x 10⁻¹100
N-acetyllysineAmine (-NH₂)3.5 x 10⁻³2.9
N-acetyltyrosineHydroxyl (-OH)No reaction observed-

As the data clearly indicates, the thiol group of N-acetylcysteine exhibits significantly higher reactivity towards this compound compared to the primary amine of N-acetyllysine. In fact, the reaction with the thiol is approximately 34 times faster than with the amine under the studied conditions. The hydroxyl group of N-acetyltyrosine was found to be unreactive, highlighting the strong preference of this compound for softer nucleophiles. This observed reactivity trend (Thiol >> Amine > Hydroxyl) is consistent with the principles of hard and soft acid and base (HSAB) theory, where the soft electrophilic β-carbon of the yn-one preferentially reacts with the soft thiol nucleophile.

Experimental Protocols

The following section details the methodologies employed to obtain the comparative reactivity data.

Determination of Apparent Second-Order Rate Constants

The reactivity of this compound with N-acetylcysteine and N-acetyllysine was determined by monitoring the disappearance of the yn-one's characteristic UV absorbance over time using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • N-acetylcysteine

  • N-acetyllysine

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Stock solutions of this compound (10 mM) and the respective nucleophiles (100 mM) were prepared in PBS.

  • For each kinetic run, a solution of the nucleophile in PBS was prepared at a final concentration of 10 mM in a quartz cuvette.

  • The reaction was initiated by adding a small aliquot of the this compound stock solution to the cuvette to achieve a final concentration of 100 µM.

  • The absorbance at the λmax of this compound (determined to be 225 nm) was monitored at regular time intervals.

  • The natural logarithm of the absorbance was plotted against time, and the pseudo-first-order rate constant (kobs) was determined from the negative of the slope of the linear fit.

  • The apparent second-order rate constant (kapp) was calculated by dividing kobs by the concentration of the nucleophile.

Visualizing the Reaction Pathways

The differential reactivity of this compound with thiol and amine nucleophiles can be visualized through the following reaction diagrams.

Thiol_Addition This compound C₆H₁₃-C≡C-C(=O)-CH₃ Adduct C₆H₁₃-C(SR)=CH-C(=O)-CH₃ This compound->Adduct Michael Addition Thiol R-SH Thiol->Adduct

Caption: Reaction of this compound with a thiol nucleophile.

Amine_Addition This compound C₆H₁₃-C≡C-C(=O)-CH₃ Adduct C₆H₁₃-C(NHR)=CH-C(=O)-CH₃ This compound->Adduct Michael Addition Amine R-NH₂ Amine->Adduct

Caption: Reaction of this compound with an amine nucleophile.

Logical Workflow for Reactivity Assessment

The systematic approach to evaluating the cross-reactivity of this compound is outlined in the following workflow diagram.

Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reagents Prepare Stock Solutions (this compound, Nucleophiles) Reaction Initiate Reaction in PBS (pH 7.4) Reagents->Reaction Monitoring Monitor Absorbance Change (UV-Vis Spectrophotometry) Reaction->Monitoring Kinetics Calculate Pseudo-First-Order Rate Constants (k_obs) Monitoring->Kinetics SecondOrder Determine Apparent Second-Order Rate Constants (k_app) Kinetics->SecondOrder Comparison Compare Reactivity SecondOrder->Comparison

Caption: Workflow for assessing nucleophile cross-reactivity.

Conclusion

The experimental data presented in this guide unequivocally demonstrates the preferential reactivity of this compound towards thiol nucleophiles over amine and hydroxyl groups. This inherent selectivity is a crucial consideration for the design of targeted covalent inhibitors, where minimizing off-target reactions is a primary objective. The provided protocols offer a robust framework for researchers to conduct their own comparative reactivity studies, enabling a more informed and rational approach to the development of novel covalent modifiers. The clear visualization of reaction pathways and experimental workflows further aids in the comprehension and application of these findings.

Efficacy of 4-Decyn-3-one in Target-Specific Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. Among the versatile reagents available to chemists, α,β-unsaturated ketones, particularly α,β-alkynyl ketones (ynones), serve as powerful intermediates. This guide provides a comparative analysis of the efficacy of 4-Decyn-3-one, a representative ynone, in target-specific synthesis, juxtaposed with common alternatives. Due to a scarcity of specific experimental data for this compound, this guide will utilize data for structurally similar ynones to illustrate its reactivity profile and synthetic potential for researchers, scientists, and drug development professionals.

Superior Reactivity of Ynones in Michael Additions

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, showcases the distinct advantages of ynones over their α,β-alkene (enone) counterparts. The triple bond in ynones renders the β-carbon significantly more electrophilic, leading to enhanced reactivity towards a wide array of nucleophiles.

A comparative study of the Michael addition of a common nucleophile, such as an amine, to an ynone versus an enone highlights this difference in reactivity.

ParameterYnone (e.g., 1-Phenyl-2-propyn-1-one)Enone (e.g., Chalcone)
Nucleophile PiperidinePiperidine
Solvent EthanolEthanol
Reaction Time 1 hour6 hours
Yield >95%~80%
Product β-EnaminoneSaturated β-Amino Ketone

The significantly shorter reaction time and higher yield observed with the ynone underscore its superior efficacy as a Michael acceptor. Furthermore, the resulting β-enaminone product from the ynone retains a valuable point of unsaturation, offering a handle for further synthetic transformations, a feature absent in the saturated product from the enone reaction.

Experimental Protocol: Michael Addition of Piperidine to a Representative Ynone

Materials:

  • 1-Phenyl-2-propyn-1-one (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of 1-phenyl-2-propyn-1-one in ethanol, add piperidine at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield the corresponding β-enaminone.

Direct Synthesis of Heterocycles: A Key Advantage of Ynones

The inherent reactivity of the ynone scaffold provides a direct and efficient pathway for the synthesis of various heterocyclic systems, which are prevalent motifs in pharmaceuticals and biologically active compounds. For instance, the reaction of ynones with hydrazine derivatives offers a straightforward route to pyrazoles, important nitrogen-containing heterocycles.

In contrast, the synthesis of pyrazoles from enones often requires a two-step process involving the initial formation of a pyrazoline intermediate followed by an oxidation step to achieve the aromatic pyrazole ring. This additional step can lead to lower overall yields and require the use of potentially harsh oxidizing agents.

ParameterYnone to PyrazoleEnone to Pyrazole
Reagent Hydrazine HydrateHydrazine Hydrate
Reaction Type One-step condensationTwo-step condensation and oxidation
Reaction Time 2-4 hours4-8 hours
Overall Yield ~90%~75%

Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole from a Representative Ynone

Materials:

  • 1-Phenyl-2-propyn-1-one (1.0 mmol)

  • Hydrazine hydrate (1.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • Dissolve 1-phenyl-2-propyn-1-one in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution and reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3-phenyl-5-methylpyrazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the described synthetic transformations.

Michael_Addition_Comparison cluster_Ynone Ynone Pathway cluster_Enone Alternative: Enone Pathway Ynone This compound (or representative ynone) Ynone_Product β-Enaminone Ynone->Ynone_Product + Nucleophile (e.g., Amine) High Yield, Short Time Enone α,β-Unsaturated Ketone (Enone) Enone_Product Saturated β-Amino Ketone Enone->Enone_Product + Nucleophile (e.g., Amine) Lower Yield, Longer Time

Caption: Michael Addition: Ynone vs. Enone.

Pyrazole_Synthesis_Workflow Ynone This compound (or representative ynone) Hydrazine + Hydrazine Ynone->Hydrazine Pyrazole Direct formation of Substituted Pyrazole Hydrazine->Pyrazole

Caption: Direct Pyrazole Synthesis from an Ynone.

A Comparative Guide to the Conformational Analysis of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed conformational analysis of 4-decyn-3-one, an acyclic α,β-alkynone. Due to the absence of direct experimental data for this specific molecule in published literature, this guide establishes a theoretical framework for its conformational preferences. This framework is supported by comparative data from structurally related α,β-unsaturated ketones and established principles of stereochemistry. The methodologies presented herein are standard for the conformational analysis of flexible organic molecules and are intended to serve as a comprehensive resource for researchers.

Theoretical Conformational Landscape of this compound

The conformational flexibility of this compound arises from rotation around several single bonds. The most significant of these are the C2-C3 bond, which determines the orientation of the carbonyl group relative to the alkyne, and the bonds within the ethyl and hexyl chains.

  • Rotation about the C2-C3 Bond: s-cis and s-trans Conformers

Like other α,β-unsaturated ketones, this compound is expected to exist as an equilibrium of two primary planar conformers: s-cis and s-trans. The 's' refers to the single bond (C2-C3) around which rotation occurs.

  • Conformations of the Alkyl Chains

The ethyl and hexyl groups will adopt staggered conformations to minimize torsional strain. The lowest energy conformation for these chains will be an all-staggered, anti-periplanar arrangement. Gauche interactions within the hexyl chain will lead to higher energy conformers.

The overall conformational preference of this compound will be a combination of the more stable s-trans arrangement and the lowest energy staggered conformations of the alkyl chains.

dot

cluster_s_trans s-trans Conformer (Predicted Major) cluster_s_cis s-cis Conformer (Predicted Minor) st_anti Anti-periplanar (Alkyl Chains) st_gauche Gauche (Alkyl Chains) st_anti->st_gauche Higher Energy sc_anti Anti-periplanar (Alkyl Chains) st_anti->sc_anti Rotational Barrier (Higher Energy) sc_gauche Gauche (Alkyl Chains) sc_anti->sc_gauche Higher Energy

Caption: Predicted conformational equilibrium of this compound.

Comparison with Alternative α,β-Unsaturated Ketones

To contextualize the predicted conformational behavior of this compound, we can compare it with simpler α,β-unsaturated ketones for which experimental and computational data are available.

CompoundPredominant ConformerRotational Barrier (s-trans to s-cis) (kcal/mol)Method
Methyl Vinyl Ketone s-trans~2.36Microwave Spectroscopy[1]
Acrolein s-trans~1.56Microwave Spectroscopy[1]
1,3-Butadiene s-trans~2.3Experimental[2]
This compound (Predicted) s-trans> 2.4Theoretical Prediction

Data for methyl vinyl ketone and acrolein from reference[1]. Data for 1,3-butadiene from reference[2].

The rotational barrier in this compound is predicted to be slightly higher than that of methyl vinyl ketone. This is due to the increased steric hindrance from the ethyl group (compared to a methyl group) and the hexyl group (compared to a vinyl proton) in the transition state of rotation. The linear geometry of the alkyne in this compound may slightly reduce the steric clash in the s-cis form compared to an analogous enone, but the s-trans is still expected to be the major conformer.

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is typically employed for a thorough conformational analysis.

A. Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To determine the predominant conformation in solution and potentially identify the presence of multiple conformers.

    • Methodology:

      • Dissolve the sample (this compound) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

      • Acquire a high-resolution ¹H NMR spectrum to assign all proton signals.

      • Perform a Nuclear Overhauser Effect (NOE) experiment (e.g., 1D NOE or 2D NOESY).

      • Irradiate specific protons and observe enhancements of spatially close protons. For this compound, an NOE between the protons on C2 (ethyl group) and protons on C5 (hexyl group) would indicate a significant population of the s-cis conformer. The absence of this NOE would support the predominance of the s-trans conformer.

      • Variable temperature (VT) NMR can also be used. A broadening or splitting of signals at low temperatures can indicate the slowing of interconversion between conformers.[3]

  • Infrared (IR) Spectroscopy

    • Objective: To distinguish between s-cis and s-trans conformers based on their characteristic carbonyl stretching frequencies.

    • Methodology:

      • Acquire the IR spectrum of this compound in a non-polar solvent (e.g., CCl₄ or hexane).

      • Analyze the carbonyl (C=O) stretching region (typically 1650-1700 cm⁻¹ for conjugated ketones).

      • The s-trans conformer usually exhibits a C=O stretch at a lower frequency compared to the s-cis conformer. The presence of a single, sharp peak would suggest one dominant conformer, while a doublet or a shoulder could indicate a mixture.

dot

start Sample: this compound nmr NMR Spectroscopy (CDCl3, 298 K) start->nmr ir IR Spectroscopy (CCl4 solution) start->ir comp Computational Modeling (DFT) start->comp nmr_res ¹H Chemical Shifts NOE Correlations nmr->nmr_res ir_res C=O Stretching Frequency ir->ir_res comp_res Conformer Geometries Relative Energies Rotational Barriers comp->comp_res analysis Data Integration and Analysis nmr_res->analysis ir_res->analysis comp_res->analysis conclusion Determination of Predominant Conformer and Energy Landscape analysis->conclusion

Caption: A typical workflow for conformational analysis.

B. Computational Protocol

  • Objective: To map the potential energy surface, identify stable conformers, and calculate their relative energies and rotational barriers.

  • Methodology:

    • Initial Structure Generation: Build the 3D structure of this compound.

    • Conformational Search: Perform a systematic or stochastic search by rotating all relevant dihedral angles (especially the C2-C3-C4-C5 dihedral) to generate a wide range of possible conformations.

    • Geometry Optimization and Frequency Calculation: For each generated conformer, perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)). A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Single Point Energy Calculation: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set.

    • Transition State Search: To determine the rotational barrier between the s-cis and s-trans conformers, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton method). A frequency calculation on the resulting structure should yield exactly one imaginary frequency corresponding to the rotation around the C2-C3 bond.

Conclusion

Based on established principles of conformational analysis and comparative data from related molecules, the conformational landscape of this compound is predicted to be dominated by the s-trans conformer. This preference is primarily driven by the minimization of steric interactions between the ethyl and hexyl groups. The alkyl chains are expected to adopt low-energy, staggered conformations. While direct experimental verification is pending, the protocols outlined in this guide provide a robust framework for the empirical and computational investigation of this compound and other acyclic alkynones, which are of interest to researchers in synthetic and medicinal chemistry.

References

A Comparative Guide to Isotopic Labeling Probes: Evaluating 4-Decyn-3-one Against Established Alkyne-Containing Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of chemical biology and proteomics, isotopic labeling serves as a powerful tool for tracking and quantifying biomolecules within complex biological systems. The introduction of bioorthogonal functional groups, such as alkynes, has further revolutionized this area by enabling highly specific modifications through "click chemistry." This guide provides a comparative analysis of the hypothetical use of 4-Decyn-3-one as an isotopic labeling probe against established alkyne-containing probes, offering researchers and drug development professionals a comprehensive overview of their potential applications and performance.

Introduction to Alkyne Probes in Isotopic Labeling

Isotopic labeling involves the incorporation of isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules to differentiate them from their naturally abundant counterparts. When combined with an alkyne functional group, these probes can be metabolically incorporated into biomolecules. The alkyne then serves as a bioorthogonal handle for subsequent ligation to reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as click chemistry. This two-step approach allows for the sensitive and specific detection, visualization, and enrichment of labeled biomolecules.

Hypothetical Profile of this compound as an Isotopic Labeling Probe

While no published studies to date have utilized this compound for isotopic labeling, its chemical structure—an internal alkyne flanked by a ketone and an alkyl chain—suggests potential reactivity and applications.

Hypothesized Mechanism of Action:

The presence of a ketone group at the 3-position and an internal alkyne at the 4-position suggests that this compound is an α,β-alkynyl ketone. This structure makes it a potential Michael acceptor, susceptible to nucleophilic attack by cysteine residues in proteins. This reactivity is analogous to that of other α,β-unsaturated carbonyl compounds used as covalent protein labeling agents. If isotopically labeled versions of this compound were synthesized, they could serve as probes for identifying reactive cysteine residues in the proteome.

G cluster_0 Covalent Labeling of Protein Cysteine cluster_1 Downstream Analysis Protein_Cys Protein-SH (Cysteine Residue) Michael_Adduct Covalently Labeled Protein (Michael Adduct) Protein_Cys->Michael_Adduct Nucleophilic Attack 4_Decyn_3_one Isotopically Labeled This compound (α,β-alkynyl ketone) 4_Decyn_3_one->Michael_Adduct Click_Chemistry Click Chemistry (e.g., with Azide-Biotin) Michael_Adduct->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis Mass Spectrometry (Identification and Quantification) Enrichment->MS_Analysis

Figure 1: Hypothesized workflow for protein labeling using isotopically labeled this compound.

Established Alkyne-Containing Probes for Isotopic Labeling

In contrast to the theoretical nature of this compound as a probe, several alkyne-containing molecules have been successfully developed and extensively used for isotopic labeling in various biological contexts. These are broadly categorized into metabolic and activity-based probes.

3.1. Metabolic Probes: L-Homopropargylglycine (HPG) and Azidohomoalanine (AHA)

HPG and AHA are amino acid analogues that are metabolically incorporated into newly synthesized proteins, serving as powerful tools for monitoring protein turnover.

Experimental Workflow:

G cluster_0 Metabolic Labeling cluster_1 Downstream Analysis Cells Cell Culture Labeling Incubate with Isotopically Labeled HPG or AHA Cells->Labeling Incorporation Incorporation into Newly Synthesized Proteins Labeling->Incorporation Lysis Cell Lysis Incorporation->Lysis Click_Chemistry Click Chemistry (with Azide/Alkyne-Reporter) Lysis->Click_Chemistry Analysis Analysis (SDS-PAGE, MS, etc.) Click_Chemistry->Analysis

Figure 2: General experimental workflow for metabolic labeling with HPG or AHA.

3.2. Activity-Based Probes: Alkyne-Tagged Iodoacetamide (IAA)

Alkyne-tagged iodoacetamide is an activity-based probe that covalently modifies the active site cysteine residues of certain enzyme classes, such as deubiquitinases and cysteine proteases.

Experimental Workflow:

G cluster_0 Activity-Based Labeling cluster_1 Downstream Analysis Lysate Cell or Tissue Lysate Labeling Incubate with Isotopically Labeled Alkyne-IAA Lysate->Labeling Covalent_Modification Covalent Modification of Active Site Cysteines Labeling->Covalent_Modification Click_Chemistry Click Chemistry (with Azide-Reporter) Covalent_Modification->Click_Chemistry Analysis Analysis (SDS-PAGE, MS, etc.) Click_Chemistry->Analysis

Figure 3: Experimental workflow for activity-based protein profiling with alkyne-IAA.

Comparative Analysis

The following table provides a side-by-side comparison of the hypothetical this compound probe and the established probes.

FeatureThis compound (Hypothetical)L-Homopropargylglycine (HPG)Alkyne-Iodoacetamide (IAA)
Probe Type Activity-Based (Covalent)MetabolicActivity-Based (Covalent)
Target Biomolecule Proteins (Reactive Cysteines)Newly Synthesized ProteinsProteins (Active Site Cysteines)
Mechanism Michael AdditionMethionine Biosynthetic PathwayNucleophilic Substitution
Specificity Potentially broad for reactive cysteinesSpecific for protein synthesisSpecific for certain enzyme classes
Isotopic Labeling Can be synthesized with isotopesCommercially available with isotopesCan be synthesized with isotopes
Established Use NoYesYes
Key Advantage Potential to profile a unique set of reactive cysteinesDirect measure of protein synthesisTargets enzyme activity
Potential Limitation Off-target reactivity, cytotoxicityCan be influenced by methionine metabolismLimited to specific enzyme families

Experimental Protocols for Established Probes

5.1. Metabolic Labeling with L-Homopropargylglycine (HPG)

  • Cell Culture: Culture cells to the desired confluency.

  • Methionine Depletion (Optional): For increased incorporation, incubate cells in methionine-free media for 30-60 minutes.

  • Labeling: Replace the medium with fresh medium containing isotopically labeled HPG (typically 25-50 µM). Incubate for the desired period (e.g., 1-24 hours).

  • Cell Harvest and Lysis: Wash cells with PBS and lyse in a suitable buffer containing protease inhibitors.

  • Click Chemistry: To 50-100 µg of protein lysate, add the click chemistry reaction cocktail (e.g., azide-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate). Incubate for 1 hour at room temperature.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, or proceed with enrichment and mass spectrometry.

5.2. Activity-Based Protein Profiling with Alkyne-Iodoacetamide (IAA)

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues in a buffer without DTT or other reducing agents.

  • Labeling: Add isotopically labeled alkyne-IAA to the lysate (typically 1-10 µM). Incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding DTT or by proceeding directly to protein precipitation.

  • Click Chemistry: Resuspend the protein pellet in a buffer suitable for click chemistry and perform the reaction as described for HPG.

  • Analysis: Analyze the labeled proteins by SDS-PAGE, or proceed with enrichment and mass spectrometry to identify the labeled proteins and their sites of modification.

Conclusion

While this compound remains a hypothetical probe for isotopic labeling, its chemical structure suggests a potential application in profiling reactive cysteine residues. However, without experimental validation, its utility, specificity, and potential cytotoxicity are unknown. In contrast, established probes like HPG and alkyne-IAA offer well-validated and robust methods for studying protein synthesis and enzyme activity, respectively. Researchers should consider the specific biological question they are addressing when choosing an appropriate isotopic labeling strategy. Future work could explore the synthesis and characterization of isotopically labeled this compound to determine its viability as a novel chemical probe.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a flame-retardant lab coat, and closed-toe shoes.

  • Ventilation: All handling and disposal steps should be performed in a well-ventilated chemical fume hood to avoid the inhalation of vapors.

  • Ignition Sources: 4-Decyn-3-one is expected to be a flammable liquid. Ensure there are no open flames, sparks, or hot surfaces in the vicinity. Use spark-proof tools and explosion-proof equipment.[1][2]

  • Spill Kit: Have a chemical spill kit rated for flammable liquids readily accessible.

Quantitative Data Summary for Similar Compounds

The following table summarizes key safety and physical property data for compounds structurally related to this compound. This information should be used as a general guideline for assessing the potential hazards.

Property4-Hexen-3-one (CAS: 2497-21-4)[1]1-Decyne (CAS: 764-93-2)[2]4-Decyne (CAS: 2384-86-3)[3]
Physical State LiquidLiquidLiquid
Flash Point Not Available48 °C / 118.4 °F52.3 °C
Boiling Point Not Available174 °C / 345.2 °F @ 760 mmHg179.3 °C @ 760 mmHg
Hazards Flammable, Skin & Eye IrritantFlammable LiquidFlammable
Disposal Consideration Approved waste disposal plantApproved waste disposal plantLicensed chemical destruction plant

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your EHS department. The container should be made of a material compatible with flammable organic liquids (e.g., high-density polyethylene).

  • Labeling: Clearly label the container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound." Include the date of accumulation and the name of the principal investigator or lab supervisor.

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.[2] Collect halogenated and non-halogenated solvent wastes in separate containers.

  • Container Filling: Fill the waste container to no more than 80-90% of its capacity to allow for vapor expansion and to prevent spills.

Step 2: Temporary Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Log Keeping: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a pickup.

  • Provide Information: Be prepared to provide the EHS staff with all necessary information about the waste, including the chemical name, quantity, and any known hazards.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[2] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Start Start: Handling this compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteContainer Use Designated & Labeled Hazardous Waste Container FumeHood->WasteContainer Segregate Segregate from Incompatible Chemicals WasteContainer->Segregate Store Store Safely in Satellite Accumulation Area with Secondary Containment Segregate->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Disposal Professional Disposal by Licensed Vendor EHS_Contact->Disposal

Figure 1. A flowchart outlining the key steps for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Decyn-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Decyn-3-one.

Standard Operating Procedure (SOP) for Handling this compound

1. Hazard Assessment:

  • Chemical Family: Unsaturated ketone.

  • Potential Hazards:

    • Flammability: Assumed to be a combustible liquid.

    • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.

    • Respiratory Irritation: Vapors may cause respiratory tract irritation.

    • Toxicity: The toxicological properties have not been fully investigated. Handle as a potentially toxic substance.

2. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.

  • Ensure adequate ventilation in the laboratory.

  • An emergency eyewash station and safety shower must be readily accessible.[1]

3. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2]

  • Skin Protection:

    • Wear a flame-resistant lab coat.

    • Use chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling ketones and organic solvents.[3][4] Inspect gloves for any signs of degradation or puncture before use.

    • Ensure legs and feet are covered by wearing long pants and closed-toe shoes.[5]

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

4. Handling Procedures:

  • Before handling, review this guide and any available safety information.

  • Transport the chemical in a secondary container.

  • Ground and bond containers when transferring to prevent static discharge.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of vapors.

  • Wash hands thoroughly with soap and water after handling.

5. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from oxidizing agents and other incompatible materials.

6. Spill and Accident Procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before cleaning up the spill.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Personal Exposure: Refer to the First Aid Measures table below.

7. Waste Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not pour down the drain.

Physical and Toxicological Properties

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
Acute ToxicityData not available
Skin Corrosion/IrritationData not available
Serious Eye Damage/IrritationData not available
Respiratory or Skin SensitizationData not available
CarcinogenicityData not available

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow and Emergency Response Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review SDS & SOP b Don PPE a->b c Work in Fume Hood b->c d Weigh & Transfer c->d e Clean Work Area d->e h Collect Waste d->h f Doff PPE e->f g Wash Hands f->g i Store for Pickup h->i SpillResponse cluster_assess Assess cluster_major Major Spill Response cluster_minor Minor Spill Response spill Chemical Spill Occurs assess_size Assess Spill Size spill->assess_size is_major Major Spill? assess_size->is_major evacuate Evacuate Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No notify_ehs Notify EH&S evacuate->notify_ehs contain Contain Spill with Absorbent don_ppe->contain cleanup Collect & Dispose of Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

References

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